N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine
Description
N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine is a natural product found in Mercurialis ambigua, Bridelia balansae, and other organisms with data available.
Properties
IUPAC Name |
N-(3-methylbut-2-enyl)-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVABZIGRDEKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178325 | |
| Record name | 6-(3-Methyl-2-buten-1-ylamino)purine | |
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Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N(6)-(delta(2)-Isopentenyl)adenine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
2365-40-4 | |
| Record name | Isopentenyladenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N(6)-(delta(2)-Isopentenyl)adenine | |
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| Record name | N(6)-dimethylallyladenine | |
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| URL | https://www.drugbank.ca/drugs/DB08768 | |
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| Record name | N6-Isopentenyladenine | |
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| Record name | 6-(3-Methyl-2-buten-1-ylamino)purine | |
| Source | EPA DSSTox | |
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| Record name | 2IP | |
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| Record name | ENADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V500BB256Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the N6-Isopentenyladenine Biosynthesis Pathway in Plants
Executive Summary
N6-isopentenyladenine (iP) is a foundational molecule in the cytokinin class of phytohormones, which are central regulators of plant growth, development, and environmental responses. Understanding the biosynthesis of iP is critical for advancements in agriculture, biotechnology, and the development of novel plant growth regulators. This guide provides a comprehensive technical overview of the iP biosynthesis pathway, intended for researchers, scientists, and professionals in drug development. It details the core enzymatic machinery, the distinct de novo and tRNA degradation pathways, their subcellular localization, and the complex regulatory networks that govern cytokinin homeostasis. Furthermore, this document offers field-proven, step-by-step protocols for the quantification of iP and the characterization of key biosynthetic enzymes, equipping researchers with the practical knowledge to investigate this vital pathway.
Introduction: The Central Role of Cytokinins and iP
Cytokinins are a class of N6-substituted purine derivatives that orchestrate a wide array of physiological processes in plants. These include stimulating cell division (cytokinesis), delaying senescence, promoting shoot and root growth, and mediating responses to both biotic and abiotic stresses.[1][2] The biological activity of cytokinins is fundamentally linked to their concentration and composition within plant tissues, which is a dynamic balance between biosynthesis, metabolism, and transport.[3]
N6-isopentenyladenine (iP), along with trans-zeatin (tZ), is one of the most predominant and biologically active cytokinins found in higher plants.[4] It serves not only as an active hormone itself but also as the direct precursor to the zeatin family of cytokinins. The initial and rate-limiting step in the major de novo biosynthesis pathway is the attachment of an isopentenyl group to an adenine nucleotide, forming an iP-type nucleotide.[5][6] Therefore, elucidating the mechanisms of iP synthesis is paramount to understanding and manipulating plant growth and productivity.
The Core Biosynthetic Pathways of iP
Plants utilize two primary pathways for the synthesis of iP-type cytokinins: the de novo pathway, which is the main route for producing biologically active cytokinins, and the tRNA degradation pathway, which contributes to the overall cytokinin pool.[7]
The De Novo Pathway (DMAPP-dependent)
The de novo pathway involves the direct isopentenylation of an adenosine nucleotide (ATP, ADP, or AMP) using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.[8][9] This reaction is catalyzed by a family of enzymes called adenosine phosphate-isopentenyltransferases (IPTs) , specifically ATP/ADP-IPTs.[10]
The reaction proceeds as follows: DMAPP + ATP/ADP → Isopentenyladenosine-5'-triphosphate/diphosphate (iPTP/iPDP) + PPi
These initial products, iPTP and iPDP, are rapidly converted to isopentenyladenosine-5'-monophosphate (iPMP).[11] Subsequently, the enzyme LONELY GUY (LOG) , a cytokinin phosphoribohydrolase, directly converts these nucleotide forms into the active free-base, N6-isopentenyladenine (iP).[3][7] This final activation step is a critical control point in cytokinin activity.
The tRNA Degradation Pathway
This secondary pathway generates cytokinins, primarily cis-zeatin (cZ) but also some iP, through the breakdown of transfer RNA (tRNA).[7][8] Certain tRNA molecules, specifically those that recognize codons starting with uridine, are modified at the adenine adjacent to the anticodon (position A37).[12] Enzymes known as tRNA-isopentenyltransferases (tRNA-IPTs) catalyze the transfer of an isopentenyl group from DMAPP to this specific adenine residue within the tRNA molecule.[8][10] During the natural turnover and degradation of these modified tRNAs, cytokinin nucleosides like isopentenyladenosine (iPR) are released, which can then be converted to the active free base iP.[12] While this pathway is not considered the primary source of growth-regulating cytokinins, it is indispensable for the production of cis-zeatin-type cytokinins.[3]
Subcellular Localization of Biosynthesis
The synthesis of the isoprenoid precursor, DMAPP, occurs via two distinct pathways in plants: the mevalonate (MVA) pathway in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway in the plastids.[13] The localization of IPT enzymes dictates which pool of DMAPP is used.[14]
-
Plastids: Plastid-localized IPTs (e.g., AtIPT3, AtIPT5, AtIPT8 in Arabidopsis) utilize DMAPP from the MEP pathway.[15] This is considered a major site of cytokinin synthesis, particularly in response to nitrogen availability.[15]
-
Mitochondria: Mitochondrial IPTs (e.g., AtIPT7) use DMAPP likely sourced from the MVA pathway.[14]
-
Cytosol: Cytosolic IPTs contribute to the overall cytokinin pool, also using DMAPP from the MVA pathway.[3]
This compartmentalization allows for intricate control over cytokinin production in response to different developmental and environmental signals.[14]
Caption: The de novo N6-isopentenyladenine (iP) biosynthesis pathway.
Key Enzymes: The Isopentenyltransferase (IPT) Superfamily
IPTs are the rate-limiting enzymes in cytokinin biosynthesis.[16][17] The plant IPT gene family is diverse, with members showing distinct substrate preferences, expression patterns, and subcellular localizations, reflecting their specialized roles in development and stress responses.[6][10]
| Enzyme Class | Preferred Substrate(s) | Primary Product Type | Localization | Key Function | Reference |
| ATP/ADP-IPTs | ATP, ADP, AMP | iP- and tZ-types | Plastids, Mitochondria, Cytosol | Primary de novo biosynthesis of active cytokinins. | [6][10] |
| tRNA-IPTs | Adenine within tRNA | cZ- and iP-types | Cytosol, Mitochondria | Modification of tRNA, leading to cytokinin release upon turnover. | [8][10] |
This table provides a generalized summary. Specific properties can vary between plant species and individual isoenzymes.
Regulation of iP Biosynthesis
Cytokinin homeostasis is tightly controlled to meet the developmental needs of the plant and respond to external stimuli. This regulation occurs at multiple levels.
-
Transcriptional Regulation: The expression of IPT genes is highly regulated by various signals. For example, in Arabidopsis and rice, IPT3 and other IPT genes are upregulated in response to nitrate, linking nutrient status directly to growth regulation.[15] Hormones like auxin and cytokinin itself also modulate IPT gene expression, forming complex feedback and crosstalk loops.[5][18]
-
Feedback Inhibition: The activity of IPT enzymes can be allosterically inhibited by cytokinin products, creating a negative feedback loop that prevents over-accumulation.
-
Hormonal Crosstalk: The balance between auxin and cytokinin is a cornerstone of plant development, particularly in organogenesis.[5] High auxin-to-cytokinin ratios typically promote root formation, while low ratios favor shoot development.[5] This interplay is partly managed through the regulation of biosynthetic and degradation pathways of both hormones.
Methodologies for Studying the iP Pathway
Investigating iP biosynthesis requires robust analytical and biochemical techniques. The following protocols provide validated methodologies for the quantification of iP and the assessment of IPT enzyme activity.
Protocol: Quantification of iP and its Metabolites by LC-MS/MS
This protocol, adapted from established methods, describes the extraction, purification, and analysis of cytokinins from plant tissue using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS), which provides high sensitivity and specificity.[19][20]
Self-Validation: The protocol's integrity relies on the inclusion of deuterium-labeled internal standards for each analyte class. These standards are added at the very beginning of the extraction process and are used to correct for analyte loss during sample preparation and for variations in ionization efficiency, ensuring accurate quantification.
Methodology:
-
Harvesting and Freezing: Harvest 50-100 mg of fresh plant tissue, weigh it accurately, and immediately freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.
-
Homogenization and Extraction:
-
Place the frozen tissue in a 2 mL tube with steel beads.
-
Add 1 mL of pre-chilled (-20°C) modified Bieleski extraction buffer (methanol:formic acid:water, 15:1:4, v/v/v).
-
Add a known amount of deuterium-labeled cytokinin internal standards (e.g., D6-iP).
-
Homogenize the tissue using a bead beater (e.g., Geno/Grinder) for 60 seconds at 1,200 strokes/min.
-
Incubate at -20°C for 1 hour to allow for thorough extraction.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant into a new tube.
-
-
Purification using Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge sequentially with 1 mL of 0.35 M NH4OH in 60% methanol, 1 mL of methanol, and 1 mL of 1% acetic acid.
-
Evaporate the methanol from the plant extract under a nitrogen stream and reconstitute the remaining aqueous solution in 1 mL of 1% acetic acid.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of 1% acetic acid and 1 mL of methanol to remove interfering substances.
-
Elute the cytokinins with 1 mL of 0.35 M NH4OH in 60% (v/v) methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to complete dryness using a nitrogen evaporator or centrifugal vacuum concentrator.
-
Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).
-
-
UPLC-ESI-MS/MS Analysis:
-
Inject 2-5 µL of the reconstituted sample onto a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Detect analytes using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each native cytokinin and its corresponding labeled internal standard.
-
Quantify by comparing the peak area ratio of the endogenous analyte to its labeled internal standard against a calibration curve.
-
Caption: Experimental workflow for cytokinin quantification by LC-MS/MS.
Protocol: In Vitro Activity Assay of Isopentenyltransferase (IPT)
This assay measures the ability of a purified or partially purified IPT enzyme to transfer an isopentenyl group from DMAPP to an adenosine nucleotide substrate.[21]
Self-Validation: The protocol's reliability is ensured by running parallel control reactions. A "no enzyme" control is essential to check for non-enzymatic conversion, and a "no DMAPP" control confirms the enzyme's dependence on the prenyl donor.
Methodology:
-
Enzyme Preparation:
-
Express the IPT gene of interest (e.g., in E. coli) with a purification tag (e.g., 6x-His).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Substrate: 500 µM ADP or ATP
-
Prenyl Donor: 100 µM DMAPP
-
Purified IPT enzyme (e.g., 1-5 µg)
-
-
Bring the total reaction volume to 50 µL with nuclease-free water.
-
Set up control reactions (no enzyme, no DMAPP).
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination and Product Analysis:
-
Terminate the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by heat inactivation (95°C for 5 min).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of iPDP or iPTP using LC-MS/MS, as described in the quantification protocol above. The amount of product formed over time is used to calculate the enzyme's specific activity.
-
Implications in Biotechnology and Drug Development
A thorough understanding of the iP biosynthesis pathway is not merely academic; it has profound practical applications.
-
Crop Improvement: Isopentenyltransferase (IPT) is a key gene for genetic engineering.[16] Expressing IPT under the control of stress- or senescence-inducible promoters has been shown to delay leaf aging, improve drought tolerance, and increase crop yields in species like peanut, rice, and cotton.[22][23][24]
-
Plant Tissue Culture: The ratio of auxin to cytokinin is a critical factor in micropropagation and plant regeneration protocols.[5] Precise manipulation of endogenous cytokinin levels or the application of exogenous iP can significantly improve the efficiency of generating new shoots from callus.
-
Novel Herbicide/Plant Growth Regulator Development: The enzymes in the iP biosynthesis pathway, particularly IPTs, represent potential targets for the development of new herbicides or plant growth regulators that can precisely modulate plant development.
By continuing to unravel the complexities of N6-isopentenyladenine biosynthesis, researchers can unlock new strategies for enhancing agricultural sustainability and productivity.
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Koenig, R. L., Morris, R. O., & Polacco, J. C. (2002). tRNA Is the Source of Low-Level trans-Zeatin Production in Methylobacterium spp. Journal of Bacteriology, 184(7), 1832-1842. [Link]
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Yadav, S., et al. (2024). Genome wide identification and characterization of Isopentenyl transferase (IPT) gene family associated with cytokinin synthesis in rice. ResearchGate. [Link]
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Christianson, D. W. (2017). Cytokinin biosynthesis ISOPENTENYLTRANSFERASE genes are differentially expressed during phyllomorph development in the acaulescent Streptocarpus rexii. South African Journal of Botany, 104, 136-145. [Link]
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Laloue, M., & Pethe-Terrine, C. (1976). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 57(4), 478-483. [Link]
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Kiba, T., et al. (2021). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. The Plant Journal, 106(3), 835-849. [Link]
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Sakakibara, H. (2023). Five unaddressed questions about cytokinin biosynthesis. Journal of Experimental Botany, 74(18), 5899-5906. [Link]
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Kakimoto, T. (2001). Identification of Plant Cytokinin Biosynthetic Enzymes as Dimethylallyl Diphosphate:ATP/ADP Isopentenyltransferases. Plant and Cell Physiology, 42(7), 677-685. [Link]
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Role of N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine in plant development
An In-depth Technical Guide on the Role of N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine in Plant Development
Authored by: A Senior Application Scientist
Foreword
This compound, more commonly known in scientific literature as N6-(Δ2-isopentenyl)adenine (iP), is a cornerstone molecule in the field of plant biology. As a member of the cytokinin family of phytohormones, iP plays a pivotal role in a vast array of developmental processes, from the division of a single cell to the overall architecture of the plant. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper, mechanistic understanding of iP's function. We will move beyond a mere description of its effects to explore the intricate biochemical pathways it governs, the signaling cascades it initiates, and the experimental methodologies that allow us to unravel its complexities. This document is structured to provide not just a repository of information, but a logical and authoritative narrative on the significance of isopentenyladenine in the life of a plant.
The Molecular Identity and Biosynthesis of Isopentenyladenine (iP)
Isopentenyladenine is a purine derivative, specifically an N6-substituted adenine, which is characteristic of naturally occurring cytokinins.[1][2] Its structure, featuring an isopentenyl side chain, is fundamental to its biological activity.[2] iP is not only a bioactive hormone in its own right but also serves as a crucial precursor to other cytokinins, such as zeatin.[3][4]
The biosynthesis of iP is a tightly regulated process that primarily occurs in the plastids. The initial and rate-limiting step is catalyzed by the enzyme isopentenyltransferase (IPT) .[5][6] This enzyme facilitates the attachment of a prenyl group from dimethylallyl diphosphate (DMAPP) to an adenosine moiety, typically in the form of ATP or ADP, to produce iP ribotides (iPRTP and iPRDP).[5][6][7] These precursors are then converted to the active free-base form, iP, through a subsequent reaction.[7] In Arabidopsis thaliana, the IPT gene family is composed of several members, with some being responsible for the bulk of cytokinin synthesis (ATP/ADP-IPTs) and others involved in the modification of tRNA (tRNA-IPTs), which can also lead to the production of certain cytokinins.[5][8]
The regulation of IPT gene expression is complex and is influenced by various developmental and environmental cues, as well as crosstalk with other phytohormones, notably auxin and abscisic acid (ABA).[5][9] For instance, auxin can influence the expression of certain IPT genes, highlighting the intricate network of hormonal interactions that govern plant development.[9]
Visualizing the iP Biosynthesis Pathway
Caption: The biosynthesis of isopentenyladenine (iP).
The Isopentenyladenine Signaling Cascade
The perception and transduction of the iP signal are mediated by a modified two-component signaling system, a mechanism that shares similarities with bacterial signaling pathways.[9][10] This cascade begins with the binding of active cytokinin, such as iP, to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of transmembrane histidine kinase receptors (AHKs) located in the endoplasmic reticulum.[10] In Arabidopsis, these receptors include AHK2, AHK3, and CRE1/AHK4.
Upon ligand binding, the receptor undergoes autophosphorylation on a conserved histidine residue within its cytoplasmic domain. This phosphate group is then transferred to a conserved aspartate residue in the receptor's receiver domain. From there, the phosphate is relayed to a group of shuttle proteins known as histidine phosphotransfer proteins (AHPs) .[9] The phosphorylated AHPs then translocate from the cytoplasm to the nucleus.
Inside the nucleus, the AHPs transfer the phosphate group to the receiver domains of response regulators (ARRs) . The ARRs are transcription factors that ultimately mediate the cellular response to cytokinins. There are two main types of ARRs:
-
Type-B ARRs: These are positive regulators of cytokinin signaling. Upon phosphorylation by AHPs, they are activated and bind to specific promoter sequences of cytokinin-responsive genes, thereby inducing their transcription.[9]
-
Type-A ARRs: These are negative regulators of the pathway. Their expression is induced by type-B ARRs, and they act in a negative feedback loop to dampen the cytokinin signal.[11]
Visualizing the iP Signaling Pathway
Caption: The isopentenyladenine (iP) signaling pathway.
Physiological Roles of Isopentenyladenine in Plant Development
iP is a pleiotropic hormone, influencing a wide spectrum of developmental processes throughout the plant life cycle. Its effects are often dose-dependent and are modulated by the interplay with other hormones, particularly auxin.
Cell Division and Shoot Morphogenesis
One of the most well-documented roles of cytokinins, including iP, is the promotion of cell division (cytokinesis).[12] This is fundamental to the growth of plant tissues and organs. In tissue culture, the ratio of auxin to cytokinin is a critical determinant of morphogenesis. A high cytokinin-to-auxin ratio typically promotes shoot formation from callus tissue.[13] iP has been shown to be effective in inducing shoot regeneration in various plant species.[14][15] For example, in Arabidopsis, root explants can be induced to form shoot primordia through the application of iP.[13]
Root Development
In contrast to its role in promoting shoot growth, iP generally acts as a negative regulator of root growth.[10][12] Exogenous application of iP inhibits primary root elongation and reduces the number of lateral roots.[10][15] This inhibitory effect is mediated through the cytokinin signaling pathway, which influences cell division and differentiation in the root apical meristem.[6] The antagonistic relationship between auxin, which promotes root growth, and cytokinin is crucial for maintaining the balance between shoot and root development.[6]
| Concentration of iP | Primary Root Growth Inhibition (%) | Reference |
| 1.0 µM | ~74% | [10][15] |
| 0.1 µM | Significant, but less than 1.0 µM | [10] |
Table 1: Effect of Isopentenyladenine (iP) on Primary Root Growth in Arabidopsis thaliana.
Delay of Leaf Senescence
iP plays a significant role in delaying the process of leaf senescence, the final stage of leaf development characterized by the degradation of cellular components and nutrient remobilization.[10][14][15] Treatment of detached leaves with iP can maintain chlorophyll content, a key indicator of leaf health, and delay the expression of senescence-associated genes.[10][16] Transcriptomic studies have revealed that iP upregulates genes associated with photosynthesis and downregulates genes involved in catabolic processes during senescence.[14][15]
| Treatment | Relative Chlorophyll Content (Compared to Control) | Reference |
| 1.0 µM iP | 2-3 times higher | [10] |
| 0.1 µM iP | 2-3 times higher | [10] |
Table 2: Effect of Isopentenyladenine (iP) on Chlorophyll Retention in Detached Arabidopsis thaliana Cotyledons.
Apical Dominance
Apical dominance is the phenomenon where the central, apical bud of a plant grows more strongly than the lateral, axillary buds. This process is primarily controlled by the downward flow of auxin from the apical bud. Cytokinins, including iP, act antagonistically to auxin in this context, promoting the outgrowth of lateral buds.[17][18][19] While direct application of iP can stimulate lateral bud growth to some extent, other cytokinins like 6-benzyladenine and zeatin have been shown to be more potent in completely releasing buds from apical dominance in some species.[20][21] The interplay between auxin, cytokinin, and other hormones like strigolactones forms a complex network that regulates branching patterns in plants.[18][19]
Seed Germination and Photomorphogenesis
Cytokinins are involved in regulating seed germination, often interacting with other hormones like gibberellins (which promote germination) and abscisic acid (which inhibits it).[22][23][24] Furthermore, iP has been specifically implicated in photomorphogenesis, the light-mediated development of plants.[1] In tomato seedlings, for instance, exposure to blue light leads to an accumulation of iP in the hypocotyl, suggesting its role in the transition from skotomorphogenesis (development in the dark) to photomorphogenesis.[1]
Methodologies for the Study of Isopentenyladenine
The study of iP and other cytokinins requires sensitive and specific analytical techniques due to their low endogenous concentrations in plant tissues. A typical workflow involves extraction, purification, and quantification.
Extraction and Purification
-
Sample Collection and Preparation: Plant tissue is harvested and immediately frozen in liquid nitrogen to halt metabolic activity.[25][26] The frozen tissue is then homogenized to a fine powder.
-
Extraction: The powdered tissue is extracted using a solution, often an acidic methanol-water mixture, to efficiently solubilize the cytokinins.[25]
-
Purification: Solid-phase extraction (SPE) is a commonly used method for purifying cytokinins from the crude extract.[25][27] This technique uses a stationary phase to separate the cytokinins from other interfering compounds based on their chemical properties.
Quantification
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for cytokinin quantification.[25][26][28] This method offers high sensitivity and selectivity, allowing for the accurate measurement of different cytokinin species, including iP, in a single analysis.[28]
Experimental Protocol: Quantification of iP in Plant Tissue by LC-MS/MS
-
Homogenization: Weigh approximately 100 mg of frozen, ground plant tissue.
-
Extraction: Add 1 mL of cold (-20°C) extraction solvent (e.g., methanol/water/formic acid, 15:4:1, v/v/v) containing internal standards.
-
Incubation and Centrifugation: Incubate the mixture at -20°C for 1 hour with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of 1 M formic acid.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 1 M formic acid, followed by 1 mL of methanol, and then 1 mL of 0.35 N ammonium hydroxide.
-
Elute the cytokinins with 0.35 N ammonium hydroxide in 60% methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer. Use a C18 reversed-phase column for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for specific and sensitive detection of iP and its internal standard.
Visualizing the Experimental Workflow
Caption: A typical workflow for the quantification of iP.
Concluding Remarks
This compound is a molecule of profound importance in the orchestration of plant growth and development. Its influence extends from the regulation of the cell cycle to the shaping of the plant's overall form. The intricate details of its biosynthesis, signaling, and physiological effects, which we have explored in this guide, underscore the elegance and complexity of plant hormonal regulation. For researchers in basic plant science and those in the field of agricultural and pharmaceutical development, a thorough understanding of iP's mode of action is indispensable. Future research will undoubtedly continue to uncover new facets of its function and its interactions within the broader network of plant signaling pathways, further solidifying its status as a key regulator of plant life.
References
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Hallmark, M., & Rashotte, A. M. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. Plant Direct, 4(12), e00292. [Link]
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Hallmark, M., & Rashotte, A. M. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. PubMed. [Link]
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Hallmark, M., & Rashotte, A. M. (2020). (PDF) Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. ResearchGate. [Link]
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Schäfer, M., et al. (2014). Cytokinin Analysis: Sample Preparation and Quantification. Bio-protocol, 4(13). [Link]
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Yong, J. W. H., et al. (2009). (PDF) Analytical methods for cytokinins. ResearchGate. [Link]
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Cline, M. G. (1991). Apical Dominance. Horticultural Science, 26(7), 881-894. [Link]
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Hallmark, M., & Rashotte, A. M. (2020). Isopentenyladenine and its 9‐glucoside delays senescence to a greater... ResearchGate. [Link]
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Sakakibara, H., et al. (2003). A method for separation and determination of cytokinin nucleotides from plant tissues. Journal of Plant Research, 116(3), 265-269. [Link]
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Liu, H., et al. (2018). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. [Link]
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Sun, Z., et al. (2021). Isoprene enhances leaf cytokinin metabolism and induces early senescence. PubMed. [Link]
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Dobrev, P. I., & Vankova, R. (2017). Analytical Determination of Auxins and Cytokinins. PubMed. [Link]
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Miyawaki, K., et al. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. PNAS, 103(44), 16598-16603. [Link]
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Raza, A., et al. (2021). Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement. PMC - PubMed Central. [Link]
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Sachs, T., & Thimann, K. V. (1967). Complete Release of Axillary Buds from Apical Dominance in Intact, Light-Grown Seedlings of Pisum sativum L. following a Single Application of Cytokinin. PMC - NIH. [Link]
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Kurepa, J., et al. (2012). Effect of Blue Light on Endogenous Isopentenyladenine and Endoreduplication during Photomorphogenesis and De-Etiolation of Tomato (Solanum lycopersicum L.) Seedlings. PMC - PubMed Central. [Link]
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Werner, T., et al. (2001). Regulation of plant growth by cytokinin. PMC - PubMed Central. [Link]
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Sachs, T., & Thimann, K. V. (1967). Complete Release of Axillary Buds from Apical Dominance in Intact, Light-Grown Seedlings of Pisum sativum L. following a Single Application of Cytokinin 1. Plant Physiology | Oxford Academic. [Link]
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Kareem, A., et al. (2021). Integrating the Roles for Cytokinin and Auxin in De Novo Shoot Organogenesis: From Hormone Uptake to Signaling Outputs. MDPI. [Link]
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Vanstraelen, M., & Benková, E. (2012). The Yin-Yang of Hormones: Cytokinin and Auxin Interactions in Plant Development. PMC. [Link]
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Santner, A., & Estelle, M. (2009). Plant hormones are versatile chemical regulators of plant growth. Nature Chemical Biology, 5(5), 301-307. [Link]
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Laloue, M., et al. (1977). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. PMC - NIH. [Link]
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Lee, S., et al. (2019). The Roles of Plant Hormones and Their Interactions with Regulatory Genes in Determining Meristem Activity. PubMed Central. [Link]
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Cárdenas-Aquino, M. R., et al. (2023). Isopentenyladenine‐N‐glucosides do not inhibit root growth. Plants were... ResearchGate. [Link]
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Hallmark, M., & Rashotte, A. M. (2020). Isopentenyladenine‐N‐glucosides do not promote shoot regeneration.... ResearchGate. [Link]
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Kline, L. K., et al. (1969). N6-(Δ2-isopentenyl)adenosine. Biosynthesis in transfer ribonucleic acid in vitro. Biochemistry, 8(11), 4361-4371. [Link]
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Barbier, F., et al. (2022). Auxin-independent effects of apical dominance induce temporal changes in phytohormones. ResearchGate. [Link]
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Bartz, J. K., et al. (1970). N6-(Delta 2-isopentenyl)adenosine: biosynthesis in vitro in transfer RNA by an enzyme purified from Escherichia coli. PubMed. [Link]
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Barbier, F. F., et al. (2022). Auxin-independent effects of apical dominance induce changes in phytohormones correlated with bud outgrowth. PMC - NIH. [Link]
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De Rybel, B., et al. (2016). Chemicals Inducing Seed Germination and Early Seedling Development. ResearchGate. [Link]
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The Isoprenoid Phytohormone N6-isopentenyladenine: From Discovery to Therapeutic Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of N6-isopentenyladenine (iP), a naturally occurring cytokinin. From its historical discovery to its intricate biosynthetic pathways and diverse physiological roles in both plants and mammals, this document serves as a comprehensive technical resource. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this multifaceted molecule.
Section 1: The Genesis of a Discovery - A Historical Perspective
The story of N6-isopentenyladenine is intrinsically linked to the broader quest to understand the chemical regulators of plant growth. The early 20th century saw pioneering work by scientists like Gottlieb Haberlandt, who first proposed the existence of substances that stimulate cell division.[1] This foundational idea set the stage for decades of research that would ultimately unveil a new class of plant hormones.
A pivotal moment arrived in the 1950s through the collaborative efforts of Folke Skoog and Carlos Miller at the University of Wisconsin.[2][3] Their research utilized tobacco pith callus cultures, a then-novel bioassay system. They observed that for cell division and growth to occur, the culture medium required not only auxin but also another, yet unidentified, substance.[4] This led to the systematic testing of various compounds.
A breakthrough came from an unexpected source: autoclaved herring sperm DNA.[1][2] From this, Miller and his colleagues isolated a potent cell division-promoting substance they named kinetin (6-furfurylaminopurine).[1][2] While kinetin itself is not found in plants, its discovery was instrumental as it provided the first chemical structure of a cytokinin and a powerful tool for further research.[5]
The search for naturally occurring cytokinins culminated in the early 1960s. Miller and Letham independently isolated and identified zeatin from immature corn kernels (Zea mays), the first naturally occurring cytokinin to be structurally characterized.[1][6][7] N6-isopentenyladenine (iP) was subsequently identified as another key endogenous cytokinin, often serving as a precursor to zeatin.[8] These discoveries firmly established the existence of a new class of phytohormones, the cytokinins, with profound effects on plant growth and development.
Section 2: The Making of a Molecule - Biosynthesis of N6-isopentenyladenine
The biosynthesis of N6-isopentenyladenine is a fascinating process that involves two distinct pathways, underscoring the molecule's dual roles within the cell. The primary routes for de novo cytokinin biosynthesis are the ATP/ADP isopentenyltransferase (IPT) pathway and the tRNA degradation pathway.[6][9][10]
The ATP/ADP Isopentenyltransferase Pathway
This pathway is responsible for the bulk of iP and trans-zeatin synthesis in plants.[9] The key rate-limiting enzyme is adenosine phosphate-isopentenyltransferase (IPT) .[10][11] This enzyme catalyzes the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of an adenosine moiety, typically in the form of ATP or ADP.[12][13]
The DMAPP precursor itself is synthesized via either the mevalonate (MVA) pathway, which operates in the cytosol, or the methylerythritol phosphate (MEP) pathway, located in the plastids.[14]
The initial products of the IPT reaction are isopentenyladenosine-5'-triphosphate (iPRTP) or isopentenyladenosine-5'-diphosphate (iPRDP).[13] These can then be converted to the active free-base form, iP, through a series of enzymatic steps. One crucial enzyme in this conversion is LONELY GUY (LOG) , a phosphoribohydrolase that directly converts cytokinin nucleotides to their active free-base forms.[14]
The tRNA Degradation Pathway
N6-isopentenyladenosine is also a component of certain transfer RNA (tRNA) molecules, specifically at position 37, adjacent to the anticodon.[15][16] This modification is crucial for translational fidelity and efficiency. The isopentenylation of tRNA is catalyzed by tRNA-isopentenyltransferases (tRNA-IPTs) .[1][9]
The degradation of these modified tRNAs can release isopentenyladenosine and its derivatives, contributing to the overall pool of cytokinins in the cell.[1][6] While the ATP/ADP IPT pathway is considered the major source of iP for its hormonal functions, the tRNA degradation pathway is thought to play a more of a housekeeping role and is the primary route for the synthesis of cis-zeatin-type cytokinins.[10]
Section 3: Signaling and Physiological Functions
Plant Development: The Cytokinin Signaling Cascade
In plants, iP and other cytokinins exert their effects through a two-component signaling pathway, analogous to systems found in bacteria.[17][18] This pathway involves a multi-step phosphorelay.
-
Perception : Cytokinins are perceived by ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, which are transmembrane proteins.[3][19]
-
Phosphorelay : Upon cytokinin binding, the AHKs autophosphorylate a conserved histidine residue. This phosphate group is then transferred to an aspartate residue on the receptor's receiver domain. Subsequently, the phosphate is shuttled by HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs) from the cytoplasm to the nucleus.[3][18]
-
Response : In the nucleus, AHPs transfer the phosphate group to ARABIDOPSIS RESPONSE REGULATORS (ARRs) . There are two types of ARRs: Type-B and Type-A. Phosphorylation activates Type-B ARRs, which are transcription factors that bind to the promoters of cytokinin-responsive genes, initiating their transcription. Among the genes activated by Type-B ARRs are the Type-A ARRs, which act as negative regulators of the signaling pathway, creating a feedback loop.[18][19]
Beyond Plants: Roles in Mammalian Cells
Intriguingly, iP and its riboside, N6-isopentenyladenosine (i6A), exhibit significant biological activity in mammalian cells, positioning them as potential therapeutic agents.
Numerous studies have demonstrated the antiproliferative and pro-apoptotic effects of i6A in various cancer cell lines, including those of the breast, bladder, and colon.[20][21] One of the key mechanisms underlying this activity is the inhibition of farnesyl diphosphate synthase (FPPS) , a critical enzyme in the mevalonate pathway.[22][23] Inhibition of FPPS disrupts protein prenylation, a post-translational modification essential for the function of many proteins involved in cell growth and survival, such as those in the Ras superfamily.[22]
Recent research has also implicated the FBXW7/SREBP/FDPS axis as a target of i6A in colorectal cancer. i6A was found to increase the expression of the tumor suppressor FBXW7, which in turn promotes the degradation of oncoproteins.
iP and i6A also possess potent anti-inflammatory properties. They have been shown to reduce the inflammatory response in various models.[10][23] The mechanism of action involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) .[10] i6A can prevent the release of pro-inflammatory chemokines by increasing the expression of the NF-κB inhibitor, IκBα, and decreasing the levels of STAT3.[10]
Furthermore, i6A and its analogs can activate the NRF2-mediated antioxidant response , further contributing to their anti-inflammatory effects by mitigating oxidative stress.[9]
Section 4: Experimental Protocols
A cornerstone of robust scientific inquiry is the use of validated and reproducible methodologies. This section provides detailed protocols for the extraction and quantification of N6-isopentenyladenine from both plant and mammalian cell samples.
Quantification of iP in Plant Tissues using LC-MS/MS
This protocol is optimized for the analysis of cytokinins from plant tissues using a stable isotope dilution method, which is the gold standard for accurate quantification.[19]
Materials:
-
Plant tissue (fresh or frozen in liquid nitrogen)
-
Liquid nitrogen
-
Extraction buffer (e.g., modified Bieleski buffer: methanol/water/formic acid, 15:4:1, v/v/v), pre-chilled to -20°C
-
Deuterated internal standard (e.g., N6-Isopentenyladenosine-D6)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Harvest and Homogenization:
-
Harvest 20-50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
To the powdered tissue, add a known amount of the deuterated internal standard.
-
Add 1 mL of pre-chilled extraction buffer.
-
Incubate overnight at -20°C with gentle shaking.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Purification (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the cytokinins with an appropriate elution buffer (e.g., 0.35 N NH4OH in 60% methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).
-
Inject the sample into the LC-MS/MS system.
-
Separate the cytokinins using a C18 reversed-phase column with a suitable gradient.
-
Detect and quantify iP and its deuterated internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantification of i6A in Mammalian Cells using LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of i6A from cultured mammalian cells.[15][20]
Materials:
-
Cultured mammalian cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., ice-cold acetonitrile or methanol)
-
N6-Isopentenyladenosine-D6 internal standard solution
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of chilled extraction solvent to the culture dish.
-
Immediately add a known amount of the N6-Isopentenyladenosine-D6 internal standard.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate for 30 seconds.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Perform the analysis as described in the protocol for plant tissues, optimizing the LC gradient and MS/MS parameters for the specific matrix and analyte.
-
Section 5: Concluding Remarks and Future Directions
N6-isopentenyladenine, a molecule first identified through fundamental research in plant biology, has emerged as a compound of significant interest for its therapeutic potential in human diseases. Its journey from a key regulator of plant cell division to a promising anticancer and anti-inflammatory agent highlights the interconnectedness of biological systems and the potential for discovery at the intersection of different scientific disciplines.
Future research will likely focus on elucidating the full spectrum of its molecular targets in mammalian cells, optimizing its drug-like properties through medicinal chemistry, and exploring its efficacy in preclinical and clinical settings. The continued development of sensitive analytical techniques will be crucial for understanding its pharmacokinetics and pharmacodynamics. This in-depth technical guide provides a solid foundation for researchers poised to contribute to the next chapter in the story of N6-isopentenyladenine.
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Biological activity of N6-isopentenyladenine and its derivatives
An In-depth Technical Guide to the Biological Activity of N6-isopentenyladenine and Its Derivatives
Abstract
N6-isopentenyladenine (iP) and its corresponding ribonucleoside, N6-isopentenyladenosine (iPA), are fascinating molecules that bridge the kingdoms of life. Initially identified as a key member of the cytokinin family of phytohormones responsible for regulating plant growth and development, iP/iPA has emerged as a pleiotropic signaling molecule in mammalian systems with significant therapeutic potential.[1][2] This guide provides a comprehensive technical overview of the biosynthesis, metabolism, and multifaceted biological activities of iP and its derivatives. We delve into its canonical role in plant physiology and extensively explore its non-canonical activities in mammalian cells, including potent anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][3][4] By synthesizing mechanistic insights with field-proven experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand and harness the pharmacological potential of this unique class of compounds.
Introduction: A Molecule of Cross-Kingdom Significance
N6-isopentenyladenine is a purine derivative characterized by an isopentenyl (or isoprenoid) side chain attached to the N6 position of the adenine ring.[5] It is a naturally occurring cytokinin found in most forms of life, from bacteria to plants and mammals.[1] In plants, iP is a central phytohormone that, along with auxins, governs critical developmental processes such as cell division (cytokinesis), shoot and root morphogenesis, nutrient mobilization, and the delay of leaf senescence.[5][6]
In mammalian cells, iP is present either as a free nucleoside or integrated into specific transfer RNA (tRNA) molecules, particularly at position 37 adjacent to the anticodon.[3][7] This modification is crucial for the fidelity and efficiency of protein translation.[7] Beyond this fundamental role, exogenous application of iP and its synthetic derivatives has revealed a spectrum of pharmacological activities. These compounds can profoundly affect cell proliferation, apoptosis, and immune responses, positioning them as compelling candidates for the development of novel therapeutics against a variety of human diseases, most notably cancer and inflammatory conditions.[3][8][9]
Biosynthesis and Metabolism
The biological availability and activity of cytokinins are tightly controlled through a dynamic interplay of biosynthesis, transport, and degradation.
Biosynthesis in Plants
The primary pathway for de novo cytokinin biosynthesis begins with the transfer of an isopentenyl moiety from a donor molecule to an adenine nucleotide.[5]
-
Isopentenylation: The key rate-limiting step is catalyzed by the enzyme adenosine phosphate-isopentenyltransferase (IPT) . Plant IPTs utilize dimethylallyl pyrophosphate (DMAPP) as the isoprenoid donor and transfer it to the N6 position of ATP or ADP, forming isopentenyladenine ribotides (iPRTP and iPRDP).[10][11]
-
Hydroxylation: A subset of these iP-type cytokinins can be hydroxylated on the terminal methyl group of the side chain by cytochrome P450 monooxygenases (CYP735A) to produce the highly active trans-zeatin (tZ) type cytokinins.[5][10]
-
Activation: The final activation step involves the conversion of cytokinin ribotides to the active free-base form. This is accomplished by the LONELY GUY (LOG) family of enzymes, which directly remove the phosphoribosyl group.[6]
Degradation and Inactivation
The primary mechanism for irreversible cytokinin degradation is oxidative cleavage of the N6-side chain, catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes.[6][12] This process yields adenine or adenosine and the corresponding aldehyde.[12] Additionally, cytokinins can be temporarily inactivated through glycosylation (e.g., N7- or N9-glucosylation), which creates stable, inactive storage forms.[13][14]
Biological Activity in Plant Systems
As a cytokinin, iP is integral to plant life, orchestrating a wide array of developmental programs through a complex signaling cascade. This canonical pathway is initiated by the binding of active cytokinins to transmembrane histidine kinase receptors located in the endoplasmic reticulum. This binding event triggers a multi-step phosphorelay, culminating in the phosphorylation and activation of Type-B Arabidopsis Response Regulators (ARRs) , which are transcription factors that modulate the expression of cytokinin-responsive genes.[15]
Key physiological effects in plants include:
-
Promotion of Cell Division and Proliferation: A fundamental role, particularly in the shoot apical meristem.[5]
-
Shoot and Root Development: Influences shoot initiation and branching while generally inhibiting root elongation.[6][16]
-
Delay of Leaf Senescence: Prevents the degradation of chlorophyll and proteins, extending the photosynthetic lifespan of leaves.[5][16]
-
Nutrient Mobilization: Directs the flow of nutrients to areas of active growth.[5]
Biological Activity in Mammalian Systems
While plants have evolved to utilize iP as a master growth regulator, mammalian cells respond to it in profoundly different ways, often leading to anti-proliferative and pro-apoptotic outcomes. This has generated significant interest in iP and its derivatives as potential therapeutic agents.[3]
Anticancer Activity
A growing body of evidence demonstrates the potent anti-tumor effects of iP and its analogues across a wide range of human cancer cell lines.[8]
-
Induction of Cell Cycle Arrest: A hallmark of iP activity is the induction of cell cycle arrest, most commonly in the G0/G1 phase.[17] This prevents cancer cells from progressing through the cell cycle and replicating their DNA. Studies on bladder and breast cancer cells have confirmed this effect.[17][18]
-
Apoptosis Induction: iP derivatives trigger programmed cell death (apoptosis), a critical mechanism for eliminating malignant cells. This process is often linked to the activation of key executioner enzymes like caspase-3.[17]
-
Cytoskeleton Disruption: Early cellular events following treatment include the disorganization of the actin cytoskeleton. This disruption can interfere with cell structure, motility, and division, and is hypothesized to be a trigger for the observed cell cycle arrest and apoptosis.[17] Importantly, these effects occur without detectable genotoxicity.[17]
-
Inhibition of the Mevalonate Pathway: Some studies suggest that iP and its derivatives, such as N6-benzyladenosine, can target and inhibit farnesyl pyrophosphate synthase (FPPS) .[19][20] FPPS is a key enzyme in the mevalonate pathway, which is responsible for synthesizing isoprenoids required for the post-translational modification (prenylation) of oncogenic proteins like Ras.[19]
Table 1: Reported Anticancer Activity of N6-isopentenyladenosine (iPA)
| Cell Line | Cancer Type | Key Effect | IC50 / Effective Concentration | Citation |
|---|---|---|---|---|
| T24 | Bladder Carcinoma | G0/G1 cell cycle arrest, apoptosis | Not specified | [17] |
| MCF-7 | Breast Cancer | Inhibition of cell viability | 12.2 µM | [18] |
| Various | Epithelial Cancers | Suppression of clonogenic activity | 10 µM | [8] |
| SAS | Oral Squamous Carcinoma | Growth suppression | ~5-10 µM |[21] |
Anti-inflammatory and Immunomodulatory Activity
Beyond its anticancer effects, iP demonstrates significant anti-inflammatory properties.[9]
-
Inhibition of Pro-inflammatory Pathways: iP has been shown to inhibit the activation of key pro-inflammatory transcription factors, including NF-κB and STAT3 .[7][9] By preventing their activation, iP can reduce the expression of downstream inflammatory mediators like IL-8 and RANTES.[9]
-
Modulation of Immune Cells: The effect of iP on immune cells can be dose-dependent.[4][22] While low concentrations (<1μM) may enhance the immune response of Natural Killer (NK) cells against cancer, higher concentrations (10μM) inhibit NK cell proliferation and cytotoxicity.[4][22] This dual activity suggests a complex immunomodulatory role.
-
In Vivo Efficacy: The anti-inflammatory effects have been validated in vivo. In a murine model of croton oil-induced ear dermatitis, topical application of iPA significantly reduced edema, confirming its potent anti-inflammatory properties.[22]
Structure-Activity Relationships and Derivative Development
The biological activity of N6-substituted adenosines is highly dependent on the nature of the N6-side chain.[23][24] This provides a rich scaffold for medicinal chemistry efforts aimed at developing derivatives with enhanced potency, selectivity, and pharmacological properties.
-
Side Chain Saturation: In some plant systems, cytokinins with saturated isoprenoid side chains (e.g., N6-isopentyladenosine) are more active than their unsaturated counterparts like iPA. This is often due to increased resistance to degradation by CKX enzymes.[23]
-
Aromatic Substituents: Replacing the isopentenyl group with aromatic moieties has yielded promising results. N6-benzyladenosine, for example, has shown increased cytostatic and antiproliferative activities compared to iPA in glioma cells.[19][20]
-
The Ribose Moiety: The presence or absence of the ribose group can also influence activity. In plants, the free base (iP) is often more active than the riboside (iPA), which may be related to differences in metabolism and transport.[13][25] In mammalian cells, intracellular phosphorylation of the riboside is often required for pro-apoptotic effects.[19][26]
Key Experimental Protocols
Validating the biological activity of iP derivatives requires robust and reproducible experimental methodologies. The following protocols provide a self-validating framework for assessing cytotoxicity and effects on the cell cycle.
Protocol: Assessment of Cytotoxicity via MTT Assay
Causality: This protocol measures cell viability based on the metabolic activity of the cell population. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of the compound's cytotoxic or cytostatic effects (e.g., calculating an IC50 value).[27]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., iPA) in complete cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO-treated cells) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[27]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).[27]
Protocol: Cell Cycle Analysis by Flow Cytometry
Causality: This protocol quantifies the DNA content of individual cells to determine their position within the cell cycle. Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) have an intermediate amount of DNA. By analyzing the fluorescence distribution across thousands of cells, a precise profile of the cell cycle can be generated, revealing any compound-induced arrest at specific phases.[28]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the test compound for a specific time (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells (to include apoptotic populations). Wash the collected cells with cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by slowly adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Incubate at -20°C for at least 2 hours (or overnight).[29]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[29][30] RNase A is critical to degrade any double-stranded RNA, ensuring that PI only binds to DNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, exciting the PI and measuring its emission fluorescence.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.[29][31]
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N6-isopentenyladenine as a Precursor in trans-Zeatin Biosynthesis: Mechanisms, Regulation, and Analysis
An In-Depth Technical Guide for Researchers
Abstract
Cytokinins are a class of phytohormones pivotal to the regulation of plant growth, development, and environmental responses. Among them, trans-zeatin (tZ) is recognized for its high biological activity and its role in critical processes such as shoot growth and cell division. The biosynthesis of tZ is a multi-step enzymatic process where N6-(Δ2-isopentenyl)adenine (iP)-type cytokinins serve as direct precursors. This technical guide provides a comprehensive overview of the biochemical pathway transforming iP nucleotides into tZ nucleotides, a key regulatory step in cytokinin homeostasis. We will delve into the core enzymes, the genetic regulation, the distinct origins of isoprenoid precursors for different zeatin isomers, and provide a field-proven protocol for the quantitative analysis of these compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of cytokinin metabolism.
Introduction: The Central Role of Cytokinins
Cytokinins (CKs) are N6-substituted adenine derivatives that act as key regulators of numerous physiological processes in plants, including cell division and differentiation, apical dominance, leaf senescence, and nutrient signaling.[1][2] The biological activity of different cytokinin forms varies, with trans-zeatin (tZ) and isopentenyladenine (iP) generally considered the most active forms in many plant systems.[3] The precise control of the levels and ratios of these active forms is crucial for normal plant development.
The biosynthesis of isoprenoid cytokinins like iP and tZ occurs through a well-defined pathway. The initial and rate-limiting step is the attachment of an isoprenoid side chain to an adenine moiety, a reaction catalyzed by isopentenyltransferase (IPT) enzymes.[4][5] This reaction produces iP-type cytokinin nucleotides, which can then be converted to the active free-base form or serve as the substrate for the synthesis of tZ-type cytokinins. This guide focuses on the critical hydroxylation step that converts iP into tZ, a pivotal point of regulation in the cytokinin biosynthetic grid.
The Core Biosynthetic Pathway: From Isoprenoid Precursors to Active Zeatin
The de novo synthesis of tZ is not a standalone pathway but rather an extension of the iP biosynthesis route. It can be conceptually broken down into three major phases: precursor synthesis, the initial isopentenylation reaction, the critical hydroxylation step, and the final activation step.
Phase 1: Synthesis of Isoprenoid Precursors
All isoprenoids, including the side chains of cytokinins, are derived from the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[6][7] Plants uniquely possess two distinct pathways for IPP and DMAPP synthesis, which are compartmentalized within the cell.[8]
-
Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway is the primary source of the DMAPP used for the synthesis of iP and trans-zeatin.[9]
-
Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway contributes a large fraction of the DMAPP used for the synthesis of cis-zeatin (cZ), which is primarily derived from the degradation of prenylated transfer RNA (tRNA).[9][10]
This spatial and biochemical separation allows for the independent regulation of tZ and cZ pools, which have distinct physiological roles.[9] While tZ is a potent growth promoter, cZ levels often increase in response to stress conditions.[10][11][12]
Phase 2: The IPT-Catalyzed Isopentenylation
The first committed step in de novo cytokinin biosynthesis is catalyzed by adenosine phosphate-isopentenyltransferases (IPTs) . These enzymes transfer a DMAPP moiety to the N6 position of an adenine nucleotide (ATP, ADP, or AMP).[4][5] In Arabidopsis, this reaction is primarily carried out by a family of ATP/ADP IPTs (IPT1, IPT3-IPT8), leading to the formation of iP-riboside 5'-triphosphate (iPRTP) and iP-riboside 5'-diphosphate (iPRDP).[2]
Phase 3: Hydroxylation of the iP Side Chain by CYP735A
The conversion of iP-type cytokinins to tZ-type cytokinins is a stereospecific trans-hydroxylation reaction. This crucial step is catalyzed by a specific family of cytochrome P450 monooxygenases, designated CYP735A .[13][14]
-
Enzymatic Activity: In Arabidopsis, CYP735A1 and CYP735A2 have been definitively shown to catalyze the biosynthesis of tZ.[13][14] These enzymes hydroxylate the terminal methyl group of the isopentenyl side chain of iP nucleotides (iPRTP, iPRDP, and iPRMP) to produce the corresponding tZ nucleotides (tZRPs).[4][5]
-
Substrate Preference: A key mechanistic insight is that CYP735A enzymes show a strong preference for the nucleotide forms of iP (iPRPs) over the nucleoside (iPR) or free-base (iP) forms.[13][14] This ensures that the production of tZ is tightly integrated with the primary biosynthetic flux and prevents uncontrolled conversion of the active free-base iP.
-
Regulation: The expression of CYP735A genes is spatially and temporally regulated and is responsive to environmental cues like nitrate availability, linking nutrient status directly to the production of the highly active tZ form.[5][13]
Phase 4: The Final Activation by LONELY GUY (LOG)
Both iP and tZ nucleotides are hormonally inactive precursors. The final activation step, which releases the biologically active free-base cytokinin, is catalyzed by LONELY GUY (LOG) enzymes.[1] LOGs are phosphoribohydrolases that directly convert cytokinin nucleotides (e.g., iPRMP and tZRMP) to their active forms (iP and tZ) in a single step.[1][15] This direct activation pathway is considered the dominant mechanism for producing active cytokinins in plants.[15]
The entire pathway from precursor synthesis to the active hormone is a highly regulated and compartmentalized process, ensuring that cytokinin activity is precisely controlled during plant development.
Diagram 1: The trans-Zeatin Biosynthetic Pathway
The following diagram illustrates the core enzymatic steps in the conversion of N6-isopentenyladenine precursors to active trans-zeatin.
Caption: Core pathway from precursors to active trans-Zeatin.
Key Enzymes in Zeatin Biosynthesis
The efficient production of tZ relies on the coordinated action of several key enzyme families. Their properties and roles are summarized below.
| Enzyme Family | Abbreviation | Function | Substrate(s) | Product(s) | Cellular Location |
| Isopentenyltransferase | IPT | Catalyzes the first committed step; attaches isoprenoid side chain. | DMAPP, ATP/ADP | iP-ribotides (iPRPs) | Plastids, Mitochondria |
| Cytochrome P450 735A | CYP735A | trans-hydroxylates the iP side chain to form the tZ side chain. | iP-ribotides (iPRPs) | tZ-ribotides (tZRPs) | Endoplasmic Reticulum |
| LONELY GUY | LOG | Activates cytokinin nucleotides to their free-base forms. | iPRMP, tZRMP | iP, tZ | Cytosol, Nuclei |
| Adenosine Kinase | ADK | Interconversion; phosphorylates cytokinin ribosides to ribotides. | iPR, tZR | iPRMP, tZRMP | Cytosol |
| Adenine Phosphoribosyltransferase | APT | Interconversion; converts cytokinin bases to nucleotides. | iP, tZ | iPRMP, tZRMP | Cytosol |
Data compiled from multiple sources.[1][2][13][15][16][17][18]
Experimental Workflow: Quantification of Endogenous Cytokinins by UPLC-ESI-MS/MS
To investigate the roles of iP and tZ in any biological system, accurate quantification is paramount. The gold-standard methodology is Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS). This technique offers unparalleled sensitivity and specificity, allowing for the detection of femtomole levels of different cytokinin species from small amounts of tissue.[19][20][21]
Rationale and Self-Validation
The core principle of this protocol is the use of stable isotope-labeled internal standards (e.g., deuterium-labeled cytokinins).[19] These standards are chemically identical to the endogenous compounds but have a higher mass. They are added at the very beginning of the extraction process in a known quantity. Any sample loss during the multi-step purification process will affect the analyte and the standard equally. By measuring the ratio of the endogenous analyte peak to the internal standard peak in the final MS analysis, one can calculate the absolute quantity of the endogenous cytokinin in the original sample with high accuracy, thus creating a self-validating system.
Detailed Step-by-Step Protocol
Objective: To extract, purify, and quantify iP, tZ, and their riboside forms from plant tissue.
Materials:
-
Plant tissue (50-100 mg fresh weight)
-
Liquid nitrogen
-
Extraction Solvent: Methanol:Water:Formic Acid (15:4:1, v/v/v), pre-chilled to -20°C
-
Deuterium-labeled internal standards (d5-tZ, d5-tZR, d6-iP, d6-iPR)
-
Solid-Phase Extraction (SPE) Column: Oasis MCX (Mixed-Mode Cation Exchange)
-
SPE Wash 1: 1% Acetic Acid
-
SPE Wash 2: Methanol
-
SPE Elution Buffer: 0.35 M NH4OH in 70% (v/v) Methanol
-
UPLC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase analytical column (e.g., AQUITY UPLC BEH C18, 1.7 µm)
Procedure:
-
Sample Harvest and Homogenization:
-
Harvest approximately 50 mg of plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Causality Note: Immediate freezing is critical to prevent enzymatic degradation or interconversion of cytokinin species, ensuring the measured profile reflects the in vivo state.
-
-
Extraction:
-
Transfer the frozen powder to a 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold Extraction Solvent.
-
Add the internal standard mix (e.g., 200 pg of each labeled standard).
-
Incubate on a shaker for 1 hour at 4°C.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Causality Note: The acidic methanol/water mixture efficiently extracts a broad range of polar and semi-polar metabolites, including all cytokinin forms, while precipitating proteins and lipids.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Evaporate the methanol from the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the remaining aqueous phase in 1 mL of 1% Acetic Acid.
-
Condition the Oasis MCX SPE column by washing sequentially with 1 mL of methanol and 1 mL of 1% Acetic Acid.
-
Load the sample onto the conditioned column.
-
Wash the column with 1 mL of 1% Acetic Acid to remove acidic and neutral interfering compounds.
-
Wash the column with 1 mL of Methanol to remove remaining lipophilic interferences.
-
Elute the cytokinins (which are basic and retained by the cation exchange sorbent) with 1 mL of the Elution Buffer.
-
Causality Note: The MCX column utilizes a mixed-mode sorbent with both reverse-phase and strong cation-exchange properties. This allows for a highly selective purification of basic compounds like cytokinins away from the complex plant matrix.
-
-
Sample Concentration and Analysis:
-
Evaporate the eluate to complete dryness in a vacuum concentrator.
-
Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).
-
Centrifuge to pellet any insoluble material and transfer the supernatant to a UPLC vial.
-
Inject 1-5 µL onto the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Separation: Use a C18 column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol/acetonitrile). A typical gradient runs from 5% B to 95% B over 10-15 minutes.[22]
-
Detection: Operate the mass spectrometer in positive ion ESI mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
-
Causality Note: MRM provides exceptional selectivity and sensitivity. The first quadrupole selects the protonated molecular ion (precursor ion) of the target cytokinin, which is then fragmented in the collision cell. The second quadrupole selects a specific, characteristic fragment ion (product ion). This two-stage filtering virtually eliminates chemical noise.
-
Table of Representative MRM Transitions for Cytokinin Analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| trans-Zeatin (tZ) | 220.1 | 136.1 |
| d5-trans-Zeatin | 225.1 | 136.1 |
| trans-Zeatin Riboside (tZR) | 352.2 | 220.1 |
| d5-trans-Zeatin Riboside | 357.2 | 225.1 |
| Isopentenyladenine (iP) | 204.1 | 136.1 |
| d6-Isopentenyladenine | 210.1 | 142.1 |
| Isopentenyladenosine (iPR) | 336.2 | 204.1 |
| d6-Isopentenyladenosine | 342.2 | 210.1 |
Note: Optimal ion transitions and collision energies should be determined empirically for the specific instrument used.
Conclusion and Future Directions
The conversion of iP-type cytokinins to tZ-type cytokinins via the CYP735A-catalyzed hydroxylation is a central control point in phytohormone metabolism. Understanding this pathway is not only fundamental to plant biology but also offers potential targets for the genetic engineering of crops with enhanced growth characteristics or stress tolerance. The distinct biosynthetic origins of trans- and cis-zeatin underscore the complexity and specificity of cytokinin signaling. Future research, enabled by sensitive analytical techniques like LC-MS/MS, will continue to unravel the intricate regulatory networks that govern cytokinin homeostasis and its cross-talk with other signaling pathways, providing novel avenues for agricultural and pharmaceutical innovation.
References
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Kasahara, T., Takei, K., Ueda, N., Hishiyama, S., Yamaya, T., Kamiya, Y., & Sakakibara, H. (2004). Distinct isoprenoid origins of cis- and trans-zeatin biosyntheses in Arabidopsis. The Journal of biological chemistry, 279(14), 14049–14054. [Link]
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Takei, K., Ueda, N., Hishiyama, S., Yamaya, T., Kamiya, Y., & Sakakibara, H. (2004). Arabidopsis CYP735A1 and CYP735A2 Encode Cytokinin Hydroxylases That Catalyze the Biosynthesis of trans-Zeatin. The Journal of biological chemistry, 279(41), 41866–41872. [Link]
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Tokunaga, H., Kojima, M., Kuroha, T., Ishida, H., Sugawara, S., Sakakibara, H., & Kurakawa, T. (2012). Arabidopsis lonely guy (LOG) multiple mutants reveal a central role of the LOG-dependent pathway in cytokinin activation. The Plant journal : for cell and molecular biology, 69(2), 355–365. [Link]
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Takei, K., Ueda, N., Hishiyama, S., Yamaya, T., Kamiya, Y., & Sakakibara, H. (2004). Arabidopsis CYP735A1 and CYP735A2 Encode Cytokinin Hydroxylases That Catalyze the Biosynthesis of trans-Zeatin. ResearchGate. [Link]
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Kuroha, T., Tokunaga, H., Kojima, M., Ueda, N., Ishida, T., Nagawa, S., ... & Sakakibara, H. (2009). Functional analyses of LONELY GUY cytokinin-activating enzymes reveal the importance of the direct activation pathway in Arabidopsis. The Plant cell, 21(10), 3152–3169. [Link]
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Kiba, T., Takebayashi, Y., Kojima, M., & Sakakibara, H. (2021). trans-zeatin-type side-chain modification of cytokinins controls rice growth. Plant physiology, 187(3), 1644–1656. [Link]
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Sawa, Y., & Kuzuyama, T. (2018). Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis. Journal of oleo science, 67(10), 1205–1212. [Link]
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Kiba, T., Takebayashi, Y., Kojima, M., & Sakakibara, H. (2021). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. ResearchGate. [Link]
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Novák, O., Hauserová, E., Amakorová, P., Doležal, K., & Strnad, M. (2008). Quantitative analysis of cytokinins in plants by liquid chromatography–single-quadrupole mass spectrometry. Analytica chimica acta, 608(1), 57–66. [Link]
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Gajdošová, S., Spíchal, L., Kamínek, M., Hoyerová, K., Novák, O., Dobrev, P. I., ... & Strnad, M. (2011). IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth. Frontiers in plant science, 2, 11. [Link]
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Dobrev, P., & Kamínek, M. (2014). Analytical Determination of Auxins and Cytokinins. In Plant Hormones (pp. 331-344). Humana Press, New York, NY. [Link]
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Kieber, J. J., & Schaller, G. E. (2018). The key enzymes of cytokinin biosynthesis and conversion. ResearchGate. [Link]
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Yong, J. W. H., Ge, L., Ng, Y. F., & Tan, S. N. (2009). Analytical methods for cytokinins. Trends in Analytical Chemistry, 28(7), 859-870. [Link]
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Kiba, T., Takebayashi, Y., Kojima, M., & Sakakibara, H. (2021). The cyp735a3 cyp735a4 double mutants show deficiency in trans-zeatin-type 648 cytokinins 649. ResearchGate. [Link]
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Kiba, T., Takebayashi, Y., Kojima, M., & Sakakibara, H. (2021). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. Plant physiology, 187(3), 1644-1656. [Link]
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Schäfer, M., Brütting, C., Meza-Canales, D., Kallenbach, M., & Baldwin, I. T. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of experimental botany, 66(16), 4873–4884. [Link]
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Schäfer, M., Brütting, C., Meza-Canales, D., Kallenbach, M., & Baldwin, I. T. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of experimental botany, 66(16), 4873-4884. [Link]
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Antoniadi, I., Plačková, L., Simonovik, B., Vain, T., Ljung, K., & Novák, O. (2020). IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth. Frontiers in Plant Science, 11, 563533. [Link]
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Åstot, C., Dolezal, K., Nordström, A., Wang, Q., Kunkel, T., Moritz, T., ... & Sandberg, G. (2000). An alternative cytokinin biosynthesis pathway. Proceedings of the National Academy of Sciences, 97(25), 14013-14018. [Link]
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Werner, T., Motyka, V., Strnad, M., & Schmülling, T. (2001). Regulation of plant growth by cytokinin. Proceedings of the National Academy of Sciences, 98(18), 10487-10492. [Link]
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Sharma, N., & Kumar, R. (2022). An overview on biosynthesis and enzymes of cytokinin homeostasis (iP, isopentenyladenine; DHZ, dihydrozeatin; cZ, cis-zeatin; tZ, trans-zeatin; DMAPP, dimethylallyl pyrophosphate; AMP, adenosine monophosphate) cytokinin biosynthetic pathways—mevalonic acid pathway (operates in cytosol and mitochondria) and methylerythritol pathway (operates in plastids). ResearchGate. [Link]
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Chen, C. M., & Eckert, R. L. (1977). Phosphorylation of Cytokinin by Adenosine Kinase from Wheat Germ. Plant physiology, 59(3), 443–447. [Link]
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Kudo, T., Makita, N., Kojima, M., Takebayashi, Y., & Sakakibara, H. (2018). Quantification of Endogenous Auxin and Cytokinin During Internode Culture of Ipecac. Journal of visualized experiments : JoVE, (133), 57077. [Link]
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Wang, G., & Dixon, R. A. (2012). Current Development in Isoprenoid Precursor Biosynthesis and Regulation. Current opinion in plant biology, 15(3), 314–320. [Link]
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Einset, J. W. (1986). Biosynthesis of zeatin from N6-(Δ2-isopentenyl)adenine in Actinidia: Sites and seasonal changes in activity. Proceedings of the National Academy of Sciences of the United States of America, 83(4), 972–975. [Link]
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Kojima, M., Kamada-Nobusada, T., Komatsu, H., Takei, K., Kuroha, T., Mizutani, M., ... & Sakakibara, H. (2009). Highly sensitive and high-throughput analysis of plant hormones using MS-probe modification and liquid chromatography-tandem mass spectrometry: an application for hormone profiling in Oryza sativa. Plant & cell physiology, 50(7), 1201–1214. [Link]
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Metabolomics Workbench. (2023). Protocol for plant growth, tissue collection, cytokinin extraction, and LC-MS. Metabolomics Workbench. [Link]
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Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holík, J., & Strnad, M. (2012). Purification protocol for cytokinins using multi-StageTips (STop And Go Extraction Tips). ResearchGate. [Link]
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Smith, A. D., & Sharkey, T. D. (2020). Adaptation of hydroxymethylbutenyl diphosphate reductase enables volatile isoprenoid production. eLife, 9, e52108. [Link]
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Sakakibara, H. (2006). Regulation of cytokinin biosynthesis, compartmentalization and translocation. Journal of experimental botany, 57(2), 241-248. [Link]
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Kudo, T., Makita, N., Kojima, M., Takebayashi, Y., & Sakakibara, H. (2018). Quantification of Endogenous Auxin and Cytokinin During Internode Culture of Ipecac. Journal of visualized experiments : JoVE, (133), 57077. [Link]
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Liu, W., & Kuzuyama, T. (2016). Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis. Natural product reports, 33(10), 1146–1155. [Link]
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Kieber, J. J., & Schaller, G. E. (2014). Characterization of Genes Involved in Cytokinin Signaling and Metabolism from Rice. Plant physiology, 164(4), 1766–1778. [Link]
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Schäfer, M., Brütting, C., Meza-Canales, D., Kallenbach, M., & Baldwin, I. T. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. ResearchGate. [Link]
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Moffatt, B. A., Wang, L., Allen, M. S., & Stevens, Y. Y. (2000). Adenosine Kinase of Arabidopsis. Kinetic Properties and Gene Expression. Plant physiology, 124(4), 1775–1785. [Link]
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Zhang, Y., Wang, Y., Wei, H., Li, N., Tian, W., & Chong, K. (2013). Adenine phosphoribosyl transferase 1 is a key enzyme catalyzing cytokinin conversion from nucleobases to nucleotides in Arabidopsis. The Plant journal : for cell and molecular biology, 74(1), 91–101. [Link]
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Schoor, S., Farrow, S., Blaschke, H., Lee, S., Perry, G., von Schwartzenberg, K., ... & Moffatt, B. (2011). Adenosine kinase contributes to cytokinin interconversion in Arabidopsis. Plant physiology, 157(2), 659–672. [Link]
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Ghirardo, A., Gutsch, A., Welter, S., Romer, P., Zimmer, I., Schnitzler, J. P., & Paponov, I. A. (2019). HDR, the last enzyme in the MEP pathway, differently regulates isoprenoid biosynthesis in two woody plants. Scientific reports, 9(1), 1-13. [Link]
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Einset, J. W. (1984). Conversion of N6-isopentenyladenine to zeatin by Actinidia tissues. Biochemical and biophysical research communications, 124(2), 470-474. [Link]
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Miyawaki, K., Tarkowski, P., Matsumoto-Kitano, M., Kato, T., Sato, S., Tarkowska, D., ... & Kakimoto, T. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. Proceedings of the National Academy of Sciences, 103(44), 16598-16603. [Link]
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Einset, J. W. (1986). Zeatin biosynthesis from N6-(Δ2-isopentenyl)adenine in Actinidia and other woody plants. Proceedings of the National Academy of Sciences, 83(20), 7751-7754. [Link]
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An In-depth Technical Guide to N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine: Structure, Function, and Methodologies
This guide provides a comprehensive technical overview of N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine, a molecule of significant interest in both plant and animal biology. Known more commonly as N6-isopentenyladenine (iP), this naturally occurring cytokinin plays a pivotal role in regulating cell division and differentiation. Its activities extend beyond the plant kingdom, with emerging research highlighting its potential as an anticancer and anti-inflammatory agent in mammalian systems. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, biological functions, and detailed experimental protocols for its study.
Unveiling the Molecule: Chemical Structure and Properties
This compound is a derivative of adenine, a purine base. Its structure is characterized by the attachment of an isopentenyl group (3-methylbut-2-en-1-yl) to the nitrogen atom at the 6th position (N6) of the purine ring.[1] This isoprenoid side chain is crucial for its biological activity.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃N₅ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| CAS Number | 2365-40-4 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in DMSO, ethanol, and PBS (pH 7.2) | [2] |
The isopentenyl modification enhances its biological activity compared to unsubstituted adenine.[1] The molecule's stability under physiological conditions makes it a relevant subject for various biological and agricultural applications.[1]
Biological Significance: A Tale of Two Kingdoms
The functional roles of this compound are remarkably diverse, spanning from fundamental growth processes in plants to the modulation of complex cellular pathways in mammals.
A Classic Cytokinin in Plant Physiology
In the realm of botany, iP is a well-established cytokinin, a class of phytohormones that are master regulators of plant growth and development.[1][3] Its primary functions include:
-
Promoting Cell Division (Cytokinesis): As their name suggests, cytokinins are key drivers of cell division and proliferation in plant tissues.[3][4]
-
Regulating Morphogenesis: iP plays a critical role in shoot and root development, influencing the formation of new organs.[1][5]
-
Delaying Senescence: By preventing the degradation of chlorophyll and other cellular components, iP can delay the aging process in leaves.[5]
The biological activity of iP in plants is mediated through a complex two-component signaling pathway that ultimately leads to the regulation of gene expression.[6]
Emerging Roles in Mammalian Systems: A Molecule of Therapeutic Promise
Beyond its established role in plants, this compound has garnered significant interest for its effects on mammalian cells, demonstrating potential therapeutic applications.
A growing body of evidence suggests that iP possesses antiproliferative and pro-apoptotic properties against various cancer cell lines, including those of the breast, bladder, and glioma.[7][8][9] These effects are often associated with the induction of cell cycle arrest, typically at the G0/G1 phase, and the activation of apoptosis through caspase-3 activation.[8] Notably, these cytotoxic effects appear to occur without inducing genotoxicity.[8]
Research has also unveiled the anti-inflammatory and immunomodulatory potential of iP. It has been shown to exert topical anti-inflammatory activity in murine models.[10] Furthermore, iP can modulate the activity of immune cells, such as Natural Killer (NK) cells, affecting their cytotoxic functions and cytokine production.[10]
Delving into the Mechanism: Key Signaling Pathways
The diverse biological activities of this compound are orchestrated through its interaction with specific cellular signaling pathways.
The Plant Cytokinin Signaling Cascade
In plants, the cytokinin signal is perceived by histidine kinase receptors located in the endoplasmic reticulum membrane. This initiates a phosphorelay cascade that culminates in the activation of type-B response regulators (ARRs) in the nucleus. These activated ARRs are transcription factors that regulate the expression of a wide array of cytokinin-responsive genes, thereby controlling various aspects of plant growth and development.
Caption: Plant Cytokinin Signaling Pathway.
The NRF2-Mediated Antioxidant Response in Mammalian Cells
In mammalian cells, one of the key mechanisms underlying the protective effects of iP is the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[11] NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes. Activation of this pathway by iP can lead to a reduction in reactive oxygen species (ROS) and protection against oxidative damage.
Caption: NRF2-Mediated Antioxidant Response Pathway.
Experimental Corner: Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis, extraction, quantification, and biological evaluation of this compound.
Chemical Synthesis
The synthesis of this compound can be achieved through the nucleophilic substitution of 6-chloropurine with 3-methyl-2-buten-1-amine.
Materials:
-
6-Chloropurine
-
3-Methyl-2-buten-1-amine (Isopentenylamine)
-
Triethylamine (or another suitable base)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropurine in ethanol.
-
Addition of Reagents: Add an equimolar amount of 3-methyl-2-buten-1-amine to the solution. Then, add a slight excess (e.g., 1.1 equivalents) of triethylamine to act as a base and neutralize the HCl generated during the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 2-4 hours). Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the 6-chloropurine spot on TLC), cool the mixture to room temperature.
-
Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Extraction from Plant Tissues
This protocol outlines a method for the extraction of cytokinins, including iP, from plant material.
Materials:
-
Plant tissue (fresh or frozen in liquid nitrogen)
-
Extraction buffer: Methanol/Water/Formic Acid (15:4:1, v/v/v)
-
Internal standard (e.g., deuterated iP)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize a known weight of plant tissue (e.g., 20-50 mg fresh weight) in liquid nitrogen to a fine powder.
-
Extraction: Add the extraction buffer containing a known amount of the internal standard to the homogenized tissue. Incubate overnight at -20°C with gentle shaking.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Purification:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the cytokinins with an appropriate solvent (e.g., 0.35 M ammonium hydroxide in 60% methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 5% acetonitrile in water with 0.1% formic acid) for analysis.
Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the accurate and sensitive quantification of iP in biological samples.
Instrumentation:
-
UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over several minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both endogenous iP and the deuterated internal standard. These transitions should be optimized for the specific instrument being used.
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of iP in the samples by comparing the peak area ratio of the endogenous analyte to the internal standard against the calibration curve.
Caption: HPLC-MS/MS Quantification Workflow.
Assessment of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of iP. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest iP concentration).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Addition of MTT: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of iP that inhibits cell growth by 50%).
Analysis of Gene Expression Changes by RNA Sequencing
RNA sequencing (RNA-seq) is a powerful technique to investigate the global changes in gene expression induced by iP treatment.
Experimental Workflow:
-
Cell/Tissue Treatment: Treat cells or plant tissues with iP at a specific concentration and for a defined period. Include a vehicle-treated control group.
-
RNA Extraction: Isolate total RNA from the treated and control samples using a suitable RNA extraction kit. Assess the quality and quantity of the extracted RNA.
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification (for eukaryotes), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome or transcriptome.
-
Gene Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the iP-treated samples compared to the control samples.
-
Functional Analysis: Perform pathway and gene ontology analysis on the differentially expressed genes to identify the biological processes and pathways affected by iP treatment.
-
Caption: RNA Sequencing and Data Analysis Workflow.
Conclusion
This compound is a multifaceted molecule with profound biological effects in both plants and animals. Its established role as a cytokinin underscores its importance in agriculture and plant biotechnology. Furthermore, its emerging anticancer and anti-inflammatory properties present exciting opportunities for the development of novel therapeutic agents. The detailed methodologies provided in this guide offer a robust framework for researchers to further explore the structure, function, and therapeutic potential of this intriguing molecule. As our understanding of the intricate signaling pathways modulated by iP continues to grow, so too will the potential for its application in addressing critical challenges in both medicine and agriculture.
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National Center for Biotechnology Information. (n.d.). MTT Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
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An In-depth Technical Guide to Endogenous Isopentenyladenine (iP) in Arabidopsis thaliana
A Resource for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of isopentenyladenine (iP), a crucial cytokinin phytohormone in the model plant Arabidopsis thaliana. We will delve into the core aspects of iP biology, from its biosynthesis and metabolism to its quantification and physiological roles. This document is designed to be a valuable resource for researchers in plant science, as well as professionals in drug development exploring cytokinin-related pathways.
The Significance of Isopentenyladenine in Plant Biology
Isopentenyladenine (iP) is a member of the cytokinin family, a class of phytohormones renowned for their fundamental roles in regulating plant growth and development.[1][2] Cytokinins, as central regulators of cell division and differentiation, are adenine derivatives with a side chain at the N6 position.[3][4][5] iP, along with trans-zeatin (tZ), represents one of the most abundant and biologically active classes of cytokinins in Arabidopsis thaliana.[6] Understanding the endogenous levels and dynamics of iP is paramount for dissecting its precise functions in various physiological processes, including leaf senescence, root development, and shoot regeneration.[1][6]
Biosynthesis of Isopentenyladenine: The Isoprenoid Pathway
The primary route for iP biosynthesis in Arabidopsis is the isoprenoid pathway, which is initiated by the transfer of an isopentenyl group from dimethylallyl diphosphate (DMAPP) to an adenine moiety.[7] This rate-limiting step is catalyzed by a family of enzymes known as ATP/ADP isopentenyltransferases (IPTs).[3][4][5][8]
In Arabidopsis, the IPT gene family consists of nine members. AtIPT1, AtIPT3, AtIPT4, AtIPT5, AtIPT6, AtIPT7, and AtIPT8 encode ATP/ADP IPTs that are primarily responsible for the synthesis of iP- and tZ-type cytokinins.[3][4][5][9] In contrast, AtIPT2 and AtIPT9 encode tRNA IPTs, which are involved in the production of cis-zeatin (cZ)-type cytokinins through the degradation of modified tRNAs.[3][4][5] Genetic studies utilizing knockout mutants have provided definitive evidence for these distinct biosynthetic routes. Quadruple mutants (atipt1, 3, 5, 7) exhibit severely reduced levels of iP and tZ and their derivatives, confirming the central role of ATP/ADP IPTs in their production.[3][4][5]
The initial products of the ATP/ADP IPT-catalyzed reaction are iP riboside 5'-monophosphates (iPRPs), which are then converted to the active form, iP, through a series of enzymatic steps.[6]
Caption: Metabolic pathways of isopentenyladenine (iP) in Arabidopsis thaliana.
Quantitative Analysis of Endogenous Isopentenyladenine
Accurate quantification of endogenous iP levels is essential for understanding its physiological roles. Due to the low concentrations of cytokinins in plant tissues and the complexity of the plant matrix, highly sensitive and selective analytical methods are required. [10]The gold standard for cytokinin quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution method. [10]
Experimental Protocol: LC-MS/MS Quantification of iP
This protocol provides a robust framework for the quantitative analysis of iP in Arabidopsis thaliana tissues.
Step 1: Sample Preparation and Extraction
-
Harvesting and Freezing: Harvest 20-50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction. [10]2. Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. [10]3. Internal Standard Spiking: Add a known amount of a deuterated internal standard, such as N6-Isopentenyladenosine-D6 (iP-D6), to the homogenized sample. [10]This is crucial for accurate quantification by correcting for sample loss and matrix effects.
-
Extraction: Add a modified Bieleski extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v) to the sample. [11][12]Vortex thoroughly and incubate at -20°C for at least 30 minutes with gentle shaking. [10]5. Centrifugation: Centrifuge the extract at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. 6. Supernatant Collection: Carefully collect the supernatant containing the cytokinins. [10] Step 2: Solid-Phase Extraction (SPE) for Purification
-
Column Conditioning: Condition a mixed-mode cation exchange SPE column (e.g., Oasis MCX) according to the manufacturer's instructions. [13]2. Sample Loading: Dilute the supernatant with 1M formic acid and load it onto the conditioned SPE column. 3. Washing: Wash the column with 1% acetic acid followed by methanol to remove interfering compounds. [11]4. Elution: Elute the cytokinins with 0.35 M ammonium hydroxide in 60-70% methanol. [11][13]5. Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of 5% acetonitrile for LC-MS/MS analysis. Step 3: UHPLC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into a UHPLC system equipped with a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometric Detection: Couple the UHPLC to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. [13]Use multiple reaction monitoring (MRM) to specifically detect the transitions for endogenous iP and the deuterated internal standard.
-
Quantification: Calculate the ratio of the peak area of the endogenous iP to the peak area of the internal standard. Determine the concentration of iP in the sample by comparing this ratio to a calibration curve prepared with known concentrations of non-labeled iP standard and a fixed concentration of the internal standard. [10]
Quantitative Data Summary
| Parameter | Value/Range | Reference(s) |
| Internal Standard Concentration | 0.4 pmol to 20 ng per sample | [10] |
| Linearity Range | 0.002 to 100 ng/mL | [10] |
| Correlation Coefficient (r) | >0.99 | [10] |
| Recovery | 77% - >80% | [10] |
| Limit of Detection (LOD) | 0.05 to 5 fmol | [12] |
Spatial and Temporal Distribution of Isopentenyladenine
The endogenous levels of iP are not uniform throughout the plant; they exhibit distinct spatial and temporal distribution patterns that are closely linked to the expression of the AtIPT genes. [9]
-
AtIPT1 is expressed in the xylem precursor cells of the root tip, leaf axils, ovules, and immature seeds. [9]* AtIPT3 expression is localized to the phloem tissues. [9]* AtIPT4 and AtIPT8 are predominantly expressed in immature seeds. [9]* AtIPT5 is expressed in root primordia, the columella root cap, and the upper parts of young inflorescences. [9]* AtIPT7 is expressed in the endodermis of the root elongation zone and in trichomes on young leaves. [9]* AtIPT2 and AtIPT9 , the tRNA IPTs, are ubiquitously expressed, with the highest levels in proliferating tissues. [9] This differential expression of AtIPT genes suggests that iP biosynthesis is localized to specific tissues and cell types, allowing for precise control of developmental processes. For example, the expression of AtIPT5 and AtIPT7 in the roots is upregulated by auxin, indicating a role for iP in auxin-mediated root development. [9]Furthermore, the expression of AtIPT3 is upregulated by nitrate, suggesting a role for iP in nutrient signaling. [9]
Isopentenyladenine Signaling Pathway
The perception and transduction of the iP signal are mediated by a multi-step phosphorelay system, similar to the two-component signaling systems found in bacteria.
-
Perception: iP binds to transmembrane histidine kinase receptors, such as AHK2, AHK3, and AHK4/CRE1/WOL, located in the endoplasmic reticulum.
-
Phosphorelay: Upon iP binding, the receptor autophosphorylates a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the receptor. Subsequently, the phosphate is transferred to a histidine phosphotransfer protein (AHP).
-
Nuclear Translocation and Response Regulation: The phosphorylated AHPs translocate to the nucleus, where they transfer the phosphate group to type-B Arabidopsis response regulators (ARRs).
-
Transcriptional Activation: Phosphorylated type-B ARRs are active transcription factors that bind to specific DNA motifs in the promoters of cytokinin-responsive genes, thereby activating their transcription.
-
Negative Feedback: Among the genes activated by type-B ARRs are the type-A ARRs. The type-A ARR proteins act as negative regulators of the signaling pathway, creating a feedback loop that attenuates the cytokinin response. [14]
Caption: A simplified model of the isopentenyladenine (iP) signaling pathway in Arabidopsis thaliana.
Conclusion
Endogenous isopentenyladenine is a pivotal regulator of growth and development in Arabidopsis thaliana. Its levels are intricately controlled through localized biosynthesis, metabolic conversions, and degradation. The precise quantification of iP, enabled by advanced analytical techniques like LC-MS/MS, is fundamental to unraveling its complex roles in plant biology. A thorough understanding of the iP biosynthesis, metabolism, and signaling pathways provides a solid foundation for future research aimed at manipulating cytokinin responses for crop improvement and for the development of novel plant growth regulators.
References
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Hallmark, H. T., & Rashotte, A. M. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. Plant Direct, 4(12), e00292. [Link]
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Hošek, P., Hoyerová, K., Kiran, N. S., Dobrev, P. I., Zahajská, L., Filepová, R., ... & Kamínek, M. (2020). Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum in Arabidopsis. New Phytologist, 225(6), 2423-2438. [Link]
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Miyawaki, K., Tarkowski, P., Matsumoto-Kitano, M., Kato, T., Sato, S., Tarkowska, D., ... & Kakimoto, T. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. Proceedings of the National Academy of Sciences, 103(44), 16598-16603. [Link]
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Miyawaki, K., Tarkowski, P., Matsumoto-Kitano, M., Kato, T., Sato, S., Tarkowska, D., ... & Kakimoto, T. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. Proceedings of the National Academy of Sciences of the United States of America, 103(44), 16598–16603. [Link]
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Hošek, P., Hoyerová, K., Kiran, N. S., Dobrev, P., Zahajská, L., Filepová, R., ... & Kamínek, M. (2020). Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum in Arabidopsis. New Phytologist, 225(6), 2423-2438. [Link]
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Miyawaki, K., Tarkowski, P., Matsumoto-Kitano, M., Kato, T., Sato, S., Tarkowska, D., ... & Kakimoto, T. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. ResearchGate. [Link]
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Kong, S. (2023). Protocol for plant growth, tissue collection, cytokinin extraction, and LC-MS. Metabolomics Workbench. [Link]
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Hallmark, H. T., & Rashotte, A. M. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. Plant direct, 4(12), e00292. [Link]
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Hošek, P., Hoyerová, K., Kiran, N. S., Dobrev, P. I., Zahajská, L., Filepová, R., ... & Kamínek, M. (2020). Distinct metabolism of N‐glucosides of isopentenyladenine and trans‐zeatin determines cytokinin metabolic spectrum in Arabidopsis. New Phytologist, 225(6), 2423-2438. [Link]
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Pereira, L. A. S., Pimenta, M. R., & Dusi, D. M. A. (2020). The Importance of Cytokinins during Reproductive Development in Arabidopsis and Beyond. Plants, 9(11), 1488. [Link]
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Miyawaki, K., Tarkowski, P., Matsumoto-Kitano, M., Kato, T., Sato, S., Tarkowska, D., ... & Kakimoto, T. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. PNAS. [Link]
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Miyawaki, K., Matsumoto-Kitano, M., & Kakimoto, T. (2004). Expression of cytokinin biosynthetic isopentenyltransferase genes in Arabidopsis: tissue specificity and regulation by auxin, cytokinin, and nitrate. The Plant Journal, 37(1), 128-138. [Link]
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Miyawaki, K., Tarkowski, P., Matsumoto-Kitano, M., Kato, T., Sato, S., Tarkowska, D., ... & Kakimoto, T. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. PubMed Central. [Link]
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Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holík, J., Strnad, M., ... & Doležal, K. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. BMC plant biology, 12(1), 1-13. [Link]
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Miyawaki, K., Matsumoto-Kitano, M., & Kakimoto, T. (2004). Expression of cytokinin biosynthetic isopentenyltransferase genes in Arabidopsis: tissue specificity and regulation by auxin, cytokinin, and nitrate. The Plant journal : for cell and molecular biology, 37(1), 128–138. [Link]
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Brenner, W. G., Romanov, G. A., Köllmer, I., Bürkle, L., & Schmülling, T. (2012). Gene regulation by cytokinin in Arabidopsis. Frontiers in plant science, 3, 8. [Link]
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Methodological & Application
Application Notes & Protocols: Dissolving N6-isopentenyladenine (2iP) for In Vitro Culture
Authored by: Gemini, Senior Application Scientist
Abstract
N6-isopentenyladenine, commonly known as 2iP, is a highly effective purine-type cytokinin essential for promoting cell division, shoot proliferation, and overall morphogenesis in plant tissue culture.[1][2] Its inherent hydrophobicity, however, presents a significant challenge for its dissolution in aqueous culture media, a critical step for ensuring bioavailability and achieving reproducible experimental outcomes. This document provides a comprehensive guide to the principles and protocols for effectively dissolving 2iP. We will explore the causality behind solvent selection, present validated step-by-step protocols for both aqueous and organic stock solutions, and offer guidance on proper storage to maintain solution integrity.
Introduction: The Role and Challenge of 2iP
N6-isopentenyladenine is a naturally occurring cytokinin, a class of plant hormones that, in conjunction with auxins, governs key developmental processes.[3][4] In in vitro applications, 2iP is widely used to stimulate shoot organogenesis, maintain the shoot-apical meristem, disrupt apical dominance, and delay senescence.[1][2]
The primary challenge in its application is its poor solubility in water at a neutral pH. This is due to the nonpolar isopentenyl side chain attached to the adenine base. Improper dissolution can lead to the precipitation of the compound in the culture medium, resulting in inconsistent and lower-than-expected effective concentrations, thereby compromising experimental results. Understanding the chemical properties of 2iP is paramount to selecting the appropriate dissolution strategy.
Physicochemical Properties & Solubility Profile
-
Formal Name: N-(3-methyl-2-buten-1-yl)-9H-purin-6-amine[3][5]
-
Appearance: White to off-white crystalline solid[6]
The solubility of 2iP is highly dependent on the solvent and pH. The following table summarizes its solubility in commonly used laboratory solvents.
| Solvent | Reported Solubility (mg/mL) | Source(s) | Notes |
| 1N NaOH | Readily Soluble | [7] | The most common method for aqueous stock solutions. Raises pH. |
| Ethanol | ~5 | [3][5] | Effective organic solvent. May have physiological effects on some cultures. |
| DMSO | ~1 | [3][5] | Effective organic solvent. Purge with inert gas recommended. |
| DMF | ~2 | [3][5] | Effective organic solvent. Purge with inert gas recommended. |
| PBS (pH 7.2) | ~2 | [3][5] | Limited solubility in neutral aqueous buffers. |
| Water | Sparingly Soluble / Moderate | [6][8] | Generally requires pH adjustment for complete dissolution. |
The Causality of Dissolution: Why Specific Solvents are Used
The structure of 2iP contains both a hydrophilic purine core and a hydrophobic isopentenyl side chain. At neutral pH, the molecule is not sufficiently polar to dissolve readily in water. The two primary strategies to overcome this involve either increasing the polarity of the molecule or using a nonpolar solvent.
-
Alkaline Hydrolysis (Using NaOH or KOH): The purine ring system of 2iP contains acidic protons. Adding a strong base like 1N NaOH deprotonates the molecule, creating a salt (anionic) form. This introduction of a formal charge dramatically increases the molecule's polarity, rendering it highly soluble in water.[7][9] This is the preferred method for preparing aqueous stock solutions that will be heavily diluted into the final culture medium, as the small amount of NaOH has a negligible effect on the final pH of the buffered medium.
-
Organic Solvents (Ethanol, DMSO): Organic solvents like ethanol and DMSO effectively dissolve 2iP based on the "like-dissolves-like" principle. The nonpolar isopentenyl group interacts favorably with the organic solvent. While effective, researchers must ensure that the final concentration of the organic solvent in the culture medium is insignificant, as these solvents can have physiological effects on plant cells even at low concentrations.[5]
Experimental Protocols
These protocols detail the preparation of a standard 1 mg/mL stock solution, a common concentration for laboratory use.[10][11]
Protocol 1: Preparation of Aqueous Stock Solution (1 mg/mL) using 1N NaOH
This is the most widely adopted method for routine use in plant tissue culture.
Materials:
-
N6-isopentenyladenine (2iP) powder
-
1N Sodium Hydroxide (NaOH)
-
Distilled or deionized water (e.g., Sigma-Aldrich W3500)[11]
-
Sterile volumetric flask or graduated cylinder
-
Sterile magnetic stir bar and stir plate
-
Sterile storage bottles (amber or wrapped in foil)
Procedure:
-
Weighing: Accurately weigh 50 mg of 2iP powder and place it into a sterile beaker or flask.
-
Initial Dissolution: Add a small volume (1-2 mL) of 1N NaOH directly to the powder.[9] Agitate gently or use a magnetic stirrer. The powder should dissolve completely, resulting in a clear solution. This step is critical; do not proceed if the solution is cloudy.
-
Dilution: Once the 2iP is fully dissolved, slowly add distilled water while stirring to prevent precipitation.[11][12] Bring the total volume to 50 mL.
-
Sterilization: The 2iP solution can be sterilized by autoclaving.[1] Alternatively, for heat-sensitive media components, filter sterilize the solution through a 0.22 µm syringe filter into a final sterile storage container.
-
Storage: Store the stock solution at 2-8°C for short-term use or aliquot and store at -20°C for long-term stability.[12][13] Protect the solution from light.[13]
Protocol 2: Preparation of Organic Stock Solution (1 mg/mL) using Ethanol
This method is an alternative when the use of NaOH is undesirable.
Materials:
-
N6-isopentenyladenine (2iP) powder
-
95-100% Ethanol
-
Distilled or deionized water
-
Sterile volumetric flask
-
Sterile storage bottles
Procedure:
-
Weighing: Accurately weigh 50 mg of 2iP powder and place it into a sterile flask.
-
Dissolution: Add approximately 10 mL of 95-100% ethanol to the powder (based on a solubility of ~5 mg/mL).[3][5] Agitate until the powder is completely dissolved. Gentle warming in a water bath may aid dissolution but should be done with caution due to ethanol's flammability.
-
Dilution: Once dissolved, bring the total volume to 50 mL with distilled water. Note: It is crucial to add the water slowly while stirring vigorously to prevent the 2iP from precipitating out of the solution.
-
Sterilization: This solution cannot be autoclaved due to the ethanol content. Sterilize by passing it through a 0.22 µm syringe filter resistant to alcohols (e.g., PTFE).
-
Storage: Store in a tightly sealed container at -20°C.
Workflow & Decision Making
The choice of solvent is a critical decision based on the experimental context. The following diagrams illustrate the decision-making process and the general preparation workflow.
Caption: Decision tree for selecting the appropriate 2iP dissolution protocol.
Caption: General workflow for preparing a 2iP stock solution.
Stability and Storage Recommendations
The stability of 2iP is crucial for reproducible results.
-
Solid Form: As a crystalline solid, 2iP is stable for years when stored at -20°C.[5][14]
-
Aqueous Solutions: Aqueous solutions are not recommended for storage for more than one day at room temperature or 2-8°C.[5] For long-term storage, aqueous stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[13] Always protect solutions from light to prevent photodegradation.[13]
-
Organic Solutions: Stock solutions prepared in organic solvents like DMSO or ethanol are generally more stable and can be stored at -20°C for several months.[12]
References
-
ResearchGate. (2020). 2-iP (2-isopentenyl adenine) preparation? how do I prepare it?. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). D217 6-(γ,γ-Dimethylallylamino)purine (2iP) Solution (1 mg/mL). Retrieved from [Link]
-
PhytoTech Labs. (n.d.). PLANT GROWTH REGULATORS. Retrieved from [Link]
-
Plant Cell Labs. (n.d.). 6-(Y,Y-Dimethylallylamino)Purine – 2iP Liquid Solution. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Laloue, M., Terrine, C., & Guern, J. (1977). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 59(3), 478–483. Retrieved from [Link]
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- 4. Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus - PMC [pmc.ncbi.nlm.nih.gov]
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Quantitative Analysis of Isopentenyladenine in Plant Tissues using LC-MS/MS
Introduction: The Crucial Role of Isopentenyladenine in Plant Physiology
Isopentenyladenine (iP) is a key member of the cytokinin family, a class of phytohormones that are fundamental regulators of plant growth and development.[1][2] Cytokinins are deeply involved in a multitude of physiological processes, including cell division and differentiation, senescence, apical dominance, and nutrient mobilization.[2][3][4] Given their activity at very low concentrations, typically in the range of nanograms or even picograms per gram of fresh tissue, the precise and accurate quantification of iP is paramount to understanding its complex roles in plant biology.[5]
The inherent complexity of plant matrices, which are rich in potentially interfering compounds, coupled with the trace levels of cytokinins, presents a significant analytical challenge.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this task due to its exceptional sensitivity, selectivity, and accuracy.[7][8][9] This application note provides a detailed, field-proven protocol for the robust quantification of isopentenyladenine in plant tissues, emphasizing the causality behind experimental choices to ensure reliable and reproducible results.
The Principle of Isotope Dilution Mass Spectrometry
At the core of this method is the principle of stable isotope dilution analysis.[10][11] A known quantity of a stable isotope-labeled internal standard (SIL-IS), such as Deuterium-labeled Isopentenyladenine (e.g., iP-d6), is added to the sample at the very beginning of the extraction process.[1][3] This SIL-IS is chemically identical to the endogenous iP, meaning it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS/MS analysis.[8][12][13] By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, we can achieve highly accurate quantification, as this ratio remains constant regardless of sample loss or matrix interference.[3][11] This self-validating system is crucial for overcoming the challenges posed by complex biological samples.[12][14]
Experimental Workflow: From Tissue to Data
The entire analytical process can be visualized as a streamlined workflow, ensuring that each step is optimized for maximum recovery and accuracy.
Caption: Overall workflow from sample collection to data analysis.
Detailed Experimental Protocols
Part 1: Sample Preparation - The Foundation of Accurate Quantification
The goal of sample preparation is to efficiently extract iP from the complex plant matrix while minimizing degradation and removing interfering substances.[6][10]
Materials and Reagents:
-
Solvents: LC-MS Grade Methanol, Acetonitrile, and Water; Formic Acid.
-
Internal Standard: Isopentenyladenine-d6 (iP-d6) or another suitable stable isotope-labeled standard.
-
Plant Tissue: 10-50 mg of fresh weight is typically sufficient.[1]
-
Equipment: Mortar and pestle or bead beater for homogenization, refrigerated centrifuge, solid-phase extraction (SPE) manifold, nitrogen evaporator or vacuum concentrator.
Step-by-Step Protocol:
-
Harvesting and Stabilization: Harvest plant tissue and immediately flash-freeze it in liquid nitrogen.[3][15] This critical step halts all metabolic activity, preventing enzymatic degradation of the target analytes. Store samples at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a cryogenic bead beater.[3][15] Maintaining a frozen state is essential to prevent thawing and subsequent degradation.
-
Internal Standard Spiking: To the frozen powder, add a known amount of the iP-d6 internal standard solution. The amount should be comparable to the expected endogenous concentration of iP. This early addition is the cornerstone of the isotope dilution method.[3][10]
-
Extraction:
-
Add 1 mL of a pre-chilled (-20°C) extraction buffer, such as a modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1 v/v/v), to the sample.[8][16] The acidic methanol efficiently extracts the cytokinins while precipitating proteins.
-
Incubate the mixture overnight at -20°C with gentle agitation to ensure complete extraction.[1]
-
Centrifuge the extract at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cellular debris.[1] Carefully collect the supernatant.
-
-
Purification via Solid-Phase Extraction (SPE):
-
SPE is a crucial step to remove interfering compounds like chlorophyll and other pigments that can cause ion suppression in the mass spectrometer.[5][7] A mixed-mode cation exchange SPE cartridge is often effective for cytokinin purification.[1]
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by the equilibration buffer.
-
Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1% acetic acid) to remove non-polar and weakly retained interferences.[17]
-
Elution: Elute the purified cytokinins with a stronger, basic solvent, such as 0.35 M ammonium hydroxide in 70% methanol.[17]
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1][8]
Part 2: LC-MS/MS Analysis - Separation and Detection
The reconstituted sample is now ready for analysis by a high-sensitivity LC-MS/MS system.
Optimized LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 100 mm)[1] | Provides excellent separation for moderately polar compounds like iP. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.3 mL/min | A typical flow rate for analytical UHPLC columns. |
| Injection Volume | 2-5 µL | Small volume to prevent peak distortion and column overload. |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[1] | iP readily forms a protonated molecule [M+H]+. |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][18] | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (iP) | m/z 204.1 | The protonated molecular ion [M+H]+ of isopentenyladenine. |
| Product Ion (iP) | m/z 136.1 | A characteristic fragment ion resulting from the loss of the isopentenyl side chain. |
| Precursor Ion (iP-d6) | m/z 210.1 | The protonated molecular ion of the deuterated internal standard. |
| Product Ion (iP-d6) | m/z 136.1 | The fragment ion is often the same as the unlabeled analyte, confirming structural similarity. |
Note: The specific m/z values and collision energies should be optimized for the specific instrument being used by infusing standard solutions.[1][8]
LC Gradient Program (Example):
| Time (min) | % Mobile Phase B |
| 0.0 | 1.0 |
| 1.0 | 1.0 |
| 8.0 | 70.0 |
| 8.1 | 99.0 |
| 10.0 | 99.0 |
| 10.1 | 1.0 |
| 12.0 | 1.0 |
This gradient allows for the retention and separation of iP from other potentially co-eluting compounds.
Method Validation: Ensuring Trustworthy Data
A robust analytical method requires thorough validation to ensure its performance is reliable and fit for purpose.[19] Key validation parameters include:
-
Linearity and Range: The method should demonstrate a linear response over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. A correlation coefficient (r²) > 0.99 is typically desired.[3][20]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are crucial for analyzing trace-level hormones.
-
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed by analyzing spiked samples at different concentrations. Precision measures the reproducibility of the method, determined through repeated measurements (intra- and inter-day).[20]
-
Recovery: Extraction recovery is determined by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample. The use of a SIL-IS inherently corrects for recovery losses.[3]
Example Validation Data Summary:
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | > 0.99 |
| Linear Range | 0.05 - 100 ng/mL | Covers expected biological concentrations. |
| LOD | 0.02 ng/mL | Sufficient for trace analysis. |
| LOQ | 0.05 ng/mL | Sufficient for trace analysis. |
| Accuracy (% Bias) | -5% to +7% | Within ±15% |
| Precision (%RSD) | < 10% | < 15% |
| Extraction Recovery | 85% - 95%[19] | Consistent across samples. |
Conclusion
This application note details a comprehensive and robust LC-MS/MS protocol for the quantitative analysis of isopentenyladenine in plant tissues. By combining an optimized sample preparation procedure with the power of stable isotope dilution and the sensitivity of tandem mass spectrometry, researchers can achieve the high degree of accuracy and precision required for meaningful physiological studies. The explanation of the causality behind each step provides the user with the knowledge to adapt and troubleshoot the method, ensuring its successful implementation in diverse research applications within plant science and drug development.
References
- BenchChem. (n.d.). Application Notes: Quantitative Analysis of N6-Isopentenyladenosine in Plant Tissues using N6 - Benchchem.
-
Cai, C., et al. (2017). Recent advances in sample preparation methods of plant hormones. Chinese Chemical Letters, 28(12), 2236-2244. Retrieved from [Link]
- BenchChem. (2025). Application Note: Quantitative Analysis of Cytokinins Using N6-Isopentenyladenosine-D6 by UHPLC-MS/MS.
-
Šimura, J., et al. (2018). Can plant hormonomics be built on simple analysis? A review. Phytochemistry, 155, 139-153. Retrieved from [Link]
-
Reinecke, D. M., & Bandurski, R. S. (1987). Methods of Plant Hormone Analysis. In P. J. Davies (Ed.), Plant Hormones and their Role in Plant Growth and Development. Springer. Retrieved from [Link]
-
Scafidi, E., et al. (2023). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Metabolites, 13(12), 1185. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for N6-Isopentenyladenosine-D6 in LC-MS/MS Method Development.
-
Advanced Botany. (2023, February 17). Techniques for detection and quantitation of plant hormones [Video]. YouTube. Retrieved from [Link]
-
Dobrev, P. I., et al. (2017). Analytical Determination of Auxins and Cytokinins. Methods in Molecular Biology, 1568, 15-30. Retrieved from [Link]
-
Novák, O., et al. (2003). Quantitative analysis of cytokinins in plants by liquid chromatography–single-quadrupole mass spectrometry. Analytica Chimica Acta, 480(2), 207-218. Retrieved from [Link]
-
IsoLife. (n.d.). Internal Standards for Food and Nutrition. Retrieved from [Link]
-
Dobrev, P. I., et al. (2017). Analytical Determination of Auxins and Cytokinins. Methods in Molecular Biology, 1568, 15-30. Retrieved from [Link]
-
Guspiel, A., et al. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. Molecules, 28(20), 7108. Retrieved from [Link]
-
Tarkowski, P., et al. (2006). Analysis of 2-methylthio-derivatives of isoprenoid cytokinins by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1130(2), 193-200. Retrieved from [Link]
-
Reddy, T. M., & Kumar, P. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research, 1(6). Retrieved from [Link]
-
protocols.io. (2021, June 26). Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
Ponomarova, S. A., et al. (2018). Profiling of cytokinins in plant tissues: sampling, qualitative and quantitative analysis. Physiology and Genetics of Cultivated Plants, 50(4), 271-285. Retrieved from [Link]
-
Metabolomics Workbench. (2023, April 20). Protocol for plant growth, tissue collection, cytokinin extraction, and LC-MS. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Ponomarova, S. A., et al. (2018). Profiling of cytokinins in plant tissues: sampling, qualitative and quantitative analysis. Physiology and Genetics of Cultivated Plants, 50(4), 271-285. Retrieved from [Link]
-
Svačinová, J., et al. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. Plant Methods, 8(1), 17. Retrieved from [Link]
-
Li, Y., et al. (2015). Rapid determination of endogenous cytokinins in plant samples by combination of magnetic solid phase extraction with hydrophilic interaction chromatography-tandem mass spectrometry. Journal of Chromatography A, 1383, 38-46. Retrieved from [Link]
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Application Notes & Protocols for N6-isopentenyladenine (2iP) in Arabidopsis Callus Culture
Abstract: This technical guide provides a comprehensive framework for the application of N6-isopentenyladenine (2iP), a potent cytokinin, in the induction and proliferation of callus from Arabidopsis thaliana explants. We delve into the molecular basis of cytokinin action, present detailed, field-proven protocols for media and stock solution preparation, and offer a step-by-step workflow for callus culture. This document is intended for researchers in plant biology, biotechnology, and drug development to facilitate robust and reproducible callus-based experimental systems.
Introduction: The Role of 2iP in Cellular Dedifferentiation
In the realm of plant tissue culture, the ability to induce a state of cellular pluripotency is paramount. This is achieved through the formation of callus, an undifferentiated mass of cells, by carefully manipulating the hormonal balance in the culture medium. The ratio of two key classes of plant hormones, auxins and cytokinins, is the primary determinant of developmental fate. A high auxin-to-cytokinin ratio typically promotes root formation and callus induction, whereas a high cytokinin-to-auxin ratio favors shoot development.[1][2]
N6-isopentenyladenine (2iP or N6-(Δ2-Isopentenyl)adenine) is a naturally occurring cytokinin that plays a critical role in regulating cell division and differentiation.[3] In Arabidopsis tissue culture, 2iP, in conjunction with a strong auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D), effectively stimulates the proliferation of dedifferentiated cells, leading to the formation of viable and regenerable callus. Understanding the optimal concentration of 2iP is crucial for establishing efficient and reproducible callus cultures for genetic transformation, secondary metabolite production, or fundamental studies of plant development.
Mechanism of Action: The Cytokinin Signaling Pathway
The cellular response to 2iP is mediated by a sophisticated two-component signaling (TCS) phosphorelay pathway, which is well-characterized in Arabidopsis. This pathway translates the external cytokinin signal into a transcriptional response within the nucleus.
-
Signal Perception: Cytokinins, including 2iP, are perceived by transmembrane histidine kinase receptors (AHKs), primarily AHK2, AHK3, and CRE1/AHK4, located in the endoplasmic reticulum.[4]
-
Phosphorelay Initiation: Binding of cytokinin induces autophosphorylation of a conserved histidine (H) residue on the receptor. This phosphate group is then intramolecularly transferred to a conserved aspartate (D) residue on the same receptor.
-
Signal Transduction to the Nucleus: The phosphate is subsequently transferred to a conserved histidine on shuttle proteins called Histidine Phosphotransfer Proteins (AHPs). These AHPs are mobile and translocate from the cytoplasm to the nucleus.[4]
-
Nuclear Response Activation: In the nucleus, AHPs transfer the phosphate group to a conserved aspartate residue on Type-B Arabidopsis Response Regulators (Type-B ARRs). Phosphorylation activates these Type-B ARRs, which function as transcription factors.
-
Transcriptional Regulation: Activated Type-B ARRs bind to the promoters of cytokinin-responsive genes, including Type-A ARRs, initiating their transcription. Type-A ARRs act as negative regulators of the pathway, creating a feedback loop that attenuates the signal.[4]
This signaling cascade ultimately modulates the expression of genes involved in cell cycle progression and cell division, driving callus proliferation.
Caption: Arabidopsis Cytokinin Signaling Pathway.
Optimizing 2iP Concentration for Callus Induction
The optimal concentration of 2iP for Arabidopsis callus induction is dependent on the concentration of the auxin used, typically 2,4-D. While many standard protocols utilize kinetin in the Callus Inducing Medium (CIM), 2iP can be effectively substituted.[1] A systematic titration of both hormones is recommended to determine the ideal ratio for a specific ecotype and explant source. Below is a table of suggested starting concentrations for optimization.
| 2,4-D Conc. (mg/L) | 2iP Conc. (mg/L) | Molar Ratio (Auxin:Cytokinin) | Expected Outcome & Remarks |
| 0.5 | 0.05 | ~10:1 | A common starting point. Often produces friable, healthy callus. |
| 0.5 | 0.1 | ~5:1 | May increase proliferation rate. Good for establishing robust cultures. |
| 1.0 | 0.5 | ~2:1 | Higher hormone levels can accelerate initial callus formation. |
| 1.0 | 1.0 | ~1:1 | Based on effective ratios in other species.[5] May produce more compact callus. |
| 0.5 | 2.0 | ~1:4 | A lower auxin:cytokinin ratio.[5] May lead to less friable callus, potentially with some organogenic structures. |
Note: The goal is to achieve a balance that promotes rapid cell division while suppressing organized development (organogenesis). Monitor cultures for signs of browning (necrosis) or premature differentiation.
Detailed Experimental Protocols
Protocol 1: Preparation of 1 mg/mL 2iP Stock Solution
Rationale: Plant hormones are used in minute quantities, making direct weighing for each batch of media impractical and inaccurate. A concentrated, sterile stock solution ensures precise and convenient dispensing. 2iP is poorly soluble in water but dissolves readily in a weak base.[6]
Materials:
-
N6-isopentenyladenine (2iP) powder (M.W. 203.24 g/mol )
-
1N Sodium Hydroxide (NaOH)
-
Sterile, purified water (e.g., Milli-Q or double-distilled)
-
Sterile 50 mL conical tube or volumetric flask
-
Sterile 0.22 µm syringe filter and syringe
-
Sterile storage bottles (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Weigh 50 mg of 2iP powder and place it into a sterile 50 mL conical tube.
-
Add 1-2 mL of 1N NaOH dropwise while gently swirling. The powder should dissolve completely. Use the minimum volume of NaOH necessary.
-
Once dissolved, add sterile, purified water to bring the total volume to 50 mL. This creates a final concentration of 1 mg/mL.
-
Cap the tube and invert several times to ensure the solution is homogeneous.
-
To ensure sterility, pass the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label clearly with the name ("2iP Stock"), concentration (1 mg/mL), and date.
-
Store the aliquots at -20°C for long-term use (up to 1 year) or at 4°C for short-term use (up to 1 month).
Protocol 2: Preparation of Arabidopsis Callus Induction Medium (CIM)
Rationale: This protocol describes the preparation of 1 Liter of Murashige and Skoog (MS) based medium, which provides the essential macro- and micronutrients, vitamins, and a carbon source for cell growth. The addition of 2,4-D and 2iP directs the developmental program towards callus formation.
Materials:
-
Murashige and Skoog (MS) Basal Salt Mixture
-
myo-Inositol
-
Sucrose
-
MES (2-(N-morpholino)ethanesulfonic acid) buffer
-
Plant growth regulator stock solutions (e.g., 1 mg/mL 2,4-D and 1 mg/mL 2iP)
-
Gelling agent (e.g., Plant Agar, Gellan Gum)
-
1N Potassium Hydroxide (KOH) or 1N HCl for pH adjustment
-
Purified water
-
Autoclavable media bottles or flasks
-
Sterile Petri dishes (100 x 15 mm)
Procedure (for 1 Liter):
-
Add ~800 mL of purified water to a 1 L glass beaker with a magnetic stir bar.
-
While stirring, add the following components:
-
MS Basal Salt Mixture (as per manufacturer's instructions, typically ~4.4 g/L).
-
100 mg myo-Inositol.
-
30 g Sucrose (3% w/v).
-
0.5 g MES buffer (0.05% w/v).
-
-
Allow all components to dissolve completely.
-
Add the plant growth regulators from your stock solutions using a micropipette. For a medium with 0.5 mg/L 2,4-D and 0.1 mg/L 2iP :
-
Add 500 µL of 1 mg/mL 2,4-D stock.
-
Add 100 µL of 1 mg/mL 2iP stock.
-
-
Adjust the pH of the solution to 5.7 using 1N KOH (to increase pH) or 1N HCl (to decrease pH). This is critical for nutrient uptake and gel solidification.
-
Transfer the solution to a 1 L graduated cylinder or volumetric flask and add purified water to bring the final volume to 1 Liter.
-
Return the solution to the beaker and add the gelling agent (e.g., 8 g of agar for a final concentration of 0.8% w/v).
-
Heat the medium while stirring (e.g., on a hot plate or in a microwave) until the gelling agent is completely dissolved. The solution should become clear.
-
Dispense the molten medium into autoclavable bottles.
-
Autoclave at 121°C and 15 psi for 20 minutes.
-
After autoclaving, allow the medium to cool to ~50-60°C in a laminar flow hood before pouring into sterile Petri dishes (~25 mL per plate).
-
Let the plates solidify, and store them sealed with paraffin film at 4°C for up to one month.
Protocol 3: Callus Induction from Arabidopsis Hypocotyl Explants
Rationale: Hypocotyls from young, sterile seedlings are a common and responsive explant source for Arabidopsis callus induction. Their rapidly dividing cells are highly amenable to hormonal reprogramming.[1]
Procedure:
-
Seed Sterilization: Sterilize Arabidopsis thaliana seeds by washing in 70% ethanol for 1 minute, followed by a 10-minute incubation in 20% commercial bleach with a drop of Tween-20. Rinse the seeds 3-5 times with sterile water.
-
Seed Germination: Plate the sterile seeds on a hormone-free, half-strength MS medium. Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Seedling Growth: Transfer the plates to a growth chamber set to a long-day photoperiod (16h light / 8h dark) at 22°C. Grow the seedlings for 5-7 days until the hypocotyls are elongated and easy to handle.
-
Explant Excision: In a sterile laminar flow hood, use a sterile scalpel and forceps to aseptically excise hypocotyls from the seedlings. Cut the hypocotyls into 3-5 mm segments.
-
Inoculation: Place the hypocotyl segments horizontally onto the surface of the prepared CIM plates (from Protocol 2).
-
Incubation: Seal the plates with breathable tape or paraffin film. Incubate the plates in the dark at 22-25°C. The dark condition promotes undifferentiated growth and prevents premature greening and shoot formation.
-
Callus Proliferation & Subculture: Callus will begin to form at the cut ends of the explants within 1-2 weeks. After 3-4 weeks, the callus will be large enough for subculturing. Aseptically transfer the callus to fresh CIM plates and continue to incubate under the same conditions. Subculture every 3-4 weeks to maintain healthy, proliferative growth.
Visualized Experimental Workflow
Caption: Workflow for Arabidopsis Callus Induction.
References
-
Hwang, I., Sheen, J., & Müller, B. (2002). Two-component circuitry in Arabidopsis cytokinin signal transduction. Nature, 413(6854), 383-389. Available at: [Link]
-
Ishida, T., Fujiwara, S., & Fukaki, H. (2020). Enhancement of shoot regeneration by treatment with inhibitors of auxin biosynthesis and transport during callus induction in tissue culture of Arabidopsis thaliana. Plant Biotechnology, 37(3), 323-329. Available at: [Link]
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Lifeasible. (n.d.). N6-(2-Isopentenyl)adenine. Retrieved January 4, 2026, from [Link]
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Marlina, N., Al-Ghamdi, S., & Abdullah, S. N. A. (2018). THE EFFECT OF 2,4-D AND 2-iP ON CALLUS PROLIFERATION AND DEVELOPMENT ON IMMATURE LEAF EXPLANTS OF LIBERICA COFFEE (Coffea liberica). Analele Universitatii din Oradea, Fascicula Biologie, 25(1), 5-10. Available at: [Link]
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Murashige, T., & Skoog, F. (1962). A Revised Medium for Rapid Growth and Bio Assays with Tobacco Tissue Cultures. Physiologia Plantarum, 15(3), 473-497. (Sourced via HiMedia Laboratories technical data sheet). Available at: [Link]
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Parveez, G. K. A., Christou, P., & Fauquet, C. M. (2011). A two-step protocol for shoot regeneration from hypocotyl explants of oilseed rape and its application for Agrobacterium-mediated transformation. Biologia Plantarum, 55(1), 1-7. Available at: [Link]
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PhytoTechnology Laboratories. (2016). PLANT GROWTH REGULATORS. Retrieved January 4, 2026, from [Link]
-
Terray, A., Guivarc'h, A., & D'Alayer, J. (1983). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 71(4), 785-789. Available at: [Link]
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To, J. P., & Kieber, J. J. (2008). Arabidopsis cytokinin signaling pathway. The Arabidopsis Book, 6, e0117. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioresearch.ro [bioresearch.ro]
- 5. Biologia plantarum: A two-step protocol for shoot regeneration from hypocotyl explants of oilseed rape and its application for Agrobacterium-mediated transformation [bp.ueb.cas.cz]
- 6. researchgate.net [researchgate.net]
Synthesis of N6-Isopentenyladenine Derivatives: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Significance of N6-Isopentenyladenine and its Analogs
N6-isopentenyladenine (iP) is a naturally occurring cytokinin, a class of phytohormones that play a pivotal role in regulating cell division, growth, and development in plants.[1][2] Beyond its fundamental role in botany, iP and its derivatives have garnered significant interest in the field of drug discovery for their diverse biological activities. These compounds have been shown to influence crucial cellular processes in mammalian cells, including proliferation and apoptosis, making them promising candidates for the development of novel therapeutics, particularly in oncology.[3][4] Furthermore, N6-isopentenyladenosine (iPA), the riboside of iP, is a modified nucleoside found in transfer RNA (tRNA) across all domains of life, where it is essential for translational fidelity and efficiency.[5] The pleiotropic effects of these molecules underscore the importance of robust and versatile synthetic methodologies to generate a diverse library of derivatives for further investigation.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for synthesizing N6-isopentenyladenine derivatives. We will delve into the causality behind experimental choices, provide step-by-step protocols for key synthetic strategies, and present quantitative data to aid in the selection and optimization of these methods.
Core Biosynthesis of Isoprenoid Cytokinins
The natural production of N6-isopentenyladenine and its derivatives in plants and some bacteria provides a blueprint for enzymatic synthesis strategies. The biosynthesis begins with the production of the isopentenyl donor molecule, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (MVA) pathway or the non-mevalonate/methylerythritol phosphate (MEP) pathway.[5][6] The key step in cytokinin biosynthesis is the transfer of the isopentenyl group from DMAPP to an adenosine nucleotide (ATP, ADP, or AMP) by the enzyme adenosine phosphate-isopentenyltransferase (IPT).[7][8][9] The resulting isopentenyladenine nucleotides can then be converted to the active free base form.[10]
Chemical Synthesis Methodologies: A Practical Guide
The chemical synthesis of N6-isopentenyladenine derivatives offers a versatile and scalable approach to generate a wide array of analogs with modified side chains, purine rings, or sugar moieties. The following sections detail the most common and effective synthetic strategies.
Method 1: Alkylation of 6-Chloropurine Derivatives
A cornerstone of N6-substituted purine synthesis is the reaction of a 6-chloropurine precursor with a suitable amine. This method is straightforward and allows for the introduction of various side chains.
Causality of Experimental Choices:
-
Starting Material: 6-chloropurine is a readily available and reactive starting material. The chlorine atom at the C6 position is a good leaving group, facilitating nucleophilic substitution by an amine.
-
Amine Selection: The choice of amine (in this case, isopentenylamine or its derivatives) directly determines the N6-substituent of the final product.
-
Solvent and Base: A polar solvent like n-propanol is often used to dissolve the reactants. A base, such as triethylamine or Hunig's base (DIPEA), is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[11]
Experimental Protocol: Synthesis of N6-Isopentenyladenine from 6-Chloropurine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloropurine (1 equivalent) and isopentenylamine (1.5 equivalents) in n-propanol.
-
Addition of Base: Add triethylamine (2 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 97°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure N6-isopentenyladenine.
Method 2: Alkylation of Protected Adenosine and Dimroth Rearrangement
This elegant method involves the initial alkylation of a protected adenosine at the N1 position, followed by a base-catalyzed Dimroth rearrangement to yield the desired N6-substituted product.[7] This approach is particularly useful for synthesizing N6-substituted adenosines.
Causality of Experimental Choices:
-
Protection of Adenosine: The hydroxyl groups of the ribose moiety in adenosine are typically protected (e.g., as acetates) to prevent side reactions during alkylation. N6-acetyl-2′,3′,5′-tri-O-acetyladenosine is a common starting material.[12]
-
N1-Alkylation: The N1 position of the adenine ring is more nucleophilic than the exocyclic N6-amino group, leading to preferential alkylation at this position.
-
Dimroth Rearrangement: The Dimroth rearrangement is an isomerization of certain heterocyclic compounds where endocyclic and exocyclic heteroatoms exchange places.[8][13] In this case, treatment with a base (e.g., ammonia in methanol) opens the pyrimidine ring of the N1-alkylated purine, followed by rotation and re-closure to form the thermodynamically more stable N6-alkylated adenosine.[14]
Experimental Protocol: Synthesis of N6-Isopentenyladenosine via Dimroth Rearrangement
-
N1-Alkylation:
-
Dissolve N6-acetyl-2′,3′,5′-tri-O-acetyladenosine (1 equivalent) in a suitable solvent like acetonitrile.
-
Add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents).
-
Add isopentenyl bromide (1.2 equivalents) dropwise and stir the reaction at room temperature for 3 hours.[15]
-
Monitor the reaction by TLC.
-
-
Dimroth Rearrangement and Deprotection:
-
After the N1-alkylation is complete, evaporate the solvent.
-
Dissolve the crude product in methanolic ammonia (e.g., 7M NH3 in MeOH).
-
Stir the solution at room temperature for 24 hours. This step simultaneously effects the Dimroth rearrangement and the deprotection of the acetyl groups.[15]
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting N6-isopentenyladenosine by column chromatography on silica gel.
-
Method 3: The Mitsunobu Reaction
Causality of Experimental Choices:
-
Reagents: The classic Mitsunobu reaction involves triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents activate the alcohol, making it susceptible to nucleophilic attack by the N6-amino group of the protected adenosine.
-
Protected Adenosine: As with the Dimroth rearrangement method, a protected adenosine derivative like N6-acetyl-2′,3′,5′-tri-O-acetyladenosine is used to ensure regioselectivity.[12]
-
Reaction Conditions: The reaction is typically carried out under anhydrous conditions in a solvent like tetrahydrofuran (THF) at room temperature.
Experimental Protocol: Synthesis of an N6-Alkyladenosine Derivative via Mitsunobu Reaction
-
Reaction Setup: Dissolve N6-acetyl-2′,3′,5′-tri-O-acetyladenosine (1 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice bath and add DEAD or DIAD (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-24 hours, monitoring by TLC.
-
Deprotection: Once the reaction is complete, remove the solvent in vacuo. Dissolve the residue in methanolic ammonia to remove the protecting groups.
-
Purification: Purify the final product by column chromatography to separate it from triphenylphosphine oxide and other byproducts.
Quantitative Data Summary
The choice of synthetic method can significantly impact the yield and purity of the desired N6-isopentenyladenine derivative. The following table provides a comparative summary of typical yields for the discussed methods.
| Method | Starting Material | Product | Typical Yield (%) | Reference(s) |
| Alkylation of 6-Chloropurine | 6-Chloropurine and Isopentenylamine | N6-Isopentenyladenine | 60-80% | [18] |
| Dimroth Rearrangement | N6-acetyl-2′,3′,5′-tri-O-acetyladenosine and Isopentenyl Bromide | N6-Isopentenyladenosine | 70-90% | [7][15] |
| Mitsunobu Reaction | N6-acetyl-2′,3′,5′-tri-O-acetyladenosine and Isopentenyl Alcohol | N6-Isopentenyladenosine | 60-85% | [12][15] |
Experimental Workflows and Visualizations
To further clarify the synthetic processes, the following diagrams illustrate the workflows for the key chemical synthesis methods.
Caption: Chemical synthesis workflows for N6-isopentenyladenine derivatives.
Enzymatic Synthesis: A Biocatalytic Approach
For specific applications, such as the synthesis of radiolabeled compounds for metabolic studies, enzymatic methods offer high specificity and mild reaction conditions.
Causality of Experimental Choices:
-
Enzyme Specificity: Adenylate isopentenyltransferase (IPT) specifically catalyzes the transfer of an isopentenyl group to the N6 position of adenosine monophosphate.[3]
-
Coupled Enzyme System: A multi-enzyme system can be employed to drive the reaction to completion and generate the desired final product. For example, alkaline phosphatase can be used to dephosphorylate the product to the nucleoside, and purine nucleoside phosphorylase can be used to convert the nucleoside to the free base.[3]
Experimental Protocol: In Vitro Enzymatic Synthesis of N6-Isopentenyladenine
-
Reaction Mixture: Prepare a reaction buffer containing AMP, DMAPP, and purified adenylate isopentenyltransferase (IPT). For radiolabeling, one of the substrates (e.g., [14C]AMP or [3H]DMAPP) can be used.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C).
-
Coupled Reactions (Optional):
-
To obtain N6-isopentenyladenosine, add alkaline phosphatase to the reaction mixture.
-
To obtain N6-isopentenyladenine, add purine nucleoside phosphorylase.
-
-
Purification: The product can be purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[19]
Caption: Enzymatic synthesis workflow for N6-isopentenyladenine and its riboside.
Purification and Characterization
Regardless of the synthetic method employed, proper purification and characterization of the final product are crucial.
-
Purification: Column chromatography on silica gel is the most common method for purifying N6-isopentenyladenine derivatives.[11] The choice of eluent system will depend on the polarity of the specific derivative. High-performance liquid chromatography (HPLC) can be used for both purification and analysis. For specific applications, affinity chromatography can also be employed.[20][21]
-
Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure.[22]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Conclusion and Future Perspectives
The synthetic methods detailed in this guide provide a robust toolkit for the generation of a wide range of N6-isopentenyladenine derivatives. The choice of a particular method will depend on the desired derivative, the availability of starting materials, and the required scale of the synthesis. As research into the therapeutic potential of these compounds continues to expand, the development of novel and efficient synthetic strategies will remain a critical area of focus. The ability to systematically modify the structure of N6-isopentenyladenine will undoubtedly lead to the discovery of new analogs with enhanced biological activity and improved pharmacological properties, paving the way for the development of next-generation therapeutics.
References
- 1. Frontiers | Cytokinin biosynthesis in cyanobacteria: Insights for crop improvement [frontiersin.org]
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- 4. researchgate.net [researchgate.net]
- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
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- 9. Cytokinins: A Genetic Target for Increasing Yield Potential in the CRISPR Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 14. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. Purification of antibodies for the cytokinin N6-(delta 2-isopentenyl) adenosine by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and purification of tRNAs containing N6-(delta 2-isopentenyl) adenosine using antibodies specific for N6-(delta-isopentenyl) adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
Quantitative Analysis of N6-isopentenyladenine in Biological Matrices Using a Deuterated Internal Standard by LC-MS/MS
APPLICATION NOTE
Abstract
N6-isopentenyladenine (iP) is a crucial isoprenoid cytokinin that plays a significant role in the regulation of plant growth and development.[1] Its accurate quantification is paramount for research in plant physiology, agriculture, and biotechnology.[1] This application note details a robust and sensitive method for the quantification of endogenous N6-isopentenyladenine in plant tissues using the stable isotope dilution (SID) technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] The use of deuterated N6-isopentenyladenine as an internal standard (IS) is presented as the gold standard, ensuring high accuracy and precision by correcting for matrix effects and procedural losses during sample preparation and analysis.[3][4][5][6]
Introduction: The Rationale for a Deuterated Internal Standard
N6-isopentenyladenine (iP) belongs to the cytokinin class of phytohormones, which are active at very low concentrations in complex biological matrices.[2][7] This presents a significant analytical challenge, requiring highly selective and sensitive quantification methods.[2][8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the premier analytical technique for this purpose due to its superior specificity and sensitivity.[4][8][9]
The core of a reliable quantitative LC-MS/MS method is the use of an appropriate internal standard (IS).[3][10] An IS is a compound of known concentration added to a sample at the beginning of the analytical process to correct for variability.[10] Stable isotope-labeled internal standards (SIL-ISs), where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), are considered the "gold standard" in mass spectrometry-based quantification.[3][10][11]
Deuterated N6-isopentenyladenine offers near-identical chemical and physical properties to its endogenous, non-labeled counterpart.[3][10] This ensures that it behaves almost identically during sample extraction, purification, chromatographic separation, and ionization, thereby providing the most accurate compensation for analyte loss and matrix-induced signal suppression or enhancement.[6][10][11] By measuring the ratio of the signal from the endogenous analyte to the known amount of the deuterated internal standard, precise and accurate quantification can be achieved.[2][11]
Experimental
-
Analytes and Standards:
-
N6-isopentenyladenine (iP), ≥98.5% purity (Sigma-Aldrich, D7674)
-
Deuterated N6-isopentenyladenine (e.g., N6-isopentenyladenine-d6), ≥98% isotopic purity
-
-
Solvents and Chemicals:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade, ~99%)
-
Ammonium Hydroxide (ACS reagent grade)
-
Liquid Nitrogen
-
-
Sample Preparation Supplies:
-
Solid Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges are recommended.[7][12]
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N6-isopentenyladenine and deuterated N6-isopentenyladenine in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Mixture: Prepare a mixed working solution of non-labeled iP at 1 µg/mL in methanol.[12]
-
Internal Standard Spiking Solution: Prepare a working solution of deuterated N6-isopentenyladenine at an appropriate concentration (e.g., 100 ng/mL) in the extraction buffer.[12] The optimal concentration should be determined during method development.[10][13]
This protocol is a general guideline for plant tissue and may require optimization for specific matrices.[4]
-
Harvesting and Homogenization: Harvest approximately 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench all metabolic activity.[2][7] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[2][12]
-
Internal Standard Spiking: To the homogenized powder, add a known volume of the deuterated N6-isopentenyladenine internal standard spiking solution. This step is critical and should be done at the earliest point to account for all subsequent procedural losses.[11][14]
-
Extraction: Add 1 mL of a pre-chilled extraction solvent (e.g., modified Bieleski solvent: methanol:formic acid:water, 15:1:4, v/v/v) to the sample.[7] Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is also common) with gentle shaking.[12]
-
Centrifugation: Centrifuge the extract at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cellular debris.[2][12]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.[2]
For complex matrices like plant tissues, a purification step is essential to remove interfering substances.[15][16]
-
Column Conditioning: Condition an Oasis MCX SPE cartridge according to the manufacturer's protocol, typically with methanol followed by water.
-
Sample Loading: Dilute the supernatant from step 2.3.5 with an appropriate buffer (e.g., 1 M formic acid) to ensure proper binding to the SPE sorbent and load it onto the conditioned cartridge.[12]
-
Washing: Wash the cartridge to remove non-specifically bound compounds. A typical wash may involve 1% acetic acid followed by methanol.[7]
-
Elution: Elute the cytokinins from the cartridge using a suitable solvent, such as 0.35 M ammonium hydroxide in 60% (v/v) methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[9][12] Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).[12] Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC autosampler vial.
LC-MS/MS Method
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[12]
-
Mobile Phase A: 0.1% Formic Acid in Water[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 10 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 500°C[17]
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
The selection of stable and specific precursor-product ion transitions is crucial for quantitative analysis.[11] The following are typical MRM transitions for iP and a hypothetical d6-iP. These must be optimized on the specific instrument used.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| N6-isopentenyladenine (iP) | 204.1 | 136.1 | 50 | 30 | 20 |
| N6-isopentenyladenine-d6 (iP-d6) | 210.1 | 136.1 | 50 | 30 | 22 |
Note: The product ion for the deuterated standard can vary depending on the location of the deuterium labels. A common fragmentation for N6-substituted adenines is the loss of the side chain, which may result in an unlabeled fragment ion.
Data Analysis and Quantification
Quantification is achieved by calculating the peak area ratio of the endogenous analyte (iP) to the deuterated internal standard (iP-d6).[4] A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of standards containing known concentrations of iP and a fixed concentration of iP-d6.[4] The concentration of iP in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.[5]
| Parameter | Typical Value/Range |
| Linearity Range | 0.01 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.99[2] |
| Recovery | 85% - 110%[6][15] |
| Limit of Detection (LOD) | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL |
| Precision (%RSD) | <15% |
| Accuracy (%Bias) | ±15% |
Visualizations
Caption: A generalized workflow for the quantification of N6-isopentenyladenine.
Caption: The principle of stable isotope dilution for accurate quantification.
Conclusion
The method described provides a highly selective, sensitive, and robust protocol for the quantification of N6-isopentenyladenine in complex biological matrices. The use of deuterated N6-isopentenyladenine as an internal standard is fundamental to the method's success, effectively compensating for analytical variability and ensuring the highest degree of accuracy and precision.[3][6] This approach is indispensable for researchers in plant science and related fields who require reliable quantification of this key phytohormone.
References
- Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
- BenchChem. (2025). Understanding Isotope Effects in Plant Hormone Analysis: A Technical Guide.
- BenchChem. (2025). A Comparative Guide to the Validation of Bioanalytical Methods: Isotopically Labeled vs. Analog Internal Standards.
- BenchChem. (2025). Application Notes: Quantitative Analysis of N6-Isopentenyladenosine in Plant Tissues using N6-Isopentenyladenosine-D6.
- BenchChem. (2025). Application Notes and Protocols for N6-Isopentenyladenosine-D6 in Mass Spectrometry.
- BenchChem. (2025). A Comparative Guide to the Quantification of N6-Isopentenyladenosine: Isotope Dilution Mass Spectrometry versus Immunoassay.
- BenchChem. (2025). N6-Isopentenyladenosine-D6: A High-Fidelity Standard for Accurate and Precise Quantification.
- BenchChem. (2025). Application Notes and Protocols for N6-Isopentenyladenosine-D6 in LC-MS/MS Method Development.
- BenchChem. (2025). A Comparative Analysis of N6-Isopentenyladenosine in Different Species.
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Spectroscopy Online. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES.
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Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(1), 1-23. Retrieved from [Link]
- BenchChem. (2025). Application Note: Quantitative Analysis of Cytokinins Using N6-Isopentenyladenosine-D6 by UHPLC.
-
Šimura, J., et al. (2018). Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics. Plant Physiology, 177(2), 476-489. Retrieved from [Link]
-
YouTube. (2024). Techniques for detection and quantitation of plant hormones. Retrieved from [Link]
- BenchChem. (2025). Sensitive Detection of Cytokinins Using UPLC-ESI-MS/MS: An Application Note and Protocol.
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MtoZ Biolabs. (n.d.). N6-isopentenyladenine Analysis Service. Retrieved from [Link]
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Frontiers. (n.d.). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Bioassay of Isopentenyladenine (iP) Activity
Abstract
Isopentenyladenine (iP) is a naturally occurring N6-substituted adenine derivative, recognized as a primary and highly active member of the cytokinin class of phytohormones.[1][2][3][4] These molecules are central regulators of plant growth and development, orchestrating processes such as cell division, differentiation, leaf senescence, and root development.[1][4][5] Accurate quantification of the biological activity of iP and its synthetic analogs is critical for fundamental plant science research, agricultural biotechnology, and the development of novel plant growth regulators.[6] This document provides a comprehensive guide to a robust and sensitive in vitro bioassay for determining isopentenyladenine activity, utilizing a transgenic Arabidopsis thaliana reporter line. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, the scientific rationale behind experimental choices, and necessary controls for data validation.
Scientific Principle: Leveraging the Plant's Own Signaling Machinery
The bioactivity of isopentenyladenine is mediated through a well-characterized multi-step phosphorelay system, often referred to as the Two-Component Signaling (TCS) pathway.[2] Understanding this pathway is fundamental to appreciating the elegance and specificity of the described bioassay.
Mechanism of Action:
-
Perception: The process begins when a free cytokinin base, such as isopentenyladenine, binds to the CHASE domain of a transmembrane histidine kinase receptor (e.g., AHK2, AHK3, CRE1/AHK4 in Arabidopsis) located in the endoplasmic reticulum or plasma membrane.[1][2][7][8][9] This binding event triggers the autophosphorylation of a conserved histidine residue within the receptor.
-
Phosphorelay: The phosphate group is then transferred to a conserved aspartate residue on the same receptor. From there, it is relayed to Histidine Phosphotransfer proteins (AHPs), which shuttle the phosphate group from the cytoplasm to the nucleus.[2]
-
Response Activation: Inside the nucleus, AHPs phosphorylate and thereby activate Type-B Arabidopsis Response Regulators (Type-B ARRs).[2][10]
-
Transcriptional Regulation: Activated Type-B ARRs are transcription factors that bind to specific DNA motifs in the promoters of cytokinin-responsive genes, initiating their transcription.[10]
A key set of genes rapidly and strongly induced by this pathway are the Type-A Arabidopsis Response Regulators (Type-A ARRs), such as ARR5. These Type-A ARRs function in a negative feedback loop to attenuate the cytokinin signal.[10][11] The high sensitivity and rapid induction of the ARR5 promoter by active cytokinins make it an ideal candidate for a reporter system.[12][13]
This bioassay leverages this biological circuit. We employ a transgenic Arabidopsis thaliana line where the ARR5 promoter is fused to the β-glucuronidase (GUS) reporter gene (ARR5::GUS).[14][15][16] The presence of active iP will trigger the signaling cascade, leading to the expression of the GUS enzyme. The enzymatic activity of GUS can then be precisely quantified, serving as a direct proxy for the biological activity of the isopentenyladenine being tested.
References
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Introduction: Understanding Isopentenyladenine, a Foundational Cytokinin
An In-Depth Guide to the Application of Isopentenyladenine (iP) in Plant Tissue Culture Media
For Researchers, Scientists, and Drug Development Professionals
Isopentenyladenine (iP) stands as a cornerstone cytokinin in the field of plant tissue culture. As a naturally occurring purine derivative, it is a key regulator of cell division and differentiation in plants.[1][2][3] Discovered through early efforts to identify compounds that could stimulate plant cell division, iP belongs to the isoprenoid cytokinin group, which is widespread in the plant kingdom.[3] Its fundamental role lies in the intricate hormonal balance that dictates plant morphogenesis, most notably the auxin-to-cytokinin ratio which governs the formation of roots and shoots.[1] In practical tissue culture applications, iP is leveraged for its potent ability to induce shoot formation, promote axillary bud proliferation, and delay senescence.[4][5] While synthetic cytokinins like 6-Benzylaminopurine (BAP) are often more potent, iP is frequently chosen for its natural origin and its specific efficacy in certain species or developmental pathways.
Mechanism of Action: The Cytokinin Signaling Cascade
The physiological effects of isopentenyladenine are mediated by a sophisticated signal transduction pathway known as the multistep two-component phosphorelay system.[4][6] This signaling cascade is crucial for translating the hormonal signal into a cellular response, primarily through the regulation of gene expression.
The key steps in this pathway are:
-
Perception: The process begins at the cell membrane where iP binds to the CHASE domain of a transmembrane histidine kinase receptor (AHK).[4][6] This binding event triggers the autophosphorylation of a conserved histidine residue within the receptor.
-
Phosphorelay: The phosphate group is then transferred to an aspartate residue on the receptor's own receiver domain. From there, it is relayed to a conserved histidine on a shuttle protein called a histidine phosphotransfer protein (AHP).[6][7]
-
Nuclear Translocation and Response Regulation: The phosphorylated AHP moves from the cytoplasm into the nucleus. Inside the nucleus, the AHP transfers the phosphate group to an aspartate residue on a nuclear response regulator (ARR).[6]
-
Transcriptional Activation: This phosphorylation activates Type-B ARRs, which are transcription factors. Activated Type-B ARRs bind to the promoters of cytokinin-responsive genes, initiating their transcription and leading to the observed physiological effects, such as cell division and shoot development.[4]
-
Negative Feedback: The pathway is also subject to negative regulation. Among the genes activated by Type-B ARRs are Type-A ARRs. These proteins, once expressed, act to inhibit the signaling pathway, creating a negative feedback loop that helps to modulate the cytokinin response.[7]
Caption: The Isopentenyladenine (iP) signaling pathway.
Core Applications of Isopentenyladenine in Plant Tissue Culture
The primary role of iP in tissue culture media is to stimulate cell division and morphogenesis, steering development towards shoot formation. Its application is nuanced and often species-dependent.
-
Shoot Initiation and Proliferation: This is the most common application of iP. It is used to induce the formation of adventitious shoots from explants (e.g., leaf discs, stem segments, cotyledons) and to encourage the multiplication of existing shoots by stimulating axillary bud breaking.[4][5] The balance with an auxin is critical; a higher cytokinin-to-auxin ratio generally favors shoot development.
-
Delaying Senescence: Cytokinins, including iP, are well-known for their ability to delay the aging process in plant tissues.[1][4][5] In culture, this translates to maintaining the health and viability of explants and cultured shoots for longer periods.
-
Root Growth Inhibition: A characteristic effect of cytokinins is the inhibition of root elongation and lateral root formation.[1][4][7] This is a key consideration when designing a multi-stage culture system. A medium optimized for shoot proliferation with iP will typically be unsuitable for rooting, which requires a subsequent transfer to a cytokinin-free or low-cytokinin/high-auxin medium.
Comparative Efficacy of Common Cytokinins
The choice of cytokinin can significantly impact the outcome of a tissue culture experiment. While BAP is a widely used synthetic cytokinin known for its high activity, natural cytokinins like iP and Zeatin have their own advantages.
| Cytokinin | Type | Relative Strength | Typical Concentration Range (mg/L) | Key Applications & Remarks |
| Isopentenyladenine (iP) | Natural | Moderate | 0.5 - 5.0 | Strong promoter of shoot induction and proliferation. Often used when a natural cytokinin is preferred. Less potent than BAP or TDZ.[8][9][10] |
| 6-Benzylaminopurine (BAP) | Synthetic | High | 0.5 - 3.0 | The most widely used cytokinin for shoot proliferation across a broad range of species due to its high activity and cost-effectiveness.[8][11][12] |
| Kinetin | Synthetic | Low to Moderate | 0.1 - 5.0 | One of the first cytokinins discovered. Generally less active than BAP but can be effective for some species. Often used in combination with other cytokinins.[8][9] |
| trans-Zeatin | Natural | High | 0.1 - 2.0 | A very active natural cytokinin, often considered the most active. Its use can be limited by its higher cost and lower stability compared to synthetic alternatives.[10] |
| Thidiazuron (TDZ) | Synthetic | Very High | 0.01 - 1.0 | A urea-based cytokinin with extremely high activity, often 10-100 times more potent than BAP.[8] Effective for recalcitrant species but can cause hyperhydricity or abnormal shoot morphology if not used carefully. |
Protocols and Methodologies
The success of any tissue culture endeavor rests on the precision of its protocols. The following methodologies provide a validated starting point for the use of isopentenyladenine.
Protocol 1: Preparation of Isopentenyladenine (iP) Stock Solution (1 mg/mL)
The use of concentrated stock solutions is standard practice to ensure accurate and repeatable media preparation.[13][14]
Materials:
-
Isopentenyladenine (iP) powder (MW: 203.24 g/mol )
-
1N Sodium Hydroxide (NaOH)
-
Sterile, purified water (e.g., double-distilled or Milli-Q)
-
100 mL sterile volumetric flask
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter and sterile syringe
-
Sterile storage bottles (e.g., media bottles or Falcon tubes)
Procedure:
-
Weighing: Accurately weigh 100 mg of iP powder and transfer it to the 100 mL volumetric flask.
-
Dissolution: Add 2-3 mL of 1N NaOH dropwise to the flask.[13][15] Swirl gently to dissolve the powder. Isopentenyladenine is poorly soluble in water at neutral pH, and a small amount of a strong base is required to bring it into solution.
-
Dilution: Once the powder is completely dissolved, add approximately 80 mL of sterile, purified water. Add the sterile magnetic stir bar and place the flask on a stir plate to mix thoroughly.
-
Volume Adjustment: Carefully add sterile, purified water to bring the final volume to the 100 mL mark on the volumetric flask. Continue stirring until the solution is homogenous.
-
Sterilization: Remove the stir bar. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile storage bottle. This filter-sterilization is crucial as iP may be heat-labile and degrade during autoclaving.
-
Storage: Label the bottle clearly with "Isopentenyladenine (iP) Stock," the concentration (1 mg/mL), the preparation date, and your initials. Store the stock solution at 2-8°C for short-term use (several weeks) or at -20°C for long-term storage (several months).[13]
Protocol 2: General Shoot Proliferation Medium with iP
This protocol is a general starting point for inducing shoot proliferation from leaf or stem explants of many herbaceous species.
Basal Medium: Murashige and Skoog (MS) Medium, including vitamins.
Components per 1 Liter of Medium:
-
MS Basal Salt Mixture (with vitamins): 4.4 g
-
Sucrose: 30 g
-
Isopentenyladenine (iP): 2.0 mg (Add 2.0 mL of the 1 mg/mL stock solution)
-
α-Naphthaleneacetic Acid (NAA): 0.1 mg (Add 1.0 mL of a 0.1 mg/mL stock solution)
-
Gelling Agent (e.g., Agar): 7-8 g
-
Purified Water: to 1 Liter
Procedure:
-
Dissolve Components: To approximately 800 mL of purified water in a 1L beaker or media bottle, add the MS basal salts, sucrose, and stir until fully dissolved.
-
Add Growth Regulators: Add the specified volumes of the iP and NAA stock solutions to the medium and stir to mix.
-
Adjust pH: Check the pH of the medium and adjust to 5.7-5.8 using 0.1N NaOH or 0.1N HCl. This is a critical step as the pH affects nutrient availability and the solidification of the gelling agent.
-
Final Volume: Transfer the solution to a 1L graduated cylinder and bring the final volume to 1 Liter with purified water. Pour back into the media bottle.
-
Add Gelling Agent: Add the agar to the medium while stirring.
-
Autoclave: Loosely cap the media bottle and autoclave at 121°C and 15 psi for 20 minutes.
-
Dispense: After autoclaving, allow the medium to cool to approximately 50-60°C in a laminar flow hood before dispensing into sterile petri dishes or culture vessels.
Experimental Optimization Workflow
The optimal concentration of iP is highly dependent on the plant species, explant type, and desired outcome. A systematic approach is required to determine the ideal concentration.
Caption: Workflow for optimizing iP concentration.
Troubleshooting Common Issues
| Issue | Potential Cause Related to iP | Recommended Solution |
| Hyperhydricity (Vitrification) | Cytokinin concentration, especially iP, is too high. This leads to water-soaked, translucent tissues. | Reduce the iP concentration by 25-50%. Ensure proper gas exchange in the culture vessel. |
| Excessive Callus, Poor Shoot Formation | The auxin-to-cytokinin ratio may be too low (i.e., too much auxin relative to iP), or the iP concentration is suboptimal. | Decrease the auxin (e.g., NAA, IAA) concentration or increase the iP concentration. Test a range of iP concentrations as outlined in the optimization workflow.[16] |
| Stunted, Rosetted Shoots | iP concentration may be supra-optimal (too high), leading to inhibition of shoot elongation. | Reduce the iP concentration. Consider a two-stage process: a higher iP level for initiation and a lower level for shoot elongation. |
| No Response or Necrosis | The explant may not be responsive to iP, or the concentration is too low. The hormonal combination may be incorrect for the species. | Ensure the explant is from healthy, juvenile tissue. Test a wider range of iP concentrations and consider combining it with a different auxin or another cytokinin. |
Conclusion
Isopentenyladenine is a versatile and effective natural cytokinin for plant tissue culture. Its primary strength lies in promoting shoot induction and proliferation. While it may be less potent than some synthetic alternatives like BAP or TDZ, its natural origin makes it a valuable tool, particularly in applications where avoiding synthetic regulators is desirable. Understanding its mechanism of action through the phosphorelay signaling pathway allows researchers to make informed decisions about its use. The key to success with iP, as with all plant growth regulators, is empirical optimization. By systematically testing concentrations and combinations, researchers can unlock the full potential of this foundational cytokinin to achieve their specific tissue culture objectives.
References
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Keshishian, H. & Rashotte, A. M. (2015). Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. PubMed Central. Available at: [Link]
-
Werner, T., Motyka, V., Strnad, M., & Schmülling, T. (2001). Regulation of plant growth by cytokinin. Proceedings of the National Academy of Sciences, 98(18), 10487-10492. Available at: [Link]
-
Laloue, M., & Fox, J. E. (1977). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 59(3), 478-483. Available at: [Link]
-
Hallmark, H. T., Keshishian, H. A., & Rashotte, A. M. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. ResearchGate. Available at: [Link]
-
Pavlíková, K., et al. (2020). The Importance of Cytokinins during Reproductive Development in Arabidopsis and Beyond. MDPI. Available at: [Link]
-
Laloue, M., & Fox, J. E. (1977). Cytokinins: Metabolism and Biological Activity of N-(Delta-Isopentenyl)adenosine and N-(Delta-Isopentenyl)adenine in Tobacco Cells and Callus. PubMed. Available at: [Link]
-
Kim, H. J., et al. (2024). Effect of cytokinin on the regeneration and proliferation of in vitro cultures of the endemic plant Arabis takesimana Nakai. Journal of Plant Biotechnology. Available at: [Link]
-
Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. Available at: [Link]
-
PhytoTech Labs. (n.d.). Plant Growth Regulators. PhytoTech Labs. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Lee, H. Y., et al. (2021). Optimization of Callus Induction and Shoot Regeneration from Tomato Cotyledon Explants. MDPI. Available at: [Link]
-
Hassan, H. S. A., & Taha, R. A. (2020). Interaction between Growth Regulators Controls In Vitro Shoot Multiplication in Paulownia and Selection of NaCl-Tolerant Variants. PubMed Central. Available at: [Link]
-
Khan, N., et al. (2017). Optimizing the concentrations of plant growth regulators for in vitro shoot cultures, callus induction and shoot regeneration from calluses of grapes. OENO One. Available at: [Link]
-
Khan, N., et al. (2017). Optimizing the concentrations of plant growth regulators for in vitro shoot cultures, callus induction and shoot regeneration fr. SciSpace. Available at: [Link]
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Sheen, J. (n.d.). cytokinin signaling pathway. Molecular Biology. Available at: [Link]
-
Metabolomics Workbench. (2023). Protocol for plant growth, tissue collection, cytokinin extraction, and LC-MS. Metabolomics Workbench. Available at: [Link]
-
Sugumaran, M., & Seshadri, S. (2016). Optimization of Media Formulations for Callus Induction, Shoot Regeneration and Root Induction in Nicotiana benthamiana. Open Science Publications. Available at: [Link]
-
Ružić, Dj. V., & Vujović, T. I. (2008). The effects of cytokinin types and their concentration on in vitro multiplication of sweet cherry cv. Lapins (Prunus avium L.). Horticultural Science. Available at: [Link]
-
Khasim, S. M., et al. (2013). evaluation of different cytokinins for in vitro multiplication of banana var. robusta. CABI Digital Library. Available at: [Link]
-
Sugiyama, A., et al. (2015). Enhancement of shoot regeneration by treatment with inhibitors of auxin biosynthesis and transport during callus induction in tissue culture of Arabidopsis thaliana. PubMed Central. Available at: [Link]
-
Scribd. (n.d.). Preparation of Stock Solutions For Plant Tissue Culture. Scribd. Available at: [Link]
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Application Notes and Protocols for the LC-MS/MS Detection of N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine
Introduction: The Significance of N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine
This compound, also widely known as N6-isopentenyladenine (iP), is a naturally occurring cytokinin, a class of plant hormones that are pivotal in the regulation of cell division and differentiation.[1] Beyond its fundamental role in plant biology, iP has garnered increasing interest in biomedical and pharmaceutical research for its potential therapeutic properties. Accurate and robust quantification of this small molecule in diverse biological matrices is therefore essential for advancing our understanding of its physiological functions and for its potential development as a therapeutic agent.
This comprehensive guide provides a detailed framework for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The protocols and parameters detailed herein are designed for researchers, scientists, and drug development professionals, offering both field-proven methodologies and the scientific rationale underpinning each step.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Reference |
| Synonyms | N6-Isopentenyladenine, iP, 6-(gamma,gamma-Dimethylallylamino)purine | [2] |
| Molecular Formula | C₁₀H₁₃N₅ | [2] |
| Molecular Weight | 203.24 g/mol | [2] |
| Chemical Class | Substituted Purine, Cytokinin | [1] |
Principle of the LC-MS/MS Method
This method employs a reversed-phase liquid chromatography system for the separation of the target analyte from matrix components, coupled to a triple quadrupole mass spectrometer for selective detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition.[3]
Mass Spectrometry Parameters and Fragmentation Pathway
The successful detection of this compound relies on its efficient ionization and characteristic fragmentation pattern.
Ionization
Electrospray ionization (ESI) in the positive ion mode is the recommended technique. The purine ring structure contains several nitrogen atoms that are readily protonated in an acidic mobile phase, leading to the formation of a strong protonated molecule signal, [M+H]⁺.[4]
Fragmentation and MRM Transitions
Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the protonated this compound molecule fragments in a predictable manner. The most prominent fragmentation pathway involves the cleavage of the bond between the purine ring and the isopentenyl side chain. This is a form of alpha cleavage, where the bond adjacent to the charged nitrogen atom breaks.[5][6] This results in a stable adenine fragment.
Caption: Proposed fragmentation of this compound.
Based on this fragmentation, the following MRM transitions are recommended as a starting point for method optimization.
| Parameter | Description | Quantifier Transition | Qualifier Transition |
| Precursor Ion (Q1) | [M+H]⁺ | 204.1 | 204.1 |
| Product Ion (Q3) | Fragment Ion | 136.1 | 69.1* |
| Collision Energy (CE) | Energy for fragmentation | ~15-25 eV (Optimize) | ~30-40 eV (Optimize) |
| Dwell Time | Signal acquisition time | 50-100 ms | 50-100 ms |
*The m/z 69.1 fragment corresponds to the isopentenyl cation and can serve as a secondary, confirmatory transition.
Liquid Chromatography Parameters
Reversed-phase chromatography is well-suited for the separation of this compound. The use of an acidic mobile phase additive, such as formic acid, is crucial for achieving good peak shape by ensuring the analyte is in a consistent, protonated state.[7]
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
This gradient is a starting point and should be optimized based on the specific column and system to ensure adequate retention and separation from matrix interferences.
Sample Preparation Protocols
The choice of sample preparation is critical and depends on the complexity of the matrix. The goal is to remove interferences such as proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system, while maximizing the recovery of the analyte.[2]
Protocol 1: Solid-Phase Extraction (SPE) from Plant Tissues
This protocol is adapted from established methods for cytokinin extraction from plant material and is highly effective for complex matrices.[8]
Caption: Solid-Phase Extraction (SPE) workflow for plant tissues.
Detailed Steps:
-
Homogenization: Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction: To the frozen powder, add 1 mL of ice-cold modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1 v/v/v). Vortex thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Evaporation & Reconstitution: Evaporate the methanol from the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the remaining aqueous extract in 1 mL of 1% acetic acid.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of 1% acetic acid.
-
Loading & Washing: Load the reconstituted sample onto the SPE cartridge. Wash the cartridge sequentially with 1 mL of 1% acetic acid and then 1 mL of methanol to remove interfering compounds.
-
Elution: Elute the analyte with 1 mL of 0.35 M ammonium hydroxide in 60% methanol into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Protocol 2: Protein Precipitation from Cell Culture
For simpler matrices like cell lysates, a straightforward protein precipitation is often sufficient.[8][9]
Detailed Steps:
-
Cell Lysis: After removing the culture medium, wash cells with ice-cold PBS. Add 1 mL of pre-chilled 80% methanol to the culture plate to lyse the cells and quench metabolism.
-
Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Precipitation: Vortex the lysate and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the pellet in 100 µL of the initial mobile phase for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) from Plasma
LLE is a classic technique that partitions analytes based on their solubility and is a robust alternative to SPE for biological fluids like plasma.[7][10]
Detailed Steps:
-
Sample Aliquot: In a microcentrifuge tube, add 100 µL of plasma. If using an internal standard, spike it into the sample at this stage.
-
pH Adjustment: Add 20 µL of 1 M ammonium hydroxide to the plasma to make it basic (pH > 9). This ensures the analyte is in its neutral, more organic-soluble form.
-
Extraction: Add 500 µL of an organic solvent (e.g., ethyl acetate or a 1:1 mixture of dichloromethane and diethyl ether).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Method Validation: Ensuring Trustworthiness and Reliability
A rigorous method validation is paramount to ensure that the analytical data is accurate, reliable, and fit for purpose. The validation should be performed in accordance with established regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[11][12][13][14][15][16][17]
Caption: Key parameters for bioanalytical method validation.
Summary of Key Validation Parameters:
| Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of their nominal value (±20% for LLOQ). |
| Accuracy | Mean concentration of QC samples should be within ±15% of the nominal value (±20% for LLOQ). |
| Precision | Coefficient of variation (CV) of QC samples should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix. |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Analyte concentration in stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the quantitative analysis of this compound using LC-MS/MS. By leveraging the detailed protocols for sample preparation, optimized chromatographic and mass spectrometric conditions, and adhering to rigorous validation principles, researchers can achieve reliable and high-quality data. The methodologies described are adaptable to various research needs, from fundamental plant science to preclinical drug development, enabling a deeper understanding of this multifaceted purine derivative.
References
-
ICH. (2022). M10 Bioanalytical Method Validation. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. Bioanalysis Zone. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. EMA. [Link]
-
ICH. (2022). bioanalytical method validation and study sample analysis m10. [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
PlantaeDB. Isopentenyladenine. [Link]
-
Metabolomics Workbench. (2023). Protocol for plant growth, tissue collection, cytokinin extraction, and LC-MS. [Link]
-
PubMed Central (PMC). (2018). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. [Link]
-
PubMed Central (PMC). (2023). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. [Link]
-
Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
MDPI. (2020). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. [Link]
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
TSI Journals. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]
-
MDPI. (2022). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. [Link]
-
ResearchGate. (2008). (PDF) Analytical methods for cytokinins. [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
ResearchGate. Serum and plasma samples were processed by liquid-liquid extraction.... [Link]
-
University of Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]
-
PubMed Central (PMC). A Simple, Inexpensive, High Pressure Liquid Chromatographic Method for Separating Cytokinins in Plant Extracts. [Link]
-
PubMed. (2025). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. [Link]
-
Frontiers. (2023). A liquid chromatography- tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursor. [Link]
-
SpringerLink. (2025). Detection and Quantification of N 6-Methyladenosine in Messenger RNA by TLC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tsijournals.com [tsijournals.com]
- 5. youtube.com [youtube.com]
- 6. ugto.mx [ugto.mx]
- 7. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. bioanalysisforum.jp [bioanalysisforum.jp]
- 15. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: N6-Isopentenyladenine (2iP) Solubility and Solution Preparation
Welcome to the technical support center for N6-isopentenyladenine (2iP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on handling and preparing 2iP solutions. As a naturally occurring cytokinin, precise and reliable solution preparation of 2iP is critical for reproducible results in plant tissue culture, cell biology, and other research applications.[1][2][3][4] This guide will address common challenges related to its limited aqueous solubility and provide validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is N6-isopentenyladenine difficult to dissolve in water?
N6-isopentenyladenine is a purine derivative with a hydrophobic isopentenyl side chain.[5] This molecular structure results in limited solubility in water under neutral pH conditions.[6] It is classified as sparingly soluble in water.
Q2: What are the recommended solvents for dissolving N6-isopentenyladenine?
For preparing concentrated stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are recommended.[3][7][8] For direct preparation of aqueous solutions, adjusting the pH with dilute sodium hydroxide (NaOH) or hydrochloric acid (HCl) can significantly improve solubility.[1]
Q3: How should I store solid N6-isopentenyladenine and its stock solutions?
Solid N6-isopentenyladenine should be stored at -20°C for long-term stability, where it can be stable for at least four years.[7] Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[9] It is also crucial to protect solutions from light.[9] Aqueous solutions are not recommended for storage for more than one day.[7][10]
Q4: Can I autoclave my media containing N6-isopentenyladenine?
It is generally not recommended to autoclave N6-isopentenyladenine as it may degrade at high temperatures. A best practice is to prepare a concentrated stock solution, sterilize it by filtration through a 0.2 µm filter, and then add it to the autoclaved and cooled culture medium.
Q5: What is the typical working concentration of N6-isopentenyladenine in plant tissue culture?
The optimal concentration can vary depending on the plant species and the desired physiological response. However, a common working concentration range for cytokinins in plant tissue culture is 0.1-10.0 mg/L.[11]
Troubleshooting Guide
This section addresses common issues encountered when preparing and using N6-isopentenyladenine solutions.
Issue 1: The N6-isopentenyladenine powder is not dissolving in my aqueous buffer.
-
Cause: The pH of the aqueous solution is likely near neutral, where 2iP has its lowest solubility.
-
Solution: Adjust the pH of the solution. Add a small amount of 1N NaOH dropwise while stirring to raise the pH. The powder should dissolve as the solution becomes more alkaline. Alternatively, you can use 1N HCl to dissolve it in an acidic solution.[1] Be mindful of the final pH required for your experiment and adjust accordingly with a suitable acid or base.
Issue 2: A precipitate formed after adding the N6-isopentenyladenine stock solution to my culture medium.
-
Cause: This can happen if the concentration of the organic solvent from the stock solution is too high in the final medium, causing the 2iP to crash out. It can also occur if the pH of the medium is not compatible with the dissolved 2iP.
-
Solution:
-
Reduce Solvent Concentration: Prepare a more dilute stock solution or use a smaller volume of the concentrated stock. Ensure the final concentration of the organic solvent (e.g., DMSO) is not cytotoxic to your cells (typically ≤ 0.5%).[12]
-
pH Adjustment: Check the pH of your final medium. If you used a pH-adjusted stock solution, ensure the buffering capacity of your medium can maintain a suitable pH.
-
Issue 3: I am observing inconsistent results in my experiments.
-
Cause: Inconsistent results can stem from the degradation of the N6-isopentenyladenine stock solution due to improper storage, such as repeated freeze-thaw cycles or exposure to light.[9]
-
Solution:
-
Proper Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.[9][12]
-
Fresh Working Solutions: Prepare fresh working solutions from your stock solution for each experiment.[9]
-
Light Protection: Store stock solutions in amber vials or wrap the vials in aluminum foil to protect them from light.[9]
-
Solubility Data
The following table summarizes the solubility of N6-isopentenyladenine in various common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ~1 mg/mL | ~4.9 mM | [3][7][8] |
| DMF | ~2 mg/mL | ~9.8 mM | [3][7][8] |
| Ethanol | ~5 mg/mL | ~24.6 mM | [3][7][8] |
| PBS (pH 7.2) | ~2 mg/mL | ~9.8 mM | [3][7][8] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for long-term storage.
Materials:
-
N6-isopentenyladenine (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
In a sterile environment, accurately weigh the desired amount of N6-isopentenyladenine powder.
-
Add the appropriate volume of sterile DMSO to achieve a 1 mg/mL concentration.
-
Vortex the solution thoroughly until all the solid has dissolved. Gentle warming or sonication can be used to aid dissolution.[13]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[9]
Protocol 2: Preparation of a 1 mg/mL Aqueous Stock Solution using NaOH
This protocol is ideal for applications where an organic solvent is not desirable.
Materials:
-
N6-isopentenyladenine (solid)
-
1N Sodium Hydroxide (NaOH)
-
Sterile, double-processed water
-
Sterile volumetric flask or glass container
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh 100 mg of N6-isopentenyladenine and place it in a 100 mL sterile volumetric flask.
-
Add a sterile magnetic stir bar to the flask.
-
Add approximately 50 mL of sterile, double-processed water.
-
While stirring, add 1N NaOH dropwise until the N6-isopentenyladenine is completely dissolved.
-
Once dissolved, bring the final volume to 100 mL with sterile, double-processed water.
-
Stir the solution thoroughly.
-
Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile container.
-
This aqueous stock solution should be used fresh and not stored for more than a day.[7][10]
Diagrams
Caption: Workflow for N6-isopentenyladenine stock solution preparation.
Caption: Troubleshooting common issues with N6-isopentenyladenine solutions.
References
-
Delong Chemical. N6-(delta 2-Isopentenyl)-adenine(2IP) Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample. [Link]
-
Laloue, M., Terrine, C., & Guern, J. (1977). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 59(3), 478–483. [Link]
Sources
- 1. N6-(delta 2-Isopentenyl)-adenine(2IP) Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 2. N6-(delta 2-Isopentenyl)-adenine | 2365-40-4 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 2365-40-4: Isopentenyladenine | CymitQuimica [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. N6-(Delta2-Isopentenyl)adenine | CAS 2365-40-4 | Cayman Chemical | Biomol.com [biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing degradation of N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine in stock solutions
Welcome to the technical support resource for N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine, commonly known as N6-isopentenyladenine or 2iP. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of your 2iP stock solutions. Inconsistent results in cell culture or other experimental systems can often be traced back to the degradation of critical reagents. This document provides in-depth, evidence-based answers to common challenges, explaining the chemical principles behind our recommended protocols.
Troubleshooting Guide: Addressing Common Stock Solution Issues
This section directly addresses specific problems you may encounter during the preparation, storage, or use of 2iP solutions.
Question: My 2iP stock solution, prepared in water or buffer, has developed a precipitate after storage. What happened and can I still use it?
Answer: Precipitation is a common issue and typically indicates that the compound has fallen out of solution. 2iP has limited solubility in neutral aqueous buffers like PBS (approximately 2 mg/mL)[1][2]. If your stock concentration is near this limit, even minor temperature fluctuations during storage (e.g., moving from a -20°C freezer to the benchtop) can cause it to crash out.
Furthermore, aqueous solutions of 2iP are not recommended for long-term storage; some suppliers advise against storing them for more than a single day[1]. This is due to the potential for both precipitation and chemical degradation over time.
Causality: The stability of 2iP in a purely aqueous, neutral solution is poor. The molecule is not ionized, limiting its interaction with water molecules.
Recommended Action:
-
Do Not Use: Do not use a stock solution with visible precipitate. The actual concentration is unknown, which will compromise your experimental results.
-
Re-dissolving (Short-term): You may attempt to gently warm the solution to re-dissolve the precipitate for immediate use, but this is not ideal.
-
Preventative Protocol: The most reliable method is to prepare your stock solution in a solvent that ensures its stability. For aqueous applications like plant tissue culture, dissolving 2iP in a mild alkaline solution is the industry-standard, field-proven method. For other applications, organic solvents are preferred. See the detailed protocols in the FAQ section below.
Question: I've observed a gradual yellowing of my 2iP stock solution. Is this a sign of degradation?
Answer: Yes, a change in color from clear to yellow is a visual indicator of potential chemical degradation. While pure 2iP is a white to off-white crystalline solid, its degradation products can be colored. The isopentenyl side chain of 2iP is susceptible to oxidation.[3] Oxidative processes can lead to the formation of chromophores, which absorb light and impart a yellow hue to the solution.
Causality: The double bond in the isopentenyl group is an electron-rich site vulnerable to attack by oxygen or other reactive species. This can be exacerbated by exposure to light (photodecomposition) or the presence of trace metal contaminants that can catalyze oxidative reactions.
Recommended Action:
-
Discard the Solution: A discolored solution should be considered compromised and discarded. The presence of degradation products means the concentration of active 2iP is lower than intended, and the byproducts themselves could have unintended biological effects.
-
Improve Storage Practices:
-
Protect from Light: Store your stock solutions in amber or foil-wrapped vials to prevent photodecomposition[4][5].
-
Use High-Purity Solvents: Use fresh, high-purity solvents to minimize contaminants. If using organic solvents like DMSO or ethanol, ensure they are purged with an inert gas like nitrogen or argon to remove dissolved oxygen[1].
-
Aliquot: Prepare single-use aliquots to minimize exposing the main stock to air and light with each use[4][5][6].
-
Question: My experiments are showing reduced or inconsistent biological activity from my 2iP. I've confirmed my other reagents are working. Could my 2iP stock be the problem?
Answer: This is a classic sign of reagent degradation. A loss of potency, even without visible changes like precipitation or discoloration, strongly suggests that the active 2iP molecule has degraded. The primary degradation pathways include oxidation of the side chain[3] or, under strongly acidic conditions, hydrolysis and rearrangement of the purine ring system[7][8].
Causality: The biological activity of 2iP is directly tied to its specific chemical structure. Any modification to the N6-isopentenyl side chain or the purine core will alter its ability to bind to its target receptors (e.g., cytokinin receptors in plants), leading to a loss of function[9].
Recommended Action:
-
Prepare a Fresh Stock: The most immediate and critical step is to prepare a fresh stock solution from the solid compound following a validated protocol.
-
Review Your Protocol:
-
Solvent Choice: Are you using an appropriate solvent? As detailed below, 0.05 N KOH is excellent for long-term stability in aqueous-based applications[10][11]. DMSO is a reliable choice for many other biological experiments[6].
-
Storage Temperature: Is the stock stored at the correct temperature? For long-term stability, -20°C or -80°C is required[4][5][12].
-
Freeze-Thaw Cycles: Are you repeatedly freezing and thawing your main stock? This can introduce moisture and accelerate degradation. Aliquoting is essential to prevent this[5][6][13].
-
Frequently Asked Questions (FAQs): Best Practices for 2iP Stock Solutions
This section provides foundational knowledge and step-by-step protocols to prevent degradation from the start.
Question: What is the best solvent for preparing 2iP stock solutions?
Answer: The optimal solvent depends on your experimental application. There are two primary, highly effective choices: mild alkaline solutions for aqueous systems and organic solvents for others.
-
For Plant Tissue Culture (Aqueous Systems): A mild solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) is highly recommended. The alkaline conditions deprotonate the purine, forming a salt that is much more soluble and stable in water. A comprehensive study demonstrated that 2iP at 1.0 mg/mL in 0.05 N KOH showed no significant degradation after 90 days of storage at -20°C, 2-6°C, or 25°C[10][11].
-
For General Cell Biology/Biochemistry (Organic Systems): Anhydrous dimethyl sulfoxide (DMSO) or ethanol are excellent choices. These solvents readily dissolve 2iP and, when stored properly, provide good stability. It is crucial to use high-purity, anhydrous grades to minimize water content and potential for hydrolysis.
Data Presentation: Solubility of this compound
| Solvent | Approximate Solubility | Source |
| Ethanol | ~5 mg/mL | [1] |
| DMSO | ~1 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~2 mg/mL | [1][2] |
| PBS (pH 7.2) | ~2 mg/mL | [1][2] |
| 0.05 N KOH | >1 mg/mL | [10][11] |
Question: How should I prepare a stable, 1 mg/mL stock solution of 2iP?
Answer: Following a validated, step-by-step protocol is critical for reproducibility and stability.
Experimental Protocol 1: Preparation in Mild Alkaline Solution (1 mg/mL)
This protocol is ideal for applications requiring an aqueous stock, such as plant tissue culture media preparation.
-
Prepare 1.0 N KOH: Dissolve 5.61 g of KOH pellets in ~80 mL of high-purity water (e.g., Milli-Q). Once fully dissolved and cooled, bring the final volume to 100 mL. Store in a tightly sealed polypropylene container.
-
Weigh 2iP: In a sterile environment (e.g., laminar flow hood), accurately weigh 10 mg of solid 2iP powder into a sterile 15 mL conical tube.
-
Initial Dissolution: Add 50 µL of 1.0 N KOH directly to the 2iP powder. Vortex thoroughly until the powder is completely dissolved and no solid particles are visible. This is a critical step to ensure full solubilization.
-
Bring to Final Volume: Add 9.95 mL of sterile, high-purity water to the tube to reach a final volume of 10 mL. This brings the final KOH concentration to a mild 0.005 N. Vortex again to ensure the solution is homogenous.
-
Sterilization (if required): For sterile applications, filter the final solution through a 0.22 µm syringe filter into a sterile, light-protecting container. Studies have shown that 2iP is also stable to a single autoclave cycle (121°C, 110 kPa for 30 min) when prepared in a mild alkaline solution[10][11].
-
Storage: Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes and store at -20°C.
Experimental Protocol 2: Preparation in DMSO (1 mg/mL)
This protocol is suitable for experiments where a small volume of an organic solvent is permissible.
-
Weigh 2iP: In a sterile environment, weigh 10 mg of solid 2iP into a sterile, amber glass vial.
-
Add Solvent: Using a calibrated pipette, add 10 mL of anhydrous, cell-culture grade DMSO.
-
Ensure Dissolution: Cap the vial and vortex thoroughly. If needed, gentle warming (to 37°C) or brief sonication can be used to aid dissolution[6]. Visually inspect to ensure no particulate matter remains.
-
Storage: Store the main stock at -20°C. For routine use, create smaller working aliquots to be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles of the primary stock[5].
Question: What are the optimal storage conditions for 2iP stock solutions?
Answer: Proper storage is paramount for maintaining the long-term integrity of your 2iP.
Data Presentation: Recommended Storage Conditions for 2iP Stock Solutions
| Solvent | Temperature | Duration | Key Considerations | Source |
| Solid Powder | -20°C | ≥ 4 years | Keep container tightly sealed and dry. | [1][2] |
| 0.05 N KOH | -20°C | > 90 days | Excellent stability. Recommended for aqueous use. | [10][11] |
| 0.05 N KOH | 2-6°C or 25°C | > 90 days | Stable, but -20°C is best practice to prevent microbial growth. | [10][11] |
| DMSO/Ethanol | -20°C | ~1 month | Protect from light. Avoid freeze-thaw cycles. | [5][13] |
| DMSO/Ethanol | -80°C | ~6 months | Optimal for long-term organic stock storage. Protect from light. | [5][13] |
| Aqueous (Neutral) | 4°C | ≤ 1 day | Not Recommended. High risk of precipitation and degradation. | [1] |
Mandatory Visualization: Workflow for Stable Stock Solution Management
This workflow provides a logical, self-validating system for managing your 2iP from receipt to experimental use, minimizing the risk of degradation.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Transformations of the natural cytokinin N6-isopentenyladenine in aqueous acidic media: structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytokinin-deficient transgenic Arabidopsis plants show multiple developmental alterations indicating opposite functions of cytokinins in the regulation of shoot and root meristem activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cytokinin Bioassays
Welcome to the technical support center for cytokinin bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cytokinin bioassays and troubleshoot common issues that can lead to inconsistent and unreliable results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design and execution.
Introduction to Cytokinin Bioassays
Cytokinins are a class of plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including cell division, shoot and root development, and senescence.[1] Bioassays are essential tools for quantifying cytokinin levels and their biological activity in plant tissues.[1] These assays are critical in plant physiology research, agricultural biotechnology, and environmental monitoring.[1] However, the sensitive nature of these biological assays often leads to variability in results. This guide will address the common challenges and provide solutions to ensure the robustness and reproducibility of your cytokinin bioassays.
Core Troubleshooting Guide
Inconsistent results in cytokinin bioassays can stem from a multitude of factors, from subtle variations in experimental conditions to overt contamination. This section provides a structured approach to identifying and resolving these issues.
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common problems in cytokinin bioassays.
Caption: A general workflow for troubleshooting cytokinin bioassays.
Troubleshooting in a Question-and-Answer Format
This section addresses specific issues you might encounter during your experiments in a detailed question-and-answer format.
Q1: Why am I observing no response or a very weak response to cytokinin application in my bioassay?
A1: A lack of response to cytokinin treatment can be attributed to several factors, ranging from the cytokinin solution itself to the biological material.
-
Cytokinin Degradation: Cytokinins can degrade over time, especially if not stored properly.[2][3][4] Trans-zeatin, for instance, shows some instability at refrigerated temperatures over extended periods.[3][4]
-
Solution: Prepare fresh cytokinin stock solutions and store them at -20°C for long-term use.[3][4] For working solutions, fresh preparation is ideal. Also, be aware that some cytokinins are heat-labile and may degrade during autoclaving of media.[2] While many adenine-based cytokinins are stable during autoclaving, it's a factor to consider.[2][3][4] Filter-sterilization is a safer alternative for heat-sensitive compounds.[5]
-
-
Inactive Cytokinin Forms: The biological activity of cytokinins can be regulated through conjugation, such as N-glycosylation, which renders them inactive.[6][7]
-
Solution: Ensure you are using a biologically active form of cytokinin. Commercially available synthetic cytokinins like 6-benzylaminopurine (BAP) are generally stable and highly active.[2]
-
-
Insensitive Plant Material: The chosen plant species or tissue may not be highly responsive to the specific cytokinin used or the concentrations tested.[1]
-
Suboptimal Assay Conditions: Factors such as temperature, light, and pH can significantly influence the bioassay's outcome.
-
Solution: Maintain consistent and optimal environmental conditions throughout the experiment.[1] This includes controlled light intensity, temperature, and humidity.
-
Q2: I am seeing high variability between my replicates. What are the likely causes and how can I reduce it?
A2: High variability is a common challenge in bioassays and can obscure real biological effects.
-
Inconsistent Plant Material: Using plant material of different ages, sizes, or physiological states can introduce significant variability.
-
Solution: Standardize your plant material. Use seeds from the same lot, seedlings of the same age and size, or explants taken from the same position on the parent plant.[8]
-
-
Inaccurate Pipetting: Small errors in pipetting can lead to large variations in the final concentration of reagents, especially when working with potent substances like cytokinins.
-
Non-uniform Environmental Conditions: Uneven lighting or temperature gradients within an incubator can affect replicates differently.
-
Solution: Randomize the placement of your replicates within the incubator or growth chamber to minimize the impact of any micro-environmental variations.
-
-
Human Error: Inconsistent handling of samples during the assay can introduce variability.
-
Solution: Develop a standardized and consistent workflow for all steps of the bioassay.[11]
-
Q3: My tissue cultures are frequently getting contaminated. What are the primary sources of contamination and how can I prevent them?
A3: Contamination is a major issue in tissue culture-based bioassays, leading to loss of experiments and unreliable data. The primary sources are airborne microbes, contaminated equipment, and the plant material itself.[12][13]
-
Airborne Contaminants: Bacteria and fungal spores are ubiquitous in the air and can easily contaminate cultures.[13][14]
-
Solution: Perform all manipulations in a laminar flow hood that has been properly sterilized with 70% ethanol and UV light.[11] Keep culture vessels covered as much as possible.
-
-
Non-Sterile Equipment and Reagents: Autoclave failure or improper sterilization of instruments, glassware, and media is a common source of contamination.[5]
-
Contaminated Plant Material: Explants can harbor endophytic (internal) or epiphytic (surface) microorganisms.[11][14]
-
Solution: Implement a rigorous surface sterilization protocol for your explants. This may involve washing with detergent, followed by treatment with disinfectants like sodium hypochlorite or calcium hypochlorite, and rinsing with sterile water.[11] For persistent endophytic contamination, you may need to explore more advanced techniques or select a different source of plant material.[11]
-
-
Human Factor: The experimenter can be a significant source of contamination through improper aseptic technique.[5][12]
| Symptom | Potential Cause | Recommended Solution |
| No or weak cytokinin response | Cytokinin degradation, inactive form, insensitive plant material, suboptimal conditions. | Prepare fresh solutions, use a known active cytokinin, select a responsive plant system, optimize and standardize environmental conditions. |
| High variability between replicates | Inconsistent plant material, inaccurate pipetting, non-uniform environment, human error. | Standardize plant material, use calibrated pipettes, randomize replicate placement, establish a consistent workflow. |
| Frequent contamination | Airborne microbes, non-sterile equipment/reagents, contaminated explants, poor aseptic technique. | Work in a laminar flow hood, ensure proper sterilization, optimize explant surface sterilization, adhere to strict aseptic techniques. |
| Browning of callus tissue | Phenolic compound oxidation. | Add antioxidants like ascorbic acid or citric acid to the medium, subculture more frequently, or initially culture in the dark. |
| Inconsistent chlorophyll retention | Uneven leaf senescence, inaccurate chlorophyll extraction, spectrophotometer issues. | Use leaves of the same age, ensure complete chlorophyll extraction, and properly calibrate and blank the spectrophotometer.[15] |
Validated Experimental Protocols
Adhering to a validated protocol is crucial for obtaining reproducible results. Here are detailed methodologies for two common cytokinin bioassays.
Protocol 1: Tobacco Callus Bioassay
This bioassay is based on the principle that cytokinins promote cell division in tobacco callus tissue.[1]
Materials:
-
Tobacco callus culture
-
Murashige and Skoog (MS) medium
-
Cytokinin stock solution (e.g., Kinetin or BAP)
-
Auxin stock solution (e.g., NAA)
-
Sterile petri dishes
-
Sterile forceps and scalpels
-
Laminar flow hood
-
Incubator
Procedure:
-
Prepare Media: Prepare MS medium supplemented with a constant, suboptimal concentration of auxin (e.g., 2 mg/L NAA) and varying concentrations of the cytokinin to be tested. Include a negative control with no added cytokinin.
-
Explant Preparation: In a laminar flow hood, transfer a piece of established tobacco callus to a sterile petri dish.
-
Inoculation: Using sterile forceps and a scalpel, divide the callus into small, uniform pieces (approximately 3-5 mm).
-
Culturing: Place one piece of callus onto the surface of the prepared medium in each petri dish.
-
Incubation: Seal the petri dishes with parafilm and incubate in the dark at 25 ± 2°C for 3-4 weeks.
-
Data Collection: After the incubation period, carefully remove the callus from the medium and measure its fresh weight.
-
Analysis: Plot the mean fresh weight of the callus against the cytokinin concentration to generate a dose-response curve.
Protocol 2: Chlorophyll Retention Bioassay
This assay measures the ability of cytokinins to delay senescence, which is observed as the retention of chlorophyll in detached leaves.[1]
Materials:
-
Healthy, fully expanded leaves from a suitable plant species (e.g., oat, barley, radish)
-
Cytokinin solutions of varying concentrations
-
Petri dishes lined with filter paper
-
Ethanol or acetone for chlorophyll extraction
-
Spectrophotometer
Procedure:
-
Leaf Excision: Detach healthy, uniform leaves from the plant.
-
Treatment: Place the detached leaves in petri dishes containing filter paper moistened with the different cytokinin solutions. Include a control with water only.
-
Incubation: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Chlorophyll Extraction: After incubation, extract the chlorophyll from the leaves by incubating them in a known volume of ethanol or acetone until the tissue is white.
-
Spectrophotometry: Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm.
-
Calculation: Calculate the chlorophyll concentration using Arnon's equation:
-
Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)
-
Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)
-
Total Chlorophyll (mg/L) = Chlorophyll a + Chlorophyll b
-
-
Analysis: Compare the chlorophyll content of the treated leaves to the control to determine the effect of the cytokinin on senescence.
Frequently Asked Questions (FAQs)
Q: How do I choose the right cytokinin bioassay for my research?
A: The choice of bioassay depends on your specific research question, the available resources, and the plant material you are working with.
-
Tobacco Callus Bioassay: Highly sensitive and specific for cytokinins, making it suitable for quantifying cytokinin activity in plant extracts.[1]
-
Chlorophyll Retention Bioassay: A simple and cost-effective method for screening cytokinin activity.[1]
-
Seed Germination Bioassay: Useful for studying the role of cytokinins in breaking seed dormancy and promoting germination.[16][17]
-
Amaranthus Betacyanin Bioassay: A rapid and sensitive assay based on the induction of betacyanin synthesis by cytokinins.[1]
Q: Can I autoclave my media after adding cytokinins?
A: While many adenine-based cytokinins are surprisingly stable to autoclaving, some degradation can occur.[2][3][4] To ensure the precise concentration of your cytokinins, it is best practice to filter-sterilize the cytokinin stock solution and add it to the autoclaved and cooled medium.
Q: How can I be sure that the observed effect is specific to cytokinins?
A: To ensure specificity, it is important to include proper controls in your experiment.[1] This includes a negative control (no cytokinin) and a positive control (a known concentration of a standard cytokinin). Additionally, you can use cytokinin antagonists or inhibitors to see if they can block the observed effect. Comparing your bioassay results with chemical analysis methods like HPLC can also help validate your findings.[1][18]
Q: What is the role of the auxin-to-cytokinin ratio in callus culture bioassays?
A: The ratio of auxin to cytokinin is a critical determinant of growth and differentiation in plant tissue culture.[19] A high auxin-to-cytokinin ratio generally promotes root formation, while a low ratio favors shoot development.[19] In a callus growth bioassay, the auxin concentration is typically kept constant at a level that supports cell proliferation but is not optimal for growth without the addition of cytokinin.
Cytokinin Signaling Pathway and its Relevance to Bioassays
Understanding the basic cytokinin signaling pathway is crucial for interpreting bioassay results.
Caption: A simplified diagram of the cytokinin signaling pathway.
This pathway illustrates how cytokinin binding to a receptor at the cell membrane initiates a signaling cascade that ultimately leads to the expression of cytokinin-responsive genes, driving physiological processes like cell division, which are measured in bioassays.
Conclusion
References
-
Dora Agri-Tech. (n.d.). Bioassay of Cytokinin. Retrieved from [Link]
-
Lab Associates. (2021, July 1). Different types of contaminants in plant tissue culture. Retrieved from [Link]
-
Farmonaut. (n.d.). Contamination In Plant Tissue Culture: 7 Top Solutions. Retrieved from [Link]
-
Fletcher, R. A., Kallidumbil, V., & Steele, P. (1982). An Improved Bioassay for Cytokinins Using Cucumber Cotyledons. Plant Physiology, 69(3), 675–677. Retrieved from [Link]
-
Acta Botanica Plantae. (n.d.). Elimination of Contamination in Plant Tissue Culture Laboratory. Retrieved from [Link]
-
ResearchGate. (2020, March 10). Source of contamination in my plant tissue culture?. Retrieved from [Link]
-
Fletcher, R. A., Kallidumbil, V., & Steele, P. (1982). An Improved Bioassay for Cytokinins Using Cucumber Cotyledons. Plant Physiology, 69(3), 675–677. Retrieved from [Link]
-
ResearchGate. (2016, February 8). Stability of adenine-based cytokinins in aqueous solution. Retrieved from [Link]
-
MDPI. (n.d.). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Retrieved from [Link]
-
Manos, P. J., & Goldthwaite, J. (1975). An Improved Cytokinin Bioassay Using Cultured Soybean Hypocotyl Sections. Plant Physiology, 55(5), 894–897. Retrieved from [Link]
-
Hart, R., Kåla, M., & Preece, J. E. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(2), 197–205. Retrieved from [Link]
-
PubMed. (2016, February 4). Stability of adenine-based cytokinins in aqueous solution. Retrieved from [Link]
-
Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. Retrieved from [Link]
-
Kumar, R., Khurana, A., & Sharma, A. (2021). Cytokinins: A Genetic Target for Increasing Yield Potential in the CRISPR Era. Frontiers in Plant Science, 12, 791932. Retrieved from [Link]
-
ResearchGate. (2023, September 24). Why am I getting opposite results in my chlorophyll assay using the OptiSciences equipment and the spectrophotometric method?. Retrieved from [Link]
-
BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link]
-
Journal of Experimental Botany. (n.d.). Cytokinin: a key driver of seed yield. Retrieved from [Link]
-
PhytoTechnology Laboratories. (n.d.). Solution Stability of Adenine-based Cytokinins. Retrieved from [Link]
-
ResearchGate. (n.d.). Differences in hormonal dynamics underlie germination variability in.... Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Analytical methods for cytokinins. Retrieved from [Link]
-
Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. Retrieved from [Link]
-
ResearchGate. (n.d.). Hit validation. (A) Live-cell cytokinin-binding assay with CRE1/AHK4.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Regulators of Cell Division in Plant Tissues XII. A Cytokinin Bioassay Using Excised Radish Cotyledons. Retrieved from [Link]
-
ResearchGate. (2025, June 17). Having issues with assays due to chlorophyll interference-how to get rid of chlorophyll from algal extracts for further spectroscopic analysis?. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Bioassay for Auxins and Cytokinins. Retrieved from [Link]
-
PubMed Central. (n.d.). Role of cytokinins in seed development in pulses and oilseed crops: Current status and future perspective. Retrieved from [Link]
-
BPI. (n.d.). Statistical Assessments of Bioassay Validation Acceptance Criteria. Retrieved from [Link]
-
PubMed Central. (n.d.). Hormone Autotrophic Growth and Differentiation Identifies Mutant Lines of Arabidopsis with Altered Cytokinin and Auxin Content or Signaling. Retrieved from [Link]
-
Frontiers. (n.d.). Optimization of callus induction and proliferation of Paeonia lactiflora Pall. and Agrobacterium-mediated genetic transformation. Retrieved from [Link]
-
ResearchGate. (2019, August 2). Auxin and Cytokinin Effects on Callus Induction in Catharanthus roseus (L.) G. Don. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Callus Induction and Shoot Regeneration from Tomato Cotyledon Explants. Retrieved from [Link]
-
Esashi, Y., & Leopold, A. C. (1969). Cotyledon Expansion as a Bioassay for Cytokinins. Plant Physiology, 44(4), 618–620. Retrieved from [Link]
-
PubMed. (2021, June 20). Cytokinins are pervasive among common in vitro culture media: An analysis of their forms, concentrations and potential sources. Retrieved from [Link]
-
Research Solutions Pages. (n.d.). Regulators of Cell Division in Plant Tissues XII. A Cytokinin Bioassay Using Excised Radish Cotyledons. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The role of cytokinins in seed germination. Retrieved from [Link]
-
NIH. (n.d.). Chlorophyll Content Assay to Quantify the Level of Necrosis Induced by Different R Gene/Elicitor Combinations after Transient Expression. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytokinin bioassays. a Senescence assay. Retention of chlorophyll in.... Retrieved from [Link]
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Stability of N6-isopentenyladenine in cell culture media over time
A Guide to Ensuring Stability and Reproducibility in Cell Culture Applications
Welcome to the technical support guide for N6-isopentenyladenine (iP). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling and stability of iP in cell culture media. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to achieve reliable and reproducible results.
N6-isopentenyladenine, a naturally occurring cytokinin, is a powerful modulator of various cellular processes, making it a valuable tool in research.[1][2] However, its efficacy is critically dependent on its stability in experimental systems. This guide addresses the most common questions and challenges related to its use.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My experimental results with iP are inconsistent. One week I see a strong effect, the next it's diminished. What's going on?
Answer: Inconsistent results are the most common issue reported and almost always trace back to the stability of the iP working solution. The isopentenyl side chain of the molecule can be susceptible to degradation under common cell culture conditions.[3]
Here are the primary causes and solutions:
-
Working Solution Age: The single most critical factor is the freshness of your working solution. Aqueous solutions of iP are not recommended for storage for more than a day.[4][5] When diluted from a DMSO stock into your aqueous cell culture medium (pH ~7.2-7.4, 37°C, aqueous environment), the compound's stability decreases.
-
The Rule of Thumb: Always prepare your final working solution of iP in culture medium fresh from a frozen DMSO stock immediately before adding it to your cells. [3] Do not prepare a large batch of iP-containing medium and use it over several days or weeks.
-
-
Stock Solution Handling: Repeatedly freeze-thawing a single stock vial introduces water from atmospheric condensation and temperature stress, which can accelerate degradation.[3]
-
Medium Components: While most standard media are compatible, be aware that enzymes present in serum or secreted by cells could potentially metabolize iP.[6] One study in a plant cell system noted a half-life of approximately 3 hours, highlighting the potential for rapid degradation in biological media.[6]
Below is a troubleshooting workflow to diagnose the source of inconsistency.
Question 2: I'm having trouble dissolving the solid iP powder. What is the best solvent and procedure?
Answer: N6-isopentenyladenine is a crystalline solid that is sparingly soluble in aqueous solutions like PBS or water but has good solubility in several organic solvents.[4][5][9]
-
Recommended Solvent: The preferred solvent for creating a highly concentrated stock solution for cell culture is Dimethyl sulfoxide (DMSO) .[4][6] Ethanol and Dimethylformamide (DMF) are also effective.[1]
-
Solubility Data: The approximate solubility in common solvents is summarized below.
| Solvent | Approximate Solubility | Reference(s) |
| Ethanol | ~5 mg/mL | [1][4] |
| PBS (pH 7.2) | ~2 mg/mL | [1][4] |
| DMF | ~2 mg/mL | [1][4] |
| DMSO | ~1 mg/mL | [1][4] |
-
Causality: DMSO is ideal because it is miscible with water and cell culture media, allowing for easy dilution to final working concentrations. Furthermore, it is relatively non-toxic to most cell lines at the low final concentrations (typically <0.1%) that result from diluting a high-concentration stock.
For a detailed methodology, refer to Protocol 1: Preparation and Storage of iP Stock Solution .
Question 3: How long can I store my iP solutions?
Answer: The storage stability depends entirely on the solvent and temperature.
-
Solid Powder: The crystalline solid is very stable. When stored at -20°C, it is stable for at least 4 years.[4][5] It is often shipped at ambient temperature, indicating good short-term stability.[3]
-
DMSO Stock Solutions: These are the most reliable for long-term storage. To prevent degradation from repeated freeze-thaw cycles, they should be aliquoted.[3]
-
Aqueous/Media Working Solutions: These are the least stable. It is strongly advised not to store iP in aqueous buffers or cell culture media for more than one day. [4][5] For maximum reproducibility, prepare it fresh for every experiment.[3]
| Solution Type | Storage Temperature | Recommended Duration | Reference(s) |
| Solid Powder | -20°C | ≥ 4 years | [4][5] |
| DMSO Stock (Aliquot) | -20°C | Up to 1 month | [3][8] |
| DMSO Stock (Aliquot) | -80°C | Up to 6 months | [3][8] |
| Aqueous / Cell Media | 2-8°C or 37°C | Prepare fresh; do not store (>24h not recommended) | [3][4][5] |
Experimental Protocols
These protocols provide a self-validating system to ensure the integrity and activity of your N6-isopentenyladenine.
Protocol 1: Preparation and Storage of iP Stock Solution
This protocol describes the best-practice method for preparing a concentrated stock solution of iP in DMSO.
Materials:
-
N6-isopentenyladenine (iP) powder
-
Anhydrous, sterile DMSO, cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
Procedure:
-
Determine Concentration: Decide on a stock concentration, typically between 1-10 mM. For example, to make a 10 mM stock of iP (Molecular Weight: 203.2 g/mol ), you would dissolve 2.03 mg in 1 mL of DMSO.
-
Aseptic Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of iP powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure no particulate matter remains. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be used.[6]
-
Aliquoting for Storage: Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.[3][6]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store the aliquots protected from light at -20°C (for up to 1 month) or -80°C (for up to 6 months).[3][8]
Protocol 2: Validating the Stability of iP in Your Specific Cell Culture Medium
If you suspect your experimental system is causing rapid degradation of iP, this time-course experiment can help you determine its stability under your exact conditions. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
Procedure:
-
Preparation: Prepare a sufficient volume of your complete cell culture medium (including serum and any other additives).
-
Spiking: Using a fresh aliquot of your DMSO stock, spike the medium to your typical final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.1%).
-
Time Point Zero (T=0): Immediately after mixing, remove an aliquot (e.g., 1 mL), place it in a labeled tube, and flash-freeze it in liquid nitrogen or place it directly at -80°C. This is your baseline sample.
-
Incubation: Place the remaining spiked medium in the cell culture incubator (37°C, 5% CO₂).
-
Time-Course Sampling: At predetermined intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), remove another aliquot and immediately freeze it at -80°C.
-
Analysis: Once all time points are collected, submit the samples for quantitative analysis via a validated LC-MS/MS method.[10][11] This technique is highly specific and can accurately measure the concentration of the parent iP molecule.
-
Data Interpretation: Plot the concentration of iP against time. A steep decline in concentration indicates instability in your medium under standard culture conditions, confirming the need to add iP to your cells immediately after preparing the working solution.
References
- Benchchem. (n.d.). Application Notes and Protocols for Incorporating N6-Isopentenyladenosine-D6 into Cell Culture Media.
- Cayman Chemical. (2022). N6-(Δ2-Isopentenyl)adenine - PRODUCT INFORMATION.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION - N6-(Δ2-Isopentenyl)adenosine.
- Benchchem. (n.d.). N6-Isopentenyladenosine-D6: Application Notes and Protocols for Researchers.
- Benchchem. (n.d.). N6-Isopentenyladenosine-D6 stability and storage conditions.
- MedChemExpress. (n.d.). N6-Isopentenyladenosine (Riboprine).
- Sigma-Aldrich. (n.d.). Transformations of the natural cytokinin N6-isopentenyladenine in aqueous acidic media: structural aspects.
- Biomol.com. (n.d.). N6-(Delta2-Isopentenyl)adenine | CAS 2365-40-4 | Cayman Chemical.
- Royal Society of Chemistry. (n.d.). Transformations of the natural cytokinin N6-isopentenyladenine in aqueous acidic media: structural aspects.
- Benchchem. (n.d.). A Comparative Guide to the Quantification of N6-Isopentenyladenosine: Isotope Dilution Mass Spectrometry versus Immunoassay.
- Guidechem. (n.d.). N6-(delta 2-Isopentenyl)-adenine 2365-40-4 wiki.
- PMC. (n.d.). Extracellular N6-isopentenyladenosine (i6A) addition induces cotranscriptional i6A incorporation into ribosomal RNAs.
- NIH. (2016). Stability of adenine-based cytokinins in aqueous solution.
- Benchchem. (n.d.). A Technical Guide to N6-Isopentenyladenosine-D6: From Discovery to Application.
- PhytoTech Labs. (n.d.). Solution Stability of Adenine-based Cytokinins.
Sources
- 1. N6-(Delta2-Isopentenyl)adenine | CAS 2365-40-4 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Extracellular N6-isopentenyladenosine (i6A) addition induces cotranscriptional i6A incorporation into ribosomal RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
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- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Isopentenyladenine (iP) Aliquot Integrity
Welcome to the technical support guide for the proper handling and storage of Isopentenyladenine (iP). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, potency, and reliability of your experimental results. Isopentenyladenine, a key cytokinin, is integral to research in plant biology and has potential applications in cellular studies.[1][2][3] However, its efficacy is highly dependent on maintaining its chemical integrity, which can be compromised by improper storage, particularly through repeated freeze-thaw cycles.
This guide provides in-depth, field-proven insights and protocols to prevent the degradation of your valuable iP aliquots.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling of isopentenyladenine solutions.
Q1: What is freeze-thaw degradation and why is it a concern for isopentenyladenine?
Freeze-thaw degradation refers to the loss of compound stability and concentration due to the physical and chemical stresses imposed by repeated cycles of freezing and thawing a solution. During freezing, as ice crystals form, solutes like isopentenyladenine become highly concentrated in the remaining unfrozen liquid.[4] This phenomenon, known as cryoconcentration, can lead to:
-
Precipitation: The solubility limit of iP can be exceeded in the unfrozen portion, causing it to fall out of solution. Upon thawing, this precipitate may not fully redissolve, leading to a lower, unknown concentration in your working solution.[5]
-
pH Shifts: The concentration of buffer salts can also cause significant shifts in pH, which can affect the chemical stability of the compound.[4]
-
Chemical Degradation: Although adenine-based cytokinins like iP are relatively stable, extreme concentration and pH changes can accelerate degradation pathways.
Q2: What is the best solvent to prepare my isopentenyladenine stock solution?
The choice of solvent depends on the required concentration and the experimental application. Isopentenyladenine is a crystalline solid with specific solubility properties.[7]
| Solvent | Typical Solubility | Considerations & Best Use |
| DMSO | ~1 mg/mL[7] | Excellent for high-concentration stocks. Must be used at a very low final concentration in biological assays (<0.1%) as it can have physiological effects. |
| Ethanol | ~5 mg/mL[7] | Good for high-concentration stocks. Similar to DMSO, ensure the final concentration in your experiment is non-toxic to your system. |
| Aqueous Alkaline Solution (e.g., 0.05 N - 1 N NaOH or KOH) | Variable, allows for higher concentrations than water alone. | Ideal for preparing aqueous stocks for use in cell culture media. The base deprotonates the molecule, increasing its solubility.[8] The stock must be neutralized or sufficiently diluted to avoid pH effects in the final application. |
| PBS (pH 7.2) | ~2 mg/mL[7] | Suitable for direct use in some biological assays, but aqueous solutions are not recommended for long-term storage; they should be used within a day.[7][9] |
For long-term storage, preparing a concentrated stock in DMSO or ethanol is often preferred due to higher stability. For direct use in aqueous media like plant tissue culture, preparing a stock in a mild alkaline solution is a common and effective practice.[8][10][11]
Q3: What is the optimal storage temperature for my stock solution and aliquots?
Proper storage temperature is crucial for long-term stability.
-
Solid Compound: The solid, powdered form of isopentenyladenine is stable for years when stored at -20°C.[7][9]
-
Stock Solutions: For maximum stability and to prevent degradation, prepared stock solutions should be stored frozen.
While one study showed that 2iP at 1.0 mg/mL in 0.05 N KOH was stable for 90 days at -20°C, 2-6°C, and 25°C, adhering to colder, frozen storage is the universally accepted best practice to minimize any potential for chemical degradation over time.[10][11]
Q4: How many times can I safely freeze and thaw my isopentenyladenine solution?
Ideally, zero. The foundational principle to avoid degradation is to prepare single-use aliquots. This practice ensures that you use a fresh, uncompromised solution for every experiment, eliminating freeze-thaw cycles as a source of variability.[6]
While a study on the related cytokinin trans-zeatin showed stability through six freeze-thaw cycles under specific, controlled conditions (1.0 mg/mL in 0.01 N KOH), it also demonstrated that at higher concentrations, significant degradation occurred.[5][11] Given that experimental conditions vary widely, the most trustworthy and self-validating protocol is to aliquot your stock solution into volumes appropriate for a single experiment and discard any unused portion of a thawed aliquot.
Q5: Can I sterilize my isopentenyladenine solution by autoclaving?
Yes. Isopentenyladenine has demonstrated excellent stability after autoclaving. A study confirmed that a 1.0 mg/mL solution of 2iP in 0.05 N KOH showed no significant degradation after a standard autoclave cycle (121°C, 110 kPa for 30 minutes).[10][11] This makes it suitable for addition to media prior to sterilization, a common requirement in plant tissue culture.[8]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Precipitate is visible in my aliquot after thawing. | Cryoconcentration and Precipitation: The compound likely fell out of solution during the freezing process. This is more common with aqueous solutions or solutions nearing their saturation limit. | 1. Attempt to Redissolve: Warm the vial gently in a 37°C water bath and vortex thoroughly. 2. Inspect: Check for complete dissolution. If crystals remain, the concentration is no longer reliable. 3. Discard if Unsure: To maintain scientific integrity, it is best to discard the aliquot and use a new one. Prepare a new stock solution at a slightly lower concentration if this issue persists. |
| My experimental results are inconsistent or show reduced compound activity. | Degradation or Inaccurate Concentration: This is a classic sign of compromised stock solution, often due to multiple freeze-thaw cycles or prolonged storage at improper temperatures. | 1. Review Handling Protocol: Confirm that single-use aliquots were used. If a master stock was repeatedly accessed, this is the likely cause. 2. Prepare Fresh Stock: Discard the old stock solution and prepare a new one from the solid compound. 3. Implement Aliquoting: Strictly follow the aliquoting protocol outlined below for the new stock solution. |
| My powdered isopentenyladenine won't dissolve. | Incorrect Solvent or Insufficient Solubilizing Agent: Isopentenyladenine has poor solubility in neutral water. | 1. For Aqueous Solutions: Ensure you are using a dilute base like 1N NaOH or KOH to initially dissolve the powder before diluting to the final volume with water.[8] 2. For Organic Solvents: Use a high-quality, anhydrous grade of DMSO or ethanol. Gentle warming may assist, but ensure the solvent is appropriate for your application.[7] |
Troubleshooting Logic Flow
Caption: The correct workflow for preparing and using single-use aliquots.
References
-
Bialek-Kall, K. et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(1), 89–97. [Link]
-
Bialek-Kall, K. et al. (2016). Stability of adenine-based cytokinins in aqueous solution. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. Isopentenyladenine. PubChem Compound Database. [Link]
-
PlantaeDB. Isopentenyladenine - Chemical Compound. [Link]
-
ResearchGate. (2016). Stability of adenine-based cytokinins in aqueous solution. [Link]
-
National Center for Biotechnology Information. (a-Isopentenyl)adenine. PubChem Compound Database. [Link]
-
National Institute of Standards and Technology. Isopentenyladenine, permethylated. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2020). 2-iP (2-isopentenyl adenine) preparation? how do I prepare it?. [Link]
-
PhytoTech Labs. (2013). Solution Stability of Adenine-based Cytokinins. [Link]
-
ResearchGate. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. [Link]
-
PubMed Central. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. [Link]
-
PubMed Central. (2021). Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement. [Link]
-
ResearchGate. (2020). Isopentenyladenine and its 9‐glucoside delays senescence in detached.... [Link]
-
DNA Genotek. (2023). Storage and aliquoting recommendations for samples collected in OMNIgene™•GUT Dx (OMD-200). [Link]
-
Sartorius. (2015). Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. [Link]
Sources
- 1. CAS 2365-40-4: Isopentenyladenine | CymitQuimica [cymitquimica.com]
- 2. Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sartorius.com [sartorius.com]
- 5. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine (2iP) Enzymatic Degradation
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals investigating the enzymatic degradation of N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine, a compound commonly known as N6-(Δ2-isopentenyl)adenine or 2iP . Here, we provide a structured resource to anticipate, diagnose, and resolve common issues encountered during in vitro and in vivo experiments.
Introduction: The Metabolic Fate of 2iP
N6-(Δ2-isopentenyl)adenine (2iP) is a naturally occurring cytokinin, a class of phytohormones that regulate cell division and growth in plants.[1][2] Understanding its metabolic stability is crucial for studies in plant biology, agriculture, and for assessing its effects in non-plant systems.
The primary route of irreversible degradation for 2iP is catalyzed by the Cytokinin Oxidase/Dehydrogenase (CKX) family of enzymes.[3][4][5] These enzymes are flavoproteins that utilize a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor to catalyze the oxidative cleavage of the N6-isopentenyl side chain.[6][7] This reaction yields two primary products: adenine and the aldehyde 3-methyl-2-butenal .[8]
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products in a clean enzymatic assay? The primary products from the CKX-catalyzed reaction are adenine and 3-methyl-2-butenal.[8] Your analytical method, such as LC-MS, should be configured to detect the disappearance of the parent compound (2iP) and the appearance of these products.
Q2: How can I prevent my 2iP compound from degrading before the experiment starts? Proper storage is critical.
-
Solid Form: For long-term storage, keep the crystalline solid at -20°C in a tightly sealed container, protected from light and moisture.[1][9]
-
Stock Solutions: Prepare stock solutions in organic solvents like DMSO or ethanol.[9] Aliquot these into single-use vials to prevent repeated freeze-thaw cycles and store them at -20°C for up to one month or at -80°C for up to six months.[10]
-
Aqueous Solutions: It is strongly advised not to store aqueous solutions for more than one day, as they are less stable.[9] Prepare fresh working solutions from your frozen stock for each experiment.
Q3: What analytical methods are best for monitoring 2iP degradation? High-Performance Liquid Chromatography (HPLC) with UV detection (at ~269 nm) is a reliable method for quantifying 2iP.[2][9][11][12] For enhanced sensitivity and selectivity, especially when working with complex biological matrices like cell lysates or plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[12][13][14][15]
Q4: Could other compounds in my sample be inhibiting the degradation? Yes. Several classes of molecules are known to inhibit CKX enzymes. These include synthetic cytokinins like Thidiazuron (TDZ) and various diphenylurea derivatives.[5][16][17] If your sample contains other agrochemicals or plant-derived compounds, you may be introducing inhibitors. Additionally, general assay interferents like high concentrations of EDTA (>0.5 mM) or detergents (>1% Tween-20) should be avoided.[18]
In-Depth Troubleshooting Guides
Guide 1: Issue - No or Low Enzymatic Activity Observed
You've run your assay, and the concentration of 2iP has not decreased as expected.
-
Potential Cause 1: Compromised Enzyme Integrity
-
The Science: Enzymes are sensitive proteins. CKX activity can be lost due to denaturation from improper storage temperatures or physical stress from multiple freeze-thaw cycles.[18][19]
-
Solution: Always run a positive control with a known substrate to confirm your enzyme batch is active. Use fresh, single-use aliquots of the enzyme for each experiment. Double-check the recommended storage conditions (-20°C vs -80°C) on the technical data sheet.
-
-
Potential Cause 2: Suboptimal Assay Conditions
-
The Science: Enzymatic reactions have an optimal pH and temperature range. The CKX catalytic cycle is dependent on its FAD cofactor.[6][7] Deviations from these optimal conditions can drastically reduce or eliminate activity.
-
Solution: Ensure your assay buffer is at the correct pH for your specific CKX isoform. Pre-warm all reagents to the designated reaction temperature before mixing.[18] If you are using a purified apoenzyme, confirm that the required FAD cofactor has been added at the correct concentration.
-
-
Potential Cause 3: Presence of Inhibitors
-
The Science: Components within your sample matrix (e.g., cell lysate, tissue homogenate) or contaminating your reagents can inhibit CKX activity.[18]
-
Solution: To test for matrix effects, spike a known amount of active CKX and 2iP into your sample matrix and compare the degradation rate to a clean buffer control. If inhibition is observed, consider diluting your sample or performing a purification/desalting step prior to the assay.
-
Guide 2: Issue - High Variability and Poor Reproducibility
Your replicate wells or separate experiments show inconsistent rates of degradation.
-
Potential Cause 1: Inaccurate Pipetting
-
The Science: Enzymatic assays are highly concentration-dependent. Small errors in pipetting, especially of the concentrated enzyme stock, can lead to significant differences in reaction rates between replicates.[18]
-
Solution: Always use calibrated pipettes. Whenever possible, prepare a master reaction mix containing the buffer, enzyme, and any cofactors. Aliquot this complete mix to your wells and then add the substrate to start the reaction. This ensures every replicate receives the exact same concentration of core reagents.[18]
-
-
Potential Cause 2: Temperature Gradients
-
The Science: A slight temperature difference between wells of a microplate (the "edge effect") can alter enzyme kinetics and lead to variability.
-
Solution: Ensure uniform heating by using a quality incubator. Pre-warming the plate and all reagents to the assay temperature is critical.[18] For sensitive assays, avoiding the outer wells of the plate can also reduce variability.
-
-
Potential Cause 3: Substrate Insolubility
-
The Science: 2iP has limited solubility in aqueous solutions (approx. 2 mg/mL in PBS pH 7.2).[9] If your final assay concentration is too high, the substrate may precipitate, leading to inconsistent availability for the enzyme.
-
Solution: Visually inspect your wells for any precipitate. Ensure the final concentration of organic solvent (from your stock solution) is sufficient to maintain solubility but low enough not to inhibit the enzyme. A standard practice is to keep the final DMSO or ethanol concentration below 1%.
-
Guide 3: Issue - Appearance of Unexpected Metabolites
Your analytical data shows new peaks that are not adenine or 3-methyl-2-butenal.
-
Potential Cause 1: Alternative Metabolic Pathways
-
The Science: In complex biological systems, enzymes other than CKX can modify 2iP. For instance, glycosyltransferases can attach a sugar moiety, often at the N7 position, creating 7-glucosyl-2iP.[20] This is often considered a stable, inactive "storage" form. Additionally, cytochrome P450 monooxygenases can hydroxylate the side chain, converting 2iP into zeatin.[9]
-
Solution: Use high-resolution mass spectrometry (LC-MS/MS) to identify the mass of the unknown peaks. Compare these masses to known cytokinin metabolites. If you suspect an alternative pathway, you may need to use specific inhibitors for those enzyme classes in control experiments.
-
-
Potential Cause 2: Non-Enzymatic Degradation
-
The Science: The purine ring or isopentenyl side chain can be susceptible to chemical degradation under harsh conditions (e.g., extreme pH, high temperature, prolonged light exposure).
-
Solution: Always run a "no-enzyme" control, where 2iP is incubated in the complete assay buffer for the entire experiment duration. Any degradation observed in this control is non-enzymatic. Ensure your compound and solutions are protected from light during storage and handling.[1][10]
-
Standard Protocol & Data Tables
Protocol: Standard In Vitro 2iP Degradation Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for your CKX source (e.g., 100 mM McIlvaine buffer, pH 6.5). Warm to the reaction temperature (e.g., 37°C).
-
2iP Substrate Stock: Prepare a 10 mM stock solution of 2iP in DMSO.
-
Enzyme Stock: Dilute the CKX enzyme to a working concentration in cold assay buffer immediately before use. Keep on ice.
-
-
Assay Procedure:
-
Master Mix: Prepare a master mix containing the assay buffer and enzyme.
-
Reaction Setup: In a microplate or microcentrifuge tubes, add the master mix. Include controls:
-
Negative Control: Master mix without enzyme.
-
Positive Control (if available): Master mix with a known good substrate.
-
-
Initiation: Add 2iP from the stock solution to each well to achieve the desired final concentration (e.g., 100 µM). Mix gently.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a set time course (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., 2 volumes of ice-cold acetonitrile or 1 M formic acid). This will precipitate the enzyme and halt the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the remaining 2iP.
-
| Parameter | Recommended Value/Condition | Rationale |
| Substrate (2iP) | 10 - 200 µM | Should be near or above the Km for the enzyme, but below solubility limits. |
| Enzyme (CKX) | Titrate for optimal activity | Concentration should yield a linear reaction rate for the desired time course. |
| Buffer System | McIlvaine, Tris-HCl, or Phosphate | Choice depends on the specific CKX isoform; pH is critical. |
| pH | 5.5 - 8.0 | Highly dependent on the CKX source (e.g., plant vs. bacterial). |
| Temperature | 25 - 37 °C | Balances enzyme activity with stability over the assay duration. |
| Quenching Agent | Acetonitrile, Methanol, Formic Acid | Effectively stops the reaction by denaturing the enzyme. |
| Final Solvent % | < 1% (e.g., DMSO, EtOH) | Minimizes potential solvent-induced inhibition of the enzyme. |
References
- Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
- Frébort, I., Šebela, M., Galuszka, P., Werner, T., Schmülling, T., & Peč, P. (2002). Cytokinin oxidase or dehydrogenase? Mechanism of cytokinin degradation in cereals. European Journal of Biochemistry, 269(1), 17-26.
- SIELC Technologies. (n.d.). HPLC MS Method for the Analysis of Cytokinins: A Phytohormone Class and Brassinazole on Primesep 200 Column.
- Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
- Schmülling, T., Werner, T., Riefler, M., Krupková, E., & Bartrina, I. (2003). Structure and function of cytokinin oxidase/dehydrogenase genes of maize, rice, Arabidopsis and other species. Journal of Plant Research, 116(4), 241-252.
- Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Enzymatic Assays with Cbz-Ala-Ala-Ala-Ala.
- Zhang, F., Wang, L., & Liu, S. (2019). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 24(19), 3568.
- Laloue, M., Terrine, C., & Guern, J. (1977). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 59(3), 478–483.
- Nisler, J., Zatloukal, M., Popa, I., & Doležal, K. (2018). Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors. Bioscience Reports, 38(6), BSR20181539.
- ResearchGate. (n.d.). Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM). Request PDF.
- Guidechem. (n.d.). N6-(delta 2-Isopentenyl)-adenine 2365-40-4 wiki.
- Kubeš, M., Lomin, S. N., Šimura, J., Hejátko, J., & Yuldashev, R. (2018). The Cytokinin Oxidase/Dehydrogenase CKX1 Is a Membrane-Bound Protein Requiring Homooligomerization in the Endoplasmic Reticulum for Its Cellular Activity. Molecular Plant, 11(4), 615-628.
- Dobrev, P. I., & Vankova, R. (2017). Analytical Determination of Auxins and Cytokinins. Methods in Molecular Biology, 1568, 23-34.
- BenchChem. (n.d.). N6-Isopentenyladenosine-D6 stability and storage conditions.
- Springer Nature Experiments. (n.d.). Analytical Determination of Auxins and Cytokinins.
- Fittler, F., Kline, L. K., & Hall, R. H. (1968). N6-(Delta 2-isopentenyl)adenosine: biosynthesis in vitro by an enzyme extract from yeast and rat liver.
- ResearchGate. (n.d.). (PDF) Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement.
- R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
- Nisler, J., Kopečný, D., & Doležal, K. (2020). Cytokinin oxidase/dehydrogenase inhibitors: outlook for selectivity and high efficiency. Journal of Experimental Botany, 71(1), 355-370.
- ResearchGate. (n.d.). Kinetic and structural investigation of the cytokinin oxidase/dehydrogenase active site. Request PDF.
- Wang, Y., Zhang, Y., & Li, Y. (2022). Cytokinin Oxidase (CKX) Family Members in Potato (Solanum tuberosum): Genome-Wide Identification and Expression Patterns at Seedling Stage under Stress. International Journal of Molecular Sciences, 23(15), 8459.
- Gupta, S., Pandey, A. K., & Kumar, A. (2022). Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement. Frontiers in Plant Science, 13, 849339.
- Gupta, S., Pandey, A. K., & Kumar, A. (2022). Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement.
- Cayman Chemical. (n.d.). N6-(Δ2-Isopentenyl)adenine - PRODUCT INFORMATION.
- Kline, L. K., Fittler, F., & Hall, R. H. (1969). N6-(delta-2-isopentenyl) adenosine. Biosynthesis in transfer ribonucleic acid in vitro. Biochemistry, 8(11), 4361-4371.
- HiMedia Laboratories. (n.d.). N⁶-(2-Isopenteyl)adenine, Plant Culture Tested.
- Scilit. (n.d.). N6-(Δ2-Isopentenyl)adenosine 5'-Monophosphate: Formation and Effect on Purine Metabolism in Cellular and Enzymatic Systems.
- Chinese Chemical Society. (2023). A Bioorthogonal Post-modification of N6-Isopentenyl Adenosine i6A RNA in Live Cells. CCS Chemistry.
- SIELC Technologies. (n.d.). N6-(Δ2-Isopentenyl)adenine.
- Brownlee, B. G., Hall, R. H., & Whitty, C. D. (1975). 3-Methyl-2-butenal: an enzymatic degradation product of the cytokinin, N-6-(delta-2 isopentenyl)adenine. Canadian Journal of Biochemistry, 53(1), 37-41.
- Price, A. D., Zelikin, A. N., Wang, Y., & Caruso, F. (2009). Triggered enzymatic degradation of DNA within selectively permeable polymer capsule microreactors.
- Semantic Scholar. (n.d.).
- National Center for Biotechnology Information. (n.d.).
Sources
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- 2. N6-(Δ2-Isopentenyl)adenine | SIELC Technologies [sielc.com]
- 3. Structure and function of cytokinin oxidase/dehydrogenase genes of maize, rice, Arabidopsis and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methyl-2-butenal: an enzymatic degradation product of the cytokinin, N-6-(delta-2 isopentenyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC MS Method for the Analysis of Cytokinins: A Phytohormone Class and Brassinazole on Primesep 200 Column | SIELC Technologies [sielc.com]
- 12. mdpi.com [mdpi.com]
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- 14. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Determination of Auxins and Cytokinins | Springer Nature Experiments [experiments.springernature.com]
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- 17. Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
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- 20. Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solid-Phase Extraction for Isopentenyladenine (iP) Purification from Plant Extracts
Welcome to the technical support center for optimizing solid-phase extraction (SPE) of isopentenyladenine (iP) and other cytokinins from complex plant matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of SPE for obtaining high-purity cytokinin fractions suitable for downstream analysis, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Here, we synthesize technical accuracy with field-proven insights to empower you to troubleshoot and refine your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing and running SPE protocols for iP purification.
Q1: What is the most critical first step in SPE for iP purification?
A1: The most critical first step is the initial sample extraction. The choice of extraction solvent is crucial for efficiently extracting cytokinins while minimizing enzymatic degradation and the co-extraction of interfering substances.[1] A modified Bieleski's solvent (methanol/formic acid/water at a 15:1:4 ratio, v/v/v) is often recommended as it has been shown to yield high recoveries of various cytokinins.[2] Performing the extraction at low temperatures (e.g., -20°C) is also vital to minimize enzymatic activity that could alter cytokinin profiles.[1][3]
Q2: Which type of SPE sorbent is best suited for iP and other cytokinins?
A2: Mixed-mode solid-phase extraction, particularly using sorbents with both reversed-phase and cation-exchange characteristics (like Oasis MCX), is highly effective for cytokinin purification.[2][4][5] This is because cytokinins are adenine derivatives and can be protonated to carry a positive charge, allowing them to bind to the cation-exchange functional groups of the sorbent.[6][7] The reversed-phase properties of the sorbent also help in retaining the moderately non-polar iP. This dual retention mechanism allows for a more rigorous washing step to remove interfering compounds.[7]
Q3: Why is a multi-step elution often necessary?
A3: A multi-step elution strategy allows for the selective fractionation of different classes of phytohormones. For instance, after washing, a common protocol involves eluting auxins and abscisic acid with a solvent like 100% methanol, followed by the elution of cytokinin nucleotides with a specific buffer, and finally, the elution of cytokinin bases (like iP) and their ribosides with a basic methanolic solution (e.g., 0.35 M ammonium hydroxide in 60% methanol).[8] This separation is crucial for reducing matrix effects in subsequent analyses.[9]
Q4: How can I validate the recovery of my SPE protocol?
A4: The most reliable method for validating recovery is to spike your plant extract with a known amount of a stable isotope-labeled internal standard (e.g., deuterated iP) before the SPE procedure.[3][5] By quantifying the amount of the labeled standard in your final eluate using a sensitive technique like LC-MS/MS, you can accurately calculate the percentage of recovery.[6]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your SPE workflow for iP purification.
Issue 1: Low Recovery of iP
Q: My final analysis shows very low levels of iP, and I suspect it's being lost during the SPE cleanup. How can I troubleshoot this?
A: Low recovery is a common issue that can arise from several points in the protocol.[10] Here is a systematic approach to identify the source of the loss:
-
Verify Analyte Breakthrough During Loading:
-
Cause: The solvent used to dissolve the plant extract may be too strong, preventing iP from binding to the SPE sorbent.[11] Also, overloading the cartridge with too much sample can lead to breakthrough.[12]
-
Troubleshooting:
-
Collect the flow-through during the sample loading step and analyze it for the presence of iP.
-
If iP is detected, consider diluting your sample with a weaker solvent (e.g., water or a buffer) before loading.[11][12]
-
Ensure the pH of your sample is adjusted to be at least 2 pH units below the pKa of iP to ensure it is positively charged for efficient binding to a cation-exchange sorbent.[7]
-
If overloading is suspected, try using a larger SPE cartridge or reducing the amount of sample loaded.[12]
-
-
-
Check for Loss During the Wash Steps:
-
Cause: The wash solvent may be too strong, prematurely eluting the bound iP along with the interferences.[10]
-
Troubleshooting:
-
Collect each wash fraction and analyze it for iP.
-
If iP is present in a wash fraction, the wash solvent is too aggressive. Decrease the organic solvent concentration or adjust the pH to ensure iP remains bound. The ideal wash solvent should be strong enough to remove interferences but not the analyte of interest.[10][12]
-
-
-
Ensure Complete Elution:
-
Cause: The elution solvent may not be strong enough to disrupt the interaction between iP and the sorbent.[10]
-
Troubleshooting:
-
After the initial elution, pass a second, stronger elution solvent through the cartridge and analyze this fraction for any remaining iP.
-
If iP is detected, your primary elution solvent needs to be optimized. For mixed-mode SPE with cation-exchange, ensure your elution solvent is sufficiently basic (e.g., containing ammonium hydroxide) to neutralize the positive charge on the iP, thus releasing it from the sorbent.[7] Increasing the organic solvent percentage in the elution buffer can also help overcome reversed-phase interactions.
-
-
Issue 2: Poor Reproducibility
Q: I am getting inconsistent results between replicate samples. What could be causing this variability?
A: Poor reproducibility can stem from inconsistencies in the sample preparation and SPE procedure.[10][12]
-
Inconsistent Sample Pre-treatment: Ensure that your sample homogenization and extraction are uniform across all replicates. Inconsistent extraction will lead to variable starting concentrations of iP.[12]
-
SPE Cartridge Conditioning: Incomplete or inconsistent conditioning of the SPE cartridges can lead to variable retention. Always follow a consistent conditioning protocol, which for reversed-phase and mixed-mode sorbents typically involves washing with methanol followed by equilibration with an aqueous solution.[11][13]
-
Variable Flow Rates: Drastic differences in the flow rate during sample loading, washing, and elution can affect the interaction time between the analyte and the sorbent, leading to inconsistent results.[12] If using a vacuum manifold, ensure a consistent vacuum is applied to all cartridges.
-
Cartridge Drying: If there is a drying step in your protocol (often after the wash and before elution), ensure it is performed consistently. Residual water can affect the efficiency of the elution with an organic solvent.
Issue 3: Dirty Extracts and Matrix Effects
Q: My final eluate appears to be "dirty," and I'm observing significant ion suppression in my LC-MS/MS analysis. How can I improve the cleanliness of my extract?
A: A dirty extract is a sign of insufficient removal of interfering compounds from the plant matrix.[10]
-
Optimize the Wash Steps: This is the most critical step for removing interferences.[10] With a mixed-mode sorbent, you have the advantage of using a strong organic wash (like 100% methanol) to remove non-polar interferences after the iP has been retained by the cation-exchange mechanism.[7] You can also experiment with washes at different pH values to remove acidic and neutral compounds.
-
Consider a Multi-Sorbent Approach: For particularly complex matrices, a multi-stage purification might be necessary. This could involve passing the extract through a C18 cartridge first to remove highly non-polar compounds, followed by the mixed-mode cation-exchange cartridge for more specific cytokinin purification.[6][14][15]
-
Fractionated Elution: As mentioned in the FAQs, a stepwise elution can separate different classes of compounds, leading to a cleaner final fraction containing your iP.[8]
Section 3: Experimental Protocols and Data
Protocol: Mixed-Mode SPE for iP Purification
This protocol is a starting point and may require optimization for your specific plant tissue.
Materials:
-
Oasis MCX SPE Cartridges
-
Methanol (HPLC grade)
-
Formic Acid
-
Ammonium Hydroxide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Step-by-Step Methodology:
-
Sample Extraction:
-
Homogenize 50-100 mg of plant tissue in liquid nitrogen.
-
Add 1 mL of ice-cold modified Bieleski's solvent (methanol:formic acid:water, 15:1:4, v/v/v) containing your internal standard.[2][5]
-
Incubate at -20°C for at least 1 hour with occasional vortexing.
-
Centrifuge at high speed (e.g., 13,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the Oasis MCX cartridge.
-
Pass 1 mL of water through the cartridge.
-
Equilibrate with 1 mL of 1 M formic acid.
-
-
Sample Loading:
-
Dilute the supernatant from step 1 with 1 M formic acid to a final volume that matches the equilibration solvent.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral compounds.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the cytokinin bases and ribosides, including iP, with 1-2 mL of 0.35 M ammonium hydroxide in 60% methanol.[8]
-
Collect this fraction for analysis.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.[14]
-
Data Presentation: Expected Recoveries
The following table provides a summary of expected recoveries for different cytokinins using a mixed-mode SPE approach, which can serve as a benchmark for your own experiments.
| Cytokinin Type | Expected Recovery Range | Key Considerations |
| Bases (e.g., iP, Zeatin) | 80-95% | Generally high due to strong cation-exchange retention. |
| Ribosides (e.g., iPR) | 75-90% | Also well-retained by cation-exchange. |
| N-Glucosides | 60-80% | Recovery can be slightly lower than bases and ribosides. |
| Nucleotides | Variable | Often require a separate elution step for good recovery. |
Note: These values are approximate and can be influenced by the plant matrix and specific protocol optimizations.[6]
Section 4: Visualizations
Workflow for iP Purification using Mixed-Mode SPE
Caption: A typical workflow for iP purification from plant extracts using mixed-mode SPE.
Troubleshooting Logic for Low iP Recovery
Caption: Decision tree for troubleshooting low recovery of iP during SPE.
References
-
Dobrev, P. I., & Kamínek, M. (2002). Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction. Journal of Chromatography A, 950(1-2), 21–29. [Link]
-
Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holub, J., Rolčík, J., ... & Doležal, K. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. Plant Methods, 8(1), 17. [Link]
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Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holub, J., Rolčík, J., ... & Doležal, K. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. BMC Plant Biology, 12(1), 1-14. [Link]
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Hoyerová, K., Gaudinová, A., Malbeck, J., Dobrev, P. I., Kocábek, T., Šolcová, B., ... & Kamínek, M. (2006). Efficiency of different methods of extraction and purification of cytokinins. Journal of Chromatography A, 1120(1-2), 147-160. [Link]
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Schäfer, M., Brüting, C., Baldwin, I. T., & Kallenbach, M. (2014). Cytokinin analysis: sample preparation and quantification. Bio-protocol, 4(13), e1173. [Link]
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Fu, J., Sun, X., Wang, J., & Li, G. (2011). Analytical methods for cytokinins. TrAC Trends in Analytical Chemistry, 30(4), 561-573. [Link]
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Liu, Z., Yuan, H., Liu, Y., & Cai, Y. (2015). Rapid determination of endogenous cytokinins in plant samples by combination of magnetic solid phase extraction with hydrophilic interaction chromatography-tandem mass spectrometry. Journal of Chromatography A, 1425, 123-131. [Link]
-
Li, C., Li, H., Zhang, S., Liu, S., Li, Y., Ma, C., ... & Wang, Y. (2020). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 25(21), 5038. [Link]
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Del-Sá, F., Guija-Poma, E., & Salazar-Gutiérrez, M. R. (2017). 5 Extraction and puri fi cation protocol for cytokinins (CK), auxins... ResearchGate. [Link]
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Šimura, J., Pěnčík, A., & Doležal, K. (2018). Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics. Plant Physiology, 177(2), 476–489. [Link]
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Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holub, J., Rolčík, J., ... & Doležal, K. (2012). Separation of cytokinin standards by UHPLC-ESI(+)-MS/MS method using an Acquity UPLC® BEH C18 2.1 × 150 mm column. ResearchGate. [Link]
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Majors, R. E. (2017). Three Common SPE Problems. LCGC International, 30(1), 10-15. [Link]
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Ljung, K. (2013). Methods of Plant Hormone Analysis. ResearchGate. [Link]
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Zhang, Y., & Li, H. (2020). Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis: a review. Journal of Analytical Methods in Chemistry, 2020. [Link]
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Biotage. (2023, February 2). When should I choose a mixed-mode SPE? [Link]
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ResearchGate. (n.d.). Solid-phase extraction (SPE) applications in plant hormone analysis. [Link]
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Metabolomics Workbench. (2023, April 20). Protocol for plant growth, tissue collection, cytokinin extraction, and LC-MS. [Link]
-
Hoyerová, K., Gaudinová, A., Malbeck, J., Dobrev, P. I., Kocábek, T., Šolcová, B., ... & Kamínek, M. (2006). Efficiency of different methods of extraction and purification of cytokinins. PubMed. [Link]
-
Iijima, M., & Hakamata, H. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2309. [Link]
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Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of N⁶-Isopentenyladenine and trans-Zeatin
For researchers in plant biology, agriculture, and drug development, the choice of cytokinin can significantly influence experimental outcomes. N⁶-isopentenyladenine (iP) and trans-zeatin (tZ) are two of the most prevalent and biologically significant isoprenoid cytokinins. While often used interchangeably, their distinct molecular features, metabolic fates, and receptor affinities lead to nuanced differences in their biological activity. This guide provides an in-depth comparison to inform your experimental design and choice of molecule.
Introduction: A Tale of Two Cytokinins
Cytokinins are a class of phytohormones defined by their ability to promote cell division (cytokinesis) in plants.[1] They are central regulators of a vast array of developmental processes, including shoot and root meristem activity, leaf senescence, nutrient mobilization, and stress responses.[1][2] Both iP and tZ are N⁶-substituted adenine derivatives, which is the core structural requirement for cytokinin activity.[2][3]
However, a key distinction sets them apart from the outset: iP is the direct precursor to trans-zeatin .[4][5] The hydroxylation of iP's isopentenyl side chain gives rise to tZ, a modification that profoundly impacts its stability, transport, and interaction with cellular machinery.[6][7] This guide will dissect these differences, moving from molecular structure to physiological impact.
Molecular Structure and Physicochemical Properties
The structural difference between iP and tZ is the presence of a hydroxyl group on the terminal methyl group of the N⁶-isopentenyl side chain in tZ. This seemingly minor addition has significant consequences for the molecule's polarity and reactivity.
| Feature | N⁶-Isopentenyladenine (iP) | trans-Zeatin (tZ) |
| Chemical Formula | C₁₀H₁₃N₅ | C₁₀H₁₃N₅O |
| Molar Mass | 203.2 g/mol | 219.2 g/mol |
| Structure | N⁶ position of adenine substituted with an isopentenyl side chain.[8] | N⁶ position of adenine substituted with a hydroxylated isopentenyl side chain.[9] |
| Key Feature | Precursor to zeatin.[4] | Considered one of the most active natural cytokinins.[10] |
Biosynthesis and Metabolic Fate: A Critical Distinction
Understanding the metabolic pathways of iP and tZ is crucial to appreciating their in vivo activity. Local concentration of an active cytokinin is determined by a dynamic balance of biosynthesis, transport, and inactivation/degradation.
Biosynthesis: The primary route for cytokinin biosynthesis in plants is the de novo adenylate pathway.[3] Isopentenyltransferases (IPTs) catalyze the foundational step, adding an isopentenyl side chain from dimethylallyl diphosphate (DMAPP) to an adenine nucleotide (ATP, ADP, or AMP). This produces the nucleotide forms of iP (iPRTP, iPRDP, iPRMP). The enzyme LONELY GUY (LOG) then releases the active free-base, iP, from these nucleotides.[7] Subsequently, cytochrome P450 monooxygenases (specifically CYP735A enzymes) hydroxylate iP to produce tZ.[7]
Metabolic Inactivation: Both iP and tZ can be inactivated through two primary mechanisms:
-
Irreversible Degradation: Cytokinin oxidases/dehydrogenases (CKX) cleave the N⁶-side chain, rendering the molecule inactive.[11][12] Both iP and tZ are susceptible to CKX, although the efficiency can vary between different CKX isozymes.[12][13]
-
Reversible Conjugation (Glucosylation): Glucose can be attached to various positions on the cytokinin molecule. O-glucosylation (on the side chain hydroxyl group of tZ) and N-glucosylation (on the purine ring at positions 7 or 9) are common.[11] O-glucosides are generally considered storage forms that can be reactivated by β-glucosidases.[11]
A critical difference lies in the metabolism of their N-glucosides. While N-glucosylation was once thought to be an irreversible inactivation step for all cytokinins, recent evidence shows that trans-zeatin N-glucosides (tZ7G and tZ9G) can be converted back to the active free-base tZ in vivo.[14][15][16] In stark contrast, the N-glucosides of iP are not converted back to iP, representing a terminal inactivation for this molecule.[14][16] This metabolic distinction suggests that tZ has a more robust system for homeostatic regulation of its active pool.
Caption: Metabolic pathways of iP and tZ biosynthesis and inactivation.
Mechanism of Action: Receptor Binding and Signal Transduction
Cytokinin signaling is initiated by the binding of the hormone to Arabidopsis Histidine Kinase (AHK) receptors located in the endoplasmic reticulum membrane.[11][17] This binding triggers a multi-step phosphorelay, similar to bacterial two-component systems.[1][18]
The pathway proceeds as follows:
-
Perception: Cytokinin binds to the CHASE domain of an AHK receptor (e.g., AHK2, AHK3, CRE1/AHK4).[1][17]
-
Autophosphorylation: The receptor dimerizes and autophosphorylates a conserved histidine (His) residue.[17]
-
Phosphorelay: The phosphate group is transferred to an aspartate (Asp) residue on the receptor's receiver domain, then to a conserved His on a mobile Arabidopsis Histidine Phosphotransfer protein (AHP).[11][18]
-
Nuclear Translocation: The phosphorylated AHP translocates to the nucleus.
-
Transcriptional Activation: In the nucleus, the AHP transfers the phosphate to an Asp residue on a Type-B Arabidopsis Response Regulator (ARR).[19] Phosphorylated Type-B ARRs are active transcription factors that bind to the promoters of cytokinin-responsive genes, including Type-A ARRs.[11]
-
Negative Feedback: The induced Type-A ARRs act as negative regulators of the pathway, creating a feedback loop to attenuate the signal.[1][19]
Caption: The canonical cytokinin signaling pathway in plants.
Differential Receptor Affinity: A key determinant of biological activity is the affinity with which a ligand binds its receptor. Studies have shown that iP and tZ exhibit different binding affinities for the various AHK receptors. For instance, in Arabidopsis, AHK3 shows an approximately 10-fold lower affinity for iP compared to CRE1/AHK4.[20] Conversely, AHK3 has a higher affinity for dihydrozeatin (a metabolite of tZ) than CRE1/AHK4.[20] Trans-zeatin itself is a potent ligand for both receptors.[20] These differences in receptor interaction can lead to tissue-specific or condition-specific responses, as the expression patterns of AHK receptors vary throughout the plant.
Comparative Biological Activity: Experimental Evidence
The sum of these molecular differences manifests in distinct physiological outcomes. The activity of cytokinins is typically assessed using standardized bioassays.
| Parameter | N⁶-Isopentenyladenine (iP) | trans-Zeatin (tZ) | Rationale & Causality |
| Receptor Affinity (Arabidopsis) | Lower affinity for AHK3, strong for CRE1/AHK4.[20] | Strong affinity for both AHK3 and CRE1/AHK4.[20][21] | The hydroxyl group on tZ likely enhances its interaction with the receptor binding pocket, leading to broader high-affinity binding across receptor types. |
| Tobacco Callus Growth | Active, but generally less potent than tZ.[22] | Highly active, often used as the standard for high potency.[9] | Higher receptor affinity and potentially greater metabolic stability of tZ contribute to a more sustained pro-proliferative signal. |
| Leaf Senescence Delay | Active in delaying chlorophyll degradation. | Highly active, often more potent than iP at similar concentrations.[15] | Senescence is tightly regulated by cytokinin levels. The higher activity and potential for reactivation from glucoside conjugates may allow tZ to maintain the necessary threshold to suppress senescence genes more effectively. |
| Root Elongation Inhibition | Inhibits root growth. | Strongly inhibits root growth, often at lower concentrations than iP.[15] | The root apical meristem is highly sensitive to cytokinin. The potent signaling cascade initiated by tZ binding strongly represses cell division and expansion in the root tip. |
| Metabolic Stability | Susceptible to CKX; N-glucosylation is irreversible.[14][16] | Susceptible to CKX; N-glucosylation is reversible, allowing reactivation.[14][16] | The ability to reactivate from N-glucoside pools provides a homeostatic buffering capacity, making the active tZ pool more resilient to metabolic turnover. |
Experimental Protocols for Comparative Analysis
To empirically determine the activity of iP versus tZ for your specific system, standardized bioassays are indispensable. The following protocols are designed to be self-validating by including a dose-response curve and appropriate controls.
Protocol 1: Tobacco Callus Growth Bioassay
This assay quantifies the ability of cytokinins to induce cell division and proliferation in undifferentiated plant cells, a hallmark of cytokinin activity.
Rationale: In the presence of a constant, non-limiting amount of auxin, the rate of callus growth is directly proportional to the activity of the cytokinin supplied in the medium.
Step-by-Step Methodology:
-
Prepare Media: Prepare Murashige and Skoog (MS) basal medium with vitamins, 3% (w/v) sucrose, and 0.8% (w/v) agar. Adjust pH to 5.7. Autoclave and cool to 50-55°C.
-
Add Hormones: To the molten MS agar, add a constant concentration of an auxin, typically 2 mg/L of indole-3-acetic acid (IAA) or 1-naphthaleneacetic acid (NAA).
-
Create Dose-Response Series: Aliquot the medium into separate sterile containers. To each, add a different concentration of either iP or tZ from sterile stock solutions to achieve final concentrations of 0, 0.01, 0.05, 0.1, 0.5, and 1.0 µM. Pour into sterile petri dishes.
-
Initiate Callus: Use established, cytokinin-dependent tobacco callus (e.g., from Nicotiana tabacum 'Wisconsin No. 38').
-
Inoculate Plates: Under sterile conditions, transfer small, uniform pieces of callus (approx. 100 mg fresh weight) onto the prepared media plates. Ensure 3-5 replicates per concentration.
-
Incubation: Seal the plates with paraffin film and incubate in the dark at 25°C for 3-4 weeks. The dark incubation prevents differentiation and focuses the response on proliferation.
-
Data Collection: Carefully remove each callus piece and measure its final fresh weight.
-
Analysis: Plot the mean increase in fresh weight against the log of the cytokinin concentration. Compare the dose-response curves for iP and tZ to determine their relative potency.
Protocol 2: Leaf Senescence (Chlorophyll Retention) Bioassay
This assay measures the ability of cytokinins to delay the natural process of senescence, which is visually characterized by the loss of chlorophyll.
Rationale: Cytokinins are known to inhibit the degradation of chlorophyll.[15] The amount of chlorophyll retained in detached leaves incubated in the dark is a reliable proxy for cytokinin activity.
Step-by-Step Methodology:
-
Plant Material: Grow seedlings of a responsive species (e.g., Arabidopsis thaliana, cucumber, or radish) under controlled conditions.[23][24][25]
-
Excise Cotyledons/Leaves: Excise fully expanded cotyledons or the first true leaves from seedlings of a uniform age (e.g., 12 days after germination for Arabidopsis).[15]
-
Prepare Treatment Solutions: In a multi-well plate, prepare solutions of 3 mM MES buffer (pH 5.7) containing a dose-response series of iP and tZ (e.g., 0, 0.1, 1, 5, 10 µM). Include a solvent control (e.g., 0.1% DMSO).
-
Incubation: Float the excised leaves, abaxial side down, on the treatment solutions.[15] Seal the plate and place it in complete darkness for 4-6 days at room temperature. The dark treatment accelerates senescence and ensures the observed effect is due to the cytokinin, not photosynthesis.
-
Chlorophyll Extraction: After the incubation period, blot the leaves dry and record their fresh weight. Submerge each leaf in a known volume of 80% acetone or 95% ethanol and incubate in the dark until the tissue is completely white.
-
Quantification: Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm using a spectrophotometer.
-
Calculation: Calculate the total chlorophyll concentration using Arnon's equation or a similar established formula.
-
Analysis: Plot the chlorophyll content per gram of fresh weight against the cytokinin concentration. Compare the effectiveness of iP and tZ in preventing chlorophyll degradation.
Caption: Workflow for the leaf senescence (chlorophyll retention) bioassay.
Conclusion and Recommendations
The choice between N⁶-isopentenyladenine and trans-zeatin is not arbitrary. It is a decision that should be informed by the specific biological question and experimental context.
-
Trans-zeatin is generally the more potent and metabolically stable of the two natural cytokinins. Its high affinity for multiple receptors and its ability to be reactivated from N-glucoside conjugates make it a robust signaling molecule.[14][20] It is often the preferred choice for experiments requiring a strong, sustained cytokinin response, such as promoting shoot regeneration in tissue culture or studying long-distance signaling.[10][26]
-
N⁶-isopentenyladenine , as the direct precursor to tZ, represents a more fundamental component of the cytokinin biosynthesis pathway.[4] Its use may be advantageous in studies focused on cytokinin metabolism itself or in systems where the conversion to tZ is a variable of interest. Its irreversible inactivation via N-glucosylation means its signaling lifetime may be shorter and more tightly regulated by degradation pathways.[14]
For any new experimental system, we strongly recommend performing a dose-response analysis using a relevant bioassay, as described above, to empirically determine the relative activity of both compounds. This foundational data will ensure that the concentrations used are appropriate and that the interpretation of the results is grounded in solid physiological evidence.
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Laloue, M., Terrine, C., & Guern, J. (1977). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 59(3), 478-483. [Link]
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A Senior Application Scientist’s Guide to Validating the Role of Isopentenyladenine (iP) in Delaying Leaf Senescence
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Green Span of Life and the Role of Cytokinins
Leaf senescence is a highly regulated, terminal phase of leaf development, characterized by the systematic degradation of cellular components and the remobilization of nutrients to developing parts of the plant, such as seeds and fruits.[1] While genetically programmed, this process is finely tuned by a cocktail of phytohormones. Among these, cytokinins (CKs) stand out as potent inhibitors of senescence.[1][2][3] Isopentenyladenine (iP), a key member of the adenine-type cytokinin family, has been repeatedly demonstrated to play a significant role in delaying this aging process.[4][5][6]
This guide provides a comprehensive framework for validating the anti-senescence activity of iP. Moving beyond mere protocols, we will delve into the causality of experimental design, ensuring each step contributes to a robust, self-validating system of evidence. We will explore the underlying molecular mechanisms, present detailed methodologies for phenotypic and molecular quantification, and compare iP's efficacy against other alternatives.
Mechanism of Action: The iP Signaling Cascade
To design effective validation experiments, a foundational understanding of how iP exerts its effects is crucial. The cytokinin signaling pathway is a well-conserved multistep phosphorelay system, reminiscent of bacterial two-component signaling.[2][7][8]
The pathway can be summarized in four key stages:
-
Perception: iP binds to Arabidopsis Histidine Kinase (AHK) receptors, primarily AHK3 in the context of senescence, located in the endoplasmic reticulum membrane.[2][8][9] This binding event triggers the autophosphorylation of the receptor.[2]
-
Phosphorelay: The phosphate group is then transferred from the receptor to Histidine Phosphotransfer Proteins (AHPs).[7][8] These AHPs act as shuttles, moving from the cytoplasm into the nucleus.[7]
-
Nuclear Response: Inside the nucleus, AHPs phosphorylate and activate Type-B Arabidopsis Response Regulators (ARRs).[2][10] These Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, initiating their transcription.[10] Key players in this step include ARR1, ARR2, ARR10, and ARR12.[11][12][13]
-
Transcriptional Regulation: The activated Type-B ARRs upregulate a suite of genes, including Type-A ARRs, which function in a negative feedback loop to attenuate the signal.[2][13] Crucially, they also regulate the expression of hundreds of other genes, including those that suppress the activity of senescence-associated genes (SAGs) and maintain the expression of photosynthesis-related genes.[5]
References
- 1. CYTOKININS INHIBIT LEAF SENESCENCE IN PELARGONIUM CUTTINGS | International Society for Horticultural Science [ishs.org]
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- 3. ROLE OF CYTOKININS IN RETARDING LEAF SENESCENCE | PPTX [slideshare.net]
- 4. Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of Isopentenyladenine and cis-Zeatin Potency: A Guide for Researchers
In the intricate world of plant development, cytokinins stand as a critical class of phytohormones, orchestrating cell division, growth, and differentiation. Among the diverse family of cytokinins, isopentenyladenine (iP) and cis-zeatin (cZ) represent two key players with distinct biosynthetic origins and, consequently, differing biological potencies. This guide provides an in-depth comparative analysis of iP and cZ, offering experimental data and protocols to aid researchers in their selection and application of these essential molecules.
Introduction: Two Cytokinins, Two Pathways
Isopentenyladenine (iP) is often considered a primary and highly active cytokinin, serving as a precursor for the biosynthesis of other cytokinin forms, including the highly potent trans-zeatin (tZ). In contrast, cis-zeatin (cZ) has historically been categorized as a cytokinin with significantly lower biological activity.[1] This difference in potency is rooted in their distinct biosynthetic pathways.
iP and tZ are primarily synthesized through the adenosine phosphate-isopentenyltransferase (IPT) pathway, which utilizes dimethylallyl diphosphate (DMAPP) and adenosine triphosphate/diphosphate/monophosphate (ATP/ADP/AMP). In contrast, cZ is generated from the tRNA-IPT pathway, arising from the degradation of tRNA molecules containing a prenylated adenine.[2] This fundamental difference in origin underpins their varying prevalence and physiological roles within the plant.
Biosynthesis and Metabolism: A Tale of Two Origins
The metabolic pathways of iP and cZ are distinct, influencing their availability and activity.
-
Isopentenyladenine (iP) Biosynthesis: iP nucleotides are formed by the action of adenylate IPTs. These can then be converted to the active free base form. iP also serves as a direct precursor to trans-zeatin through a hydroxylation step catalyzed by cytochrome P450 monooxygenases (CYP735A).[3]
-
cis-Zeatin (cZ) Biosynthesis: cis-Zeatin originates from the prenylation of adenine residues in specific tRNA molecules by tRNA-IPTs. The release of cZ occurs during tRNA degradation. This pathway is considered a more constant, albeit generally lower-level, source of cytokinins compared to the de novo synthesis of iP and tZ.[2]
Metabolically, both cytokinins can be inactivated through conjugation, such as O-glucosylation, or irreversibly degraded by cytokinin oxidase/dehydrogenase (CKX) enzymes. However, the affinity of different CKX isozymes for iP and cZ can vary, adding another layer of regulatory complexity.
Receptor Binding and Signaling: The Basis of Potency
The biological activity of any cytokinin is ultimately determined by its ability to bind to and activate specific cytokinin receptors. In the model plant Arabidopsis thaliana, the primary cytokinin receptors are the histidine kinases AHK2, AHK3, and CRE1/AHK4.
Binding studies have consistently shown that these receptors exhibit a higher affinity for iP and trans-zeatin compared to cis-zeatin.[4] This differential affinity is a key determinant of their observed potencies in many bioassays. However, it is crucial to note that species-specific differences exist. For instance, the maize cytokinin receptor ZmHK1 has been shown to respond to cZ and tZ with comparable affinities, suggesting a more prominent role for cZ in certain plant species.[5]
Upon binding, the receptor autophosphorylates and initiates a phosphorelay cascade, transferring the phosphate group through histidine phosphotransfer proteins (AHPs) to response regulators (ARRs) in the nucleus. Type-B ARRs, upon phosphorylation, act as transcription factors to regulate the expression of cytokinin-responsive genes.
Caption: Simplified cytokinin signaling pathway.
Comparative Potency: Experimental Evidence
The differential potency of iP and cZ has been demonstrated across various classical cytokinin bioassays. While iP consistently shows high activity, the efficacy of cZ can be context-dependent.
Data Presentation
| Bioassay | Isopentenyladenine (iP) Potency | cis-Zeatin (cZ) Potency | Key Observations |
| Tobacco Callus Growth | High | Low to negligible | iP is highly effective at stimulating cell division and callus proliferation, whereas cZ shows minimal to no activity in this widely used assay.[1] |
| Chlorophyll Retention | High | Moderate | Both cytokinins can delay senescence, as measured by chlorophyll retention, but iP is generally more potent. The effect of cZ is observable but often requires higher concentrations. |
| Root Growth Inhibition | High | Species-dependent | In Arabidopsis, cZ is significantly less inhibitory to root growth than tZ (and by extension, iP).[5] In rice, however, cZ and tZ show comparable inhibitory effects.[5] |
Experimental Protocols
This assay is a cornerstone for assessing cytokinin activity based on the stimulation of cell division in cytokinin-dependent tobacco callus.
Methodology:
-
Prepare Media: Aseptically prepare Murashige and Skoog (MS) basal medium supplemented with an auxin (e.g., 2 mg/L indole-3-acetic acid) but lacking cytokinins.
-
Add Test Compounds: Aliquot the basal medium into sterile culture vessels and add filter-sterilized iP or cZ at a range of concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM).
-
Inoculate Callus: Transfer small, uniform pieces (approximately 100 mg) of cytokinin-dependent tobacco callus (e.g., Nicotiana tabacum cv. 'Wisconsin No. 38') onto the surface of the prepared media.
-
Incubate: Culture the callus in the dark at 25-28°C for 3-4 weeks.
-
Measure Growth: Determine the fresh weight of the callus tissue for each treatment. Potency is assessed by the concentration required to elicit a half-maximal growth response.
Caption: Workflow for the tobacco callus bioassay.
This assay quantifies the ability of cytokinins to delay senescence in detached leaf tissue.
Methodology:
-
Excise Leaf Discs: Use a cork borer to excise uniform leaf discs from mature, healthy leaves (e.g., oat, wheat, or Arabidopsis).
-
Prepare Incubation Solutions: In petri dishes or multi-well plates, prepare a simple buffer solution (e.g., 2 mM MES, pH 5.7) containing a range of concentrations of iP or cZ. Include a solvent control.
-
Incubate: Float the leaf discs on the solutions and incubate in the dark at room temperature for 3-5 days to induce senescence.
-
Extract Chlorophyll: Transfer the leaf discs to a known volume of a chlorophyll-extracting solvent (e.g., 80% acetone or dimethylformamide).
-
Quantify Chlorophyll: Measure the absorbance of the extract spectrophotometrically at 645 nm and 663 nm. Calculate the total chlorophyll concentration.
Caption: Workflow for the chlorophyll retention assay.
Conclusion and Recommendations
The experimental evidence strongly supports the classification of isopentenyladenine as a highly potent cytokinin across a broad range of plant species and developmental processes. Its direct role in the primary cytokinin biosynthetic pathway and high affinity for cytokinin receptors underpin its robust activity.
cis-Zeatin, while often demonstrating lower potency, should not be disregarded. Its distinct biosynthetic origin via tRNA degradation suggests a role in maintaining basal cytokinin homeostasis. Furthermore, the notable activity of cZ in certain species, such as rice, highlights the importance of considering the specific biological system under investigation.[5] For researchers studying stress responses or developmental processes in monocots, cZ may be a more physiologically relevant molecule than previously appreciated.
For general applications requiring strong cytokinin activity, such as promoting shoot proliferation in tissue culture or studying primary cytokinin responses, isopentenyladenine is the recommended choice. However, when investigating nuanced physiological processes, particularly in species where cZ is abundant or in studies related to stress adaptation, a comparative analysis including cis-zeatin is warranted.
References
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Gajdošová, S., Spíchal, L., Kamínek, M., Hoyerová, K., Novák, O., Dobrev, P. I., ... & Strnad, M. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany, 62(8), 2827-2840. [Link]
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Hallmark, H. T., Comeau, M., Kiba, T., & Rashotte, A. M. (2021). Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. The Plant Journal, 108(2), 541-558. [Link]
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Kieber, J. J. (n.d.). Cytokinin Signaling. The Kieber Lab at UNC. [Link]
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Kudo, T., Kiba, T., & Sakakibara, H. (2012). Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice. Plant Physiology, 160(1), 319-331. [Link]
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Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2012). Receptor properties and features of cytokinin signaling. Acta Naturae, 4(3), 31-45. [Link]
- Mok, D. W., & Mok, M. C. (2001). Cytokinin metabolism and action. Annual review of plant physiology and plant molecular biology, 52(1), 89-118.
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- Sakakibara, H. (2006). Cytokinins: activity, biosynthesis, and translocation. Annual review of plant biology, 57, 431-449.
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Schäfer, M., Brüting, C., Baldwin, I. T., & Kallenbach, M. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany, 66(16), 4873-4884. [Link]
- Schmitz, R. Y., Skoog, F., Hecht, S. M., & Leonard, N. J. (1972).
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Takei, K., Yamaya, T., & Sakakibara, H. (2004). Arabidopsis CYP735A1 and CYP735A2 encode cytokinin hydroxylases that catalyze the biosynthesis of trans-zeatin. Journal of Biological Chemistry, 279(40), 41866-41872. [Link]
- Yonekura-Sakakibara, K., Kojima, M., Yamaya, T., & Sakakibara, H. (2004). Molecular and biochemical characterization of a cytokinin-responsive histidine kinase (ZmHK1) from maize. Plant physiology, 134(4), 1654-1661.
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A Comparative Guide to the Cross-Reactivity of Cytokinin Receptors with N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine
Abstract
This guide provides an in-depth comparative analysis of the binding and activation of Arabidopsis thaliana cytokinin receptors by N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine, a naturally occurring cytokinin commonly known as isopentenyladenine (iP).[1][2] As master regulators of plant growth and development, cytokinins exert their effects by binding to specific sensor histidine kinases.[3][4] Understanding the differential affinity and cross-reactivity of these receptors for various cytokinin ligands is paramount for both fundamental plant science and the development of novel agrochemicals. This document synthesizes experimental data to compare the receptor-binding profile of iP with other key natural and synthetic cytokinins, provides detailed protocols for assessing these interactions, and discusses the implications of receptor specificity.
Introduction to Cytokinin Signaling
Cytokinins are a class of N6-substituted adenine derivatives that regulate a vast array of developmental processes in plants, including cell division, shoot and root differentiation, leaf senescence, and nutrient allocation.[5][6] Their signaling cascade is initiated by the perception of the hormone by membrane-bound receptors, which in the model organism Arabidopsis thaliana, are primarily the ARABIDOPSIS HISTIDINE KINASEs (AHK) 2, 3, and 4 (also known as CRE1/WOL).[4][5] These receptors are predominantly located in the endoplasmic reticulum.[7][8]
The binding of a cytokinin molecule to the extracytosolic CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of an AHK receptor induces a conformational change, leading to its autophosphorylation on a conserved histidine residue within its cytoplasmic domain.[9] This phosphate group is then transferred through a multi-step phosphorelay system, analogous to bacterial two-component systems.[3][10][11] The signal is shuttled from the AHKs to nuclear-localized ARABIDOPSIS RESPONSE REGULATORS (ARRs) via ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs).[3][4] This ultimately modulates the transcription of cytokinin-responsive genes, eliciting a physiological response.
The specificity of the cytokinin signal is determined by several factors, including the differential expression patterns of the receptors and, critically, their varying affinities for different cytokinin ligands.[12]
Caption: Canonical cytokinin signaling pathway in Arabidopsis.
Profile: this compound (Isopentenyladenine, iP)
Isopentenyladenine (iP) is a naturally occurring, isoprenoid-type cytokinin found across the plant kingdom.[1][6] It is a key precursor in the biosynthesis of other cytokinins, such as trans-zeatin (tZ).[6] Structurally, it consists of a purine (adenine) base with an isopentenyl side chain attached at the N6 position.[1] This side chain is crucial for its biological activity and receptor recognition. iP and its derivatives, including ribosides and ribotides, play fundamental roles in regulating the cell cycle and morphogenesis.[1][6]
Comparative Analysis of Receptor Cross-Reactivity
The three primary cytokinin receptors in Arabidopsis exhibit distinct, yet overlapping, specificities for various cytokinin ligands. This differential recognition is a key mechanism for modulating downstream physiological responses. Experimental data, primarily derived from heterologous expression systems (e.g., E. coli) and in vitro binding assays, have elucidated the binding preferences of AHK2, AHK3, and CRE1/AHK4.
3.1. Binding Affinity of Isopentenyladenine (iP)
Studies have consistently shown that iP is a potent activator of cytokinin receptors. AHK2 and CRE1/AHK4, in particular, display a high affinity for iP, with apparent dissociation constants (KD) in the low nanomolar range.[12] In contrast, the AHK3 receptor shows a significantly lower affinity for iP. One study reported an approximately 10-fold lower affinity of AHK3 for iP compared to CRE1/AHK4.[13][14] This suggests that signaling pathways predominantly controlled by AHK3 may be less responsive to iP compared to those governed by AHK2 and CRE1/AHK4.
3.2. Comparison with Other Cytokinins
To contextualize the activity of iP, it is essential to compare its receptor binding profile with that of other prevalent cytokinins.
-
trans-Zeatin (tZ): Generally considered one of the most active natural cytokinins, tZ binds with high affinity to all three receptors.[14] For AHK3, tZ is a much more potent ligand than iP.[14][15] For AHK2 and CRE1/AHK4, the affinities for tZ and iP are more comparable, though tZ is often slightly more potent.[12][16]
-
Dihydrozeatin (DZ): AHK3 exhibits a uniquely high affinity for dihydrozeatin, significantly higher than that of CRE1/AHK4.[13][14]
-
cis-Zeatin (cZ): The cis-isomer of zeatin is generally a much weaker ligand for all receptors compared to the trans-isomer.[13][14] However, AHK3 is more sensitive to cZ than CRE1/AHK4 is.[16][17]
-
Thidiazuron (TDZ): This synthetic, phenylurea-derived cytokinin is a strong competitor for binding to the same site as adenine-derived cytokinins, indicating it is recognized by the CHASE domain.[13][14]
3.3. Quantitative Data Summary
The following table summarizes the relative binding affinities and activation potentials of various cytokinins for the Arabidopsis receptors. The data are synthesized from multiple studies using competitive binding assays and bacterial receptor activation assays.
| Ligand | Receptor | Apparent KD (nM) or Relative Affinity | Reference(s) |
| Isopentenyladenine (iP) | AHK2 | 1.4 | [12] |
| AHK3 | ~10-fold lower affinity than CRE1/AHK4 | [13][14] | |
| CRE1/AHK4 | High affinity, comparable to tZ | [12][14][16] | |
| trans-Zeatin (tZ) | AHK2 | 4.0 | [12] |
| AHK3 | 1-2 | [13][14] | |
| CRE1/AHK4 | 2-4 | [13][14] | |
| Dihydrozeatin (DZ) | AHK3 | Higher affinity than CRE1/AHK4 | [13][14] |
| CRE1/AHK4 | Lower affinity than AHK3 | [14] | |
| cis-Zeatin (cZ) | AHK3 | Recognized, but lower affinity than tZ | [13][14][17] |
| CRE1/AHK4 | Very low affinity | [14] |
Note: Absolute KD values can vary between experimental systems. The trends in relative affinity are highly consistent across studies.
Experimental Methodologies
Accurate determination of receptor cross-reactivity relies on robust and validated experimental protocols. The competitive radioligand binding assay is a gold-standard method for quantifying the affinity of an unlabeled ligand (like iP) by measuring its ability to displace a labeled ligand from the receptor.
4.1. Protocol: Competitive Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of unlabeled cytokinins to a specific AHK receptor expressed heterologously.
Causality: This assay operates on the principle of competition. A constant concentration of a high-affinity radiolabeled cytokinin ([³H]tZ) is incubated with the receptor. A competing, unlabeled ligand (the "competitor," e.g., iP) is added in increasing concentrations. The more effectively the competitor binds to the receptor, the more radioligand it will displace, leading to a decrease in measured radioactivity. This allows for the calculation of the competitor's inhibitory concentration (IC₅₀) and, subsequently, its inhibition constant (Kᵢ).
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Express the target Arabidopsis receptor (e.g., AHK3) in a suitable heterologous system like E. coli.[14]
-
Harvest the cells and prepare a membrane fraction by homogenization and differential centrifugation. The receptors will be embedded in the membrane pellet.[18]
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., PBS, pH 7.4) and determine the total protein concentration.[18][19]
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding Control: Add membrane preparation, assay buffer, and a fixed concentration of radiolabeled ligand (e.g., 2.5 nM [³H]trans-zeatin).
-
Non-Specific Binding (NSB) Control: Add membrane preparation, radiolabeled ligand, and a saturating concentration (e.g., 500-fold excess) of unlabeled trans-zeatin. This control is crucial as it measures the amount of radioligand that binds non-specifically to the membrane or filter, which must be subtracted from all other readings.[19][20]
-
Competitor Wells: Add membrane preparation, radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand (e.g., a serial dilution of iP from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation and Filtration:
-
Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.[18]
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The membranes with bound radioligand are trapped on the filter.[18]
-
Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor ligand. This will generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.[18]
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[18] The Kᵢ value represents the binding affinity of the competitor ligand.
-
Implications and Conclusion
The differential cross-reactivity of cytokinin receptors for this compound (iP) and other cytokinins is a cornerstone of signaling specificity in plants. The observation that AHK3 has a relatively low affinity for iP compared to AHK2 and CRE1/AHK4 suggests distinct functional roles.[12][13][14] For instance, AHK3-mediated processes may be preferentially activated by tZ or DZ, which could be transported from different parts of the plant.[21]
For researchers and drug development professionals, this knowledge is critical.
-
Basic Research: Understanding which receptor is activated by a specific cytokinin allows for more precise dissection of signaling pathways controlling particular developmental events.
-
Agrochemical Development: The design of synthetic plant growth regulators can be tailored to target specific receptors. For example, developing an agonist with high selectivity for CRE1/AHK4 could promote root development, while an AHK3-specific antagonist might be used to modulate shoot architecture or delay senescence.
References
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- Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany, 57(15), 4051-4058. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXMQe5M99zcLOujVrI_QebU4KQ3U-dJNFSZkpFWdf7siZ2jAvKVzunx2VdkwVXRbKOi318Y3AgfQOgMHuUtSxktTJUypLYTMdsAFZa9Sd2R0wxYOz9qUiOUQvcqtllKF0D6LHq]
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A Researcher's Guide to Confirming Cytokinin Conversion: iP to Zeatin In Vivo
For researchers in plant biology, agriculture, and drug development, understanding the precise metabolic fate of phytohormones is paramount. Cytokinins, a class of hormones pivotal to cell division and differentiation, undergo a complex series of interconversions that dictate their activity. A critical step in this pathway is the conversion of N6-isopentenyladenine (iP) to the highly active trans-zeatin (tZ) form. Confirming this hydroxylation event in vivo is not merely an academic exercise; it is fundamental to elucidating growth regulation, stress responses, and developing compounds that can modulate plant development.
This guide provides an in-depth comparison of the primary methodologies used to trace and quantify the conversion of iP to zeatin. We move beyond simple protocols to explain the causality behind experimental choices, ensuring that your chosen method is not only technically sound but also the most logical fit for your research question.
The Biological Conversion: A Cytochrome P450-Mediated Hydroxylation
The biosynthesis of trans-zeatin from iP-type precursors is a crucial hydroxylation reaction. This step is catalyzed by a specific family of cytochrome P450 monooxygenases, namely CYP735A.[1][2][3] In model organisms like Arabidopsis thaliana, the genes CYP735A1 and CYP735A2 encode these key enzymes.[1][2] These enzymes preferentially hydroxylate the terminal methyl group of the isopentenyl side chain of iP nucleotides (iPRPs) to form trans-zeatin ribotides (tZRPs), which are subsequently converted to the active free-base form.[1][4] Understanding this enzymatic basis is critical for designing experiments, as genetic manipulation of CYP735A genes can serve as a powerful validation tool.
Caption: The de novo cytokinin biosynthesis pathway highlighting the critical hydroxylation step from iP-type to tZ-type cytokinins catalyzed by CYP735A enzymes.
Comparative Methodologies: Tracing the Conversion
Two gold-standard approaches dominate the field for unequivocally demonstrating the iP-to-zeatin conversion in vivo: Stable Isotope Labeling followed by Mass Spectrometry and Radiolabeling followed by Chromatographic Separation. The choice between them depends on available instrumentation, desired sensitivity, and the specific biological question.
Approach 1: Stable Isotope Labeling with LC-MS/MS Analysis
This is the state-of-the-art method, offering high sensitivity, specificity, and the ability to quantify both precursor and product simultaneously.[5][6][7] The principle involves supplying the biological system with an iP precursor labeled with heavy isotopes (e.g., Deuterium [²H], Carbon-13 [¹³C], or Nitrogen-15 [¹⁵N]).[8] If conversion occurs, the resulting zeatin will also carry the isotopic label, making it distinguishable from the endogenous, unlabeled zeatin pool by its increased mass. This is detected using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]
Caption: A generalized workflow for tracing cytokinin conversion using stable isotope labeling and LC-MS/MS analysis.
-
Preparation of Labeled Precursor: Prepare a stock solution of a deuterium-labeled iP, such as N6-(Δ2-isopentenyl)adenine-d6 ([²H₆]iP), in DMSO. The final concentration for treatment will typically range from 1-10 µM.
-
Plant Culture: Grow Arabidopsis thaliana seedlings under sterile conditions on half-strength Murashige and Skoog (MS) liquid medium for 10-14 days. This controlled environment minimizes microbial interference with cytokinin metabolism.
-
Labeling: Transfer seedlings to fresh MS medium containing the [²H₆]iP. Include a vehicle control (DMSO) and a time-course experiment (e.g., 0, 1, 4, and 8 hours) is highly recommended to capture the kinetics of conversion.[12]
-
Harvesting: At each time point, harvest seedlings (50-100 mg fresh weight), gently blot dry, and immediately flash-freeze in liquid nitrogen to halt all metabolic activity.[13]
-
Extraction: Homogenize the frozen tissue and extract cytokinins using a pre-chilled (-20°C) modified Bieleski solvent (methanol:formic acid:water, 15:1:4, v/v/v).[11] Add a known quantity of a different set of labeled internal standards (e.g., [²H₅]tZ, [²H₃]iP) to the extraction buffer. This is crucial for accurate quantification by correcting for sample loss during purification.
-
Purification: Centrifuge the homogenate and purify the supernatant using a mixed-mode solid-phase extraction (SPE) column (e.g., Oasis MCX).[11][13] This step removes interfering compounds and concentrates the cytokinin fraction. Elute the cytokinins with a solution like 0.35 M NH₄OH in 60% methanol.
-
Quantification: Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase (e.g., 10% methanol).[11] Analyze the sample using a UPLC-ESI-MS/MS system.[11][14] Monitor the specific mass transitions for unlabeled iP, unlabeled tZ, [²H₆]iP, and the newly formed [²H₆]tZ.
| Analyte | Wild-Type (pmol/g FW) | cyp735a1/a2 Mutant (pmol/g FW) |
| Endogenous tZ | 2.5 ± 0.4 | 0.3 ± 0.1 |
| Endogenous iP | 4.1 ± 0.6 | 15.2 ± 2.1 |
| [²H₆]iP (fed) | 1.8 ± 0.3 | 18.5 ± 2.9 |
| [²H₆]tZ (converted) | 8.7 ± 1.1 | < 0.1 (Not Detected) |
| Table 1: Representative data from a stable isotope feeding experiment after 4 hours. The wild-type shows significant conversion of labeled iP to labeled tZ, while the cyp735a1/a2 double mutant, lacking the key hydroxylase, shows accumulation of the precursor and no detectable conversion. This provides unequivocal genetic and biochemical proof of the pathway. |
| Parameter | Stable Isotope Labeling with LC-MS/MS |
| Pros | - High Specificity: Mass spectrometry can distinguish between isotopes and endogenous molecules with certainty. - High Sensitivity: Capable of detecting cytokinins at femtomole levels.[15] - Quantitative: Allows for precise measurement of precursor and product pools.[5][6] - Safety: Uses non-radioactive materials. |
| Cons | - High Cost: Requires expensive LC-MS/MS instrumentation and labeled standards. - Technical Expertise: Method development and data analysis require specialized skills. |
Approach 2: Radiolabeling with HPLC/TLC Analysis
A classical and still valuable technique, radiolabeling uses a radioactive isotope, typically tritium ([³H]) or Carbon-14 ([¹⁴C]), to label the iP precursor.[16] After incubation, plant extracts are separated using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The fractions are collected, and the radioactivity in each is measured using a scintillation counter. The appearance of a radioactive peak that co-elutes with a non-radioactive zeatin standard confirms the conversion.
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N6-isopentenyladenine (2iP) vs. Kinetin: A Comparative Analysis for Optimal Tobacco Callus Growth
An In-Depth Comparative Guide for Researchers
As a Senior Application Scientist, this guide provides a deep dive into the comparative efficacy of two widely used cytokinins, N6-isopentenyladenine (2iP) and Kinetin, for the cultivation of tobacco callus. This document moves beyond a simple recitation of protocols to explain the causal biochemistry and provide a framework for empirical validation in your laboratory setting.
Introduction: The Central Role of Cytokinins in Morphogenesis
In the landscape of plant tissue culture, cytokinins are master regulators of cell division and differentiation.[1][2][3] Their interplay with auxins is the foundational principle of morphogenesis, dictating whether cultured tissues remain as an undifferentiated callus, regenerate shoots, or form roots.[4][5][6][7] The choice of cytokinin is a critical parameter that can significantly influence experimental outcomes. This guide focuses on two prominent members of this hormone class: N6-isopentenyladenine (2iP), a potent, naturally occurring cytokinin, and Kinetin, a widely used synthetic analogue.[5][6][8] Understanding their distinct characteristics is paramount for optimizing tobacco callus growth assays.
A Head-to-Head Comparison: 2iP vs. Kinetin
| Feature | N6-isopentenyladenine (2iP) | Kinetin |
| Origin & Class | Natural, isoprenoid-type cytokinin.[1][8] | Synthetic, purine-derived cytokinin.[8][9] |
| Relative Potency | Generally considered more biologically active, often effective at lower concentrations.[10][11] | Effective and reliable, but may require higher concentrations to achieve the same biological effect as 2iP. |
| Primary Use Case | Preferred for applications requiring high biological activity and when mimicking natural physiological conditions is desired. | A cost-effective and stable workhorse for general callus induction and shoot proliferation.[6][8] |
| Metabolism | As a natural hormone, it is readily metabolized by plant cells.[10] | Being a synthetic analogue, it may be metabolized differently or persist longer in the culture medium. |
Mechanism of Action: The Shared Cytokinin Signaling Pathway
Both 2iP and Kinetin, despite their different origins, are perceived by the same cellular machinery. They initiate a conserved signaling cascade that is fundamental to cytokinin action in plants.[12][13][14] The signal is perceived by membrane-bound histidine kinase receptors, which autophosphorylate. This phosphate group is then shuttled through a multi-step phosphorelay, involving histidine phosphotransfer proteins (AHPs), to the nucleus.[15][16] In the nucleus, the signal activates Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes, ultimately driving cell division and differentiation.[12][15]
Experimental Guide: A Validated Tobacco Callus Growth Assay
The following protocol provides a robust framework for comparing the effects of 2iP and Kinetin on your specific Nicotiana tabacum cultivar. The objective is to empirically determine which cytokinin, and at what concentration, yields the desired callus characteristics for your research aims.
Experimental Workflow
Detailed Step-by-Step Protocol
1. Explant Preparation and Sterilization:
-
Rationale: The use of young, healthy leaf tissue from the 3rd or 4th node ensures high metabolic activity and regenerative potential. A rigorous aseptic technique is critical to prevent microbial contamination, which would otherwise outcompete the plant tissue.
-
Procedure:
-
Excise young, fully expanded leaves from a healthy Nicotiana tabacum plant.
-
Wash the leaves under running tap water for 10 minutes.[17]
-
In a laminar flow hood, immerse the leaves in 70% (v/v) ethanol for 30-60 seconds for surface tension reduction and initial disinfection.[17][18]
-
Transfer to a solution of 1% sodium hypochlorite (NaOCl) with one drop of Tween-20 per 100 mL for 10 minutes.[18]
-
Rinse the leaves 3-5 times with sterile distilled water to remove residual sterilants, which can be phytotoxic.[18]
-
Place the sterile leaves in a sterile petri dish and cut them into ~1 cm² explants, avoiding the midrib.
-
2. Media Preparation:
-
Rationale: Murashige and Skoog (MS) medium provides the essential macro- and micronutrients, vitamins, and a carbon source (sucrose) for in vitro growth.[19] Callus induction requires both an auxin and a cytokinin; an intermediate ratio of these hormones promotes undifferentiated cell proliferation.[6][19][20]
-
Procedure:
-
Prepare MS basal medium including vitamins and 30 g/L sucrose.
-
Add an auxin, such as 1-Naphthaleneacetic acid (NAA), to a final concentration of 0.5 mg/L. This concentration will be kept constant across all experimental groups.
-
Aliquot the MS+NAA medium into separate flasks and supplement with 2iP or Kinetin according to the experimental design below.
-
Experimental Groups (Cytokinin Matrix):
-
Control: No cytokinin
-
2iP: 0.5, 1.0, 2.0, 4.0 mg/L
-
Kinetin: 0.5, 1.0, 2.0, 4.0 mg/L
-
-
Adjust the pH of each medium to 5.8 before adding 8 g/L agar.
-
Autoclave the media at 121°C and 15 psi for 20 minutes.
-
Pour approximately 25 mL of the sterile medium into sterile petri dishes.
-
3. Inoculation and Incubation:
-
Rationale: Placing the abaxial (lower) side of the leaf in contact with the medium often improves nutrient and hormone uptake. Initial incubation in darkness prevents premature differentiation and photo-oxidation, promoting robust callus formation.[17][19]
-
Procedure:
-
Using sterile forceps, place 3-4 leaf explants onto the surface of the solidified medium in each petri dish.
-
Seal the petri dishes with parafilm to maintain sterility and prevent dehydration.
-
Incubate the cultures in the dark at a constant temperature of 25 ± 2°C for 4 weeks.[17]
-
4. Data Collection and Analysis:
-
Rationale: A combination of qualitative and quantitative data provides a comprehensive assessment. Morphology indicates the health and developmental state of the callus, while biomass provides a direct measure of proliferation.
-
Procedure:
-
Qualitative Assessment: Visually inspect the callus and record its color (e.g., white, light green, brown) and texture (friable/crumbly or compact/nodular).[19][21]
-
Quantitative Assessment:
-
Callus Induction Frequency (%): (Number of explants forming callus / Total number of explants) x 100.
-
Fresh Weight (g): Carefully remove the callus from the explant, blot it gently on sterile filter paper to remove excess moisture, and weigh it.
-
Dry Weight (g): Dry the weighed callus in an oven at 60°C until a constant weight is achieved (approx. 48 hours) and record the weight.
-
-
Data Presentation and Interpretation
The following table presents hypothetical, yet expected, data from the described experiment, illustrating the potential differences in efficacy between 2iP and Kinetin.
| Cytokinin | Concentration (mg/L) | Avg. Fresh Weight (g) | Avg. Dry Weight (g) | Callus Morphology |
| Control | 0.0 | 0.05 | 0.004 | Minimal growth, browning |
| 2iP | 0.5 | 1.8 | 0.09 | Friable, creamy white |
| 1.0 | 2.5 | 0.13 | Very friable, light green | |
| 2.0 | 2.1 | 0.11 | Friable to semi-compact, green | |
| 4.0 | 1.5 | 0.08 | Compact, nodular, green | |
| Kinetin | 0.5 | 1.1 | 0.06 | Semi-compact, white |
| 1.0 | 1.7 | 0.09 | Compact, creamy white | |
| 2.0 | 2.0 | 0.10 | Compact, nodular, light green | |
| 4.0 | 1.6 | 0.08 | Very compact, some browning |
Interpreting the Results:
-
Peak Proliferation: In this hypothetical dataset, 2iP demonstrates higher potency, achieving maximum biomass at a lower concentration (1.0 mg/L) compared to Kinetin (2.0 mg/L). This aligns with literature suggesting higher biological activity for natural cytokinins like 2iP.[10][11]
-
Morphological Differences: 2iP tends to produce a more friable or crumbly callus, which is often ideal for initiating suspension cultures or for applications requiring easy cell separation.[21][22] Kinetin, conversely, often results in a more compact and nodular callus, which can be advantageous for subsequent shoot organogenesis.
-
Inhibitory Effects: At higher concentrations (4.0 mg/L), both cytokinins may show a supra-optimal, inhibitory effect on growth, a common phenomenon with plant hormones.
Final Recommendations for Researchers
The choice between N6-isopentenyladenine and Kinetin is not a matter of one being universally "better," but rather a strategic decision based on specific experimental objectives and constraints.
-
For Maximizing Callus Biomass and Friability: N6-isopentenyladenine (2iP) is often the superior choice. Its high biological activity can lead to more rapid proliferation and produces a callus texture that is ideal for establishing cell suspension cultures.
-
For Routine Callus Induction and Cost-Effectiveness: Kinetin is a reliable and economical option. Its stability and proven efficacy make it a standard choice for many labs, particularly for undergraduate teaching or large-scale screening experiments where cost is a factor.
-
For Subsequent Organogenesis: While both can be used, the compact callus often induced by Kinetin may provide a better structural foundation for shoot primordia development when transferred to a shoot-induction medium (i.e., a medium with a high cytokinin-to-auxin ratio).[5][6]
Ultimately, this guide provides the scientific rationale and a validated experimental framework. The optimal cytokinin and its concentration are best determined empirically, using the protocols outlined above to generate data specific to your tobacco cultivar and laboratory conditions.
References
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Zhang, W., et al. (n.d.). Enhancing plant regeneration in tissue culture: A molecular approach through manipulation of cytokinin sensitivity. National Institutes of Health (NIH). [Link]
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Agriculture Institute. (2023, December 25). Importance of Cytokinins in Regulating Plant Growth. [Link]
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Slideshare. (n.d.). Role of cytokinin in plant tissue culture. [Link]
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Lab Associates. (n.d.). The Power of Cytokinins: Driving Growth in Plant Tissue Culture. [Link]
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Lifeasible. (n.d.). Induction and Culture of Tobacco Callus. [Link]
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Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]
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Hwang, I., Sheen, J., & Müller, B. (2002). Cytokinin signaling pathways. Annual Review of Plant Biology, 53(1), 353-380. [Link]
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Protocol Online. (2008, July 29). tobacco tissue culture. [Link]
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Laloue, M., & Pethe-Terrine, C. (1974). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 54(4), 479–483. [Link]
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YouTube. (2022, August 10). Cytokinin Signalling Pathway. [Link]
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Uddin, S., et al. (2014). Callus induction and plant regeneration of tobacco Leaf explant. ResearchGate. [Link]
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Ali, G., et al. (2007). Callus Induction and in vitro Complete Plant Regeneration of Different Cultivars of Tobacco (Nicotiana tabacum L.) on Media of Different Hormonal Concentrations. Science Alert. [Link]
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Barna, B., et al. (2021). Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression. MDPI. [Link]
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Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. PubMed. [Link]
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ResearchGate. (2025, December 24). Comparative Evaluation of Auxins and Cytokinins on Callus Morphology and Biomass Accumulation. [Link]
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Let's Talk Academy. (2025, November 28). Effect of increased auxin–cytokinin ratio on tobacco callus organogenesis. [Link]
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Cui, W., et al. (2015). Effect of cytokinins on in vitro multiplication of Sophora tonkinensis. PubMed. [Link]
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A Researcher's Guide to Isopentenyladenine (iP) and Dihydrozeatin (DHZ): A Comparative Analysis of Function
<
For researchers in plant biology, agriculture, and drug development, cytokinins represent a pivotal class of phytohormones governing cell division, growth, and differentiation.[1][2] Among the diverse family of natural cytokinins, isopentenyladenine (iP) and dihydrozeatin (DHZ) are two key players. While structurally similar, a single saturated bond in DHZ's isoprenoid side chain creates profound functional distinctions. This guide provides an in-depth, objective comparison of iP and DHZ, grounded in experimental data, to inform experimental design and interpretation.
Structural Nuance, Functional Divergence
At their core, both iP and DHZ are N6-substituted adenine derivatives. The critical difference lies in the isoprenoid side chain: iP possesses a double bond, whereas DHZ has a saturated side chain.[2][3] This seemingly minor alteration is the lynchpin for their differential metabolic stability, receptor affinity, and ultimate physiological activity.
-
Isopentenyladenine (iP): N6-(Δ2-isopentenyl)adenine. A primary product of de novo cytokinin biosynthesis, often considered a precursor to the more active zeatin-type cytokinins.[2][4][5]
-
Dihydrozeatin (DHZ): A metabolite of zeatin, formed by the reduction of the double bond in zeatin's side chain.[3][6][7]
Biosynthesis and Metabolism: The Stability Paradigm
The origin and metabolic fate of iP and DHZ are fundamentally different, dictating their availability and persistence in plant tissues.
Isopentenyladenine (iP) is a central intermediate in the de novo biosynthesis pathway. The enzyme isopentenyltransferase (IPT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group, primarily derived from the plastidial methylerythritol phosphate (MEP) pathway, to an adenosine phosphate molecule (ATP, ADP, or AMP).[5][8] The resulting iP nucleotides are then converted to the active free-base form. However, the unsaturated side chain of iP makes it a prime substrate for irreversible degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, which cleave the side chain and inactivate the molecule.[8][9]
Dihydrozeatin (DHZ) , conversely, is primarily a metabolic product. It is formed from the reduction of trans-zeatin (tZ), a reaction catalyzed by zeatin reductase.[3][6] The crucial functional difference arises here: the saturated side chain of DHZ is significantly less susceptible to cleavage by most CKX isoforms.[6] This resistance renders DHZ a more metabolically stable and persistent cytokinin compared to iP and zeatin.[6][10]
This differential stability is a key consideration for experimental design. Exogenously applied iP will have a more transient effect due to rapid degradation, whereas DHZ can provide a more sustained cytokinin signal.[6]
Receptor Binding and Signaling: A Matter of Preference
Cytokinin signaling is initiated by binding to transmembrane histidine kinase receptors (AHKs in Arabidopsis).[1][11][12][13] The signal is then transduced via a phosphorelay system. Experimental data from in vitro binding assays reveal that iP and DHZ have distinct affinities for different receptor isoforms.
In Arabidopsis, there are three primary cytokinin receptors: AHK2, AHK3, and CRE1/AHK4.[1][12][14]
-
CRE1/AHK4 and AHK2 generally show a high affinity for iP and trans-zeatin, but a considerably lower affinity for DHZ.[15]
-
AHK3 , in stark contrast, exhibits a relatively high affinity for DHZ and a significantly lower affinity for iP (approximately 10-fold lower than CRE1/AHK4).[15][16][17]
This receptor preference suggests that iP and DHZ can activate downstream signaling with different efficiencies and potentially in different tissues, depending on the predominant receptor population. For instance, recent research has shown that DHZ promotes root cell differentiation specifically through an AHK3-dependent pathway.[3]
Canonical Cytokinin Signaling Pathway
The binding of a cytokinin (like iP or DHZ) to an AHK receptor triggers a multi-step phosphorelay cascade, culminating in the regulation of target gene expression.
Figure 2. Workflow for the Arabidopsis root elongation bioassay.
Protocol 2: Gene Expression Analysis using ARR5::GUS Reporter Line
This protocol visualizes the activity of the cytokinin signaling pathway in response to treatment. ARR5 is a primary cytokinin response gene, and its expression is rapidly induced upon receptor activation. [18][19] Causality: The promoter of ARR5 is fused to a β-glucuronidase (GUS) reporter gene. When the cytokinin signaling pathway is active, the ARR5 promoter drives GUS expression, which can be visualized via histochemical staining. [18][20][21]The intensity and spatial pattern of the blue stain reflect the strength and location of cytokinin signaling. [22][23][24] Methodology:
-
Plant Material: Use a transgenic Arabidopsis line containing the ARR5::GUS construct.
-
Treatment: Grow seedlings in liquid or on solid MS media. Treat with a defined concentration of iP, DHZ, or a mock control for a specific duration (e.g., 2-4 hours for primary response).
-
GUS Staining: Harvest whole seedlings and submerge them in GUS staining solution (containing X-Gluc) in a vacuum-compatible container.
-
Infiltration & Incubation: Apply a vacuum for 5-10 minutes to infiltrate the tissue with the substrate. Incubate at 37°C for several hours to overnight in the dark.
-
Destaining: Remove the staining solution and clear the chlorophyll by incubating the seedlings in a series of ethanol washes (e.g., 70%, 95%, 100%).
-
Imaging: Visualize and document the blue staining pattern using a stereomicroscope. Compare the patterns induced by iP versus DHZ.
Protocol 3: Competitive Radioligand Binding Assay
This advanced in vitro protocol directly measures the binding affinity of iP and DHZ for a specific cytokinin receptor.
Causality: The assay measures the ability of an unlabeled cytokinin (the competitor, e.g., iP or DHZ) to displace a radiolabeled cytokinin with known high affinity (e.g., [³H]trans-zeatin) from the receptor. [25]A compound with higher affinity will displace the radioligand at a lower concentration.
Methodology:
-
Receptor Source: Use membrane preparations from E. coli or insect cells overexpressing a single cytokinin receptor (e.g., AHK3 or AHK4). [25]2. Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and a serial dilution of the unlabeled competitor (iP or DHZ). [25][26]3. Incubation: Incubate the plate at 4°C to allow the binding to reach equilibrium. [25]4. Separation: Rapidly filter the contents of each well through a glass fiber filter. The receptor-ligand complexes will be trapped on the filter. Wash the filters with ice-cold buffer to remove unbound radioligand. [25]5. Detection: Measure the radioactivity trapped on each filter using a scintillation counter.
-
Analysis: Plot the percentage of bound radioligand against the competitor concentration. Fit the data to a sigmoidal curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The IC50 is then used to calculate the inhibition constant (Ki), which reflects the binding affinity. [25][27]
Conclusion: Selecting the Appropriate Cytokinin
The choice between isopentenyladenine and dihydrozeatin is not arbitrary but a critical experimental decision.
-
Choose Isopentenyladenine (iP) when investigating the primary, transient effects of cytokinin signaling or when studying the impact of CKX-mediated degradation. Its role as a direct biosynthetic precursor makes it ideal for probing the initial steps of the cytokinin pathway. [2][5]
-
Choose Dihydrozeatin (DHZ) for experiments requiring a sustained, long-term cytokinin response. [10]Its metabolic stability makes it a reliable tool for studying developmental processes over extended periods without the confounding factor of rapid degradation. [6]Furthermore, its preferential binding to certain receptors like AHK3 makes it a valuable tool for dissecting receptor-specific signaling pathways. [3][16][17] By understanding the fundamental differences in their metabolism, receptor interactions, and resulting physiological activities, researchers can leverage iP and DHZ as precise tools to unravel the complex roles of cytokinins in plant science and beyond.
References
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Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling networks. Annual Review of Plant Biology, 63, 353-380. ([Link])
-
Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book, 12, e0168. ([Link])
-
To, J. P., & Kieber, J. J. (2008). Cytokinin signaling: two-components and more. Trends in Plant Science, 13(3), 85-92. ([Link])
-
Kakimoto, T. (2003). Perception and signal transduction of cytokinins. Annual Review of Plant Biology, 54, 605-627. ([Link])
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Romanov, G. A., Lomin, S. N., & Schmülling, T. (2018). Receptor properties and features of cytokinin signaling. Biochemistry (Moscow), 83(13), 1549-1563. ([Link])
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Romanov, G. A., Spíchal, L., Lomin, S. N., Strnad, M., & Schmülling, T. (2006). A live-cell cytokinin-binding assay on cultured Arabidopsis cells enables receptor pharmacology. The Plant Journal, 47(4), 644-653. ([Link])
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Gajdošová, S., Spíchal, L., Kamínek, M., Hoyerová, K., Novák, O., Dobrev, P. I., ... & Motyka, V. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany, 62(8), 2827-2840. ([Link])
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Salvi, E., Di Mambro, R., Terenzi, A., Vinciarelli, F., De Vivo, M., Cazzaniga, F., ... & Sabatini, S. (2021). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. International Journal of Molecular Sciences, 22(16), 8887. ([Link])
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Hallmark, H. T., Rashotte, A. M., & Schaller, G. E. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. Plant Direct, 4(10), e00275. ([Link])
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Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. ([Link])
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D'Agostino, I. B., Deruère, J., & Kieber, J. J. (2000). Characterization of the response of the Arabidopsis response regulator gene family to cytokinin. Plant Physiology, 124(4), 1706-1717. ([Link])
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Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Journal of Experimental Botany, 66(7), 1851-1863. ([Link])
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CliniSciences. (n.d.). Plant Growth Regulators - Cytokinins - Dihydrozeatin (DHZ). CliniSciences. ([Link])
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Yonekura-Sakakibara, K., Kojima, M., Yamaya, T., & Sakakibara, H. (2004). Molecular characterization of cytokinin-responsive histidine kinases in maize. Differential ligand preferences and response to cis-zeatin. Plant Physiology, 134(4), 1654-1661. ([Link])
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Galuszka, P., Popelková, H., Werner, T., Frébortová, J., Pospíšilová, H., Mik, V., ... & Schmülling, T. (2007). Biochemical characterization of cytokinin oxidases/dehydrogenases from Arabidopsis thaliana expressed in Nicotiana tabacum L. Journal of Plant Growth Regulation, 26(3), 255-267. ([Link])
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Laloue, M., & Pethe, C. (1982). Dynamics of cytokinin metabolism in tobacco cells. In Plant Growth Substances 1982 (pp. 185-195). Springer, Berlin, Heidelberg. ([Link])
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Březinová, A., Holík, J., & Kaminek, M. (1995). Cytokinin oxidase or dehydrogenase? Mechanism of cytokinin degradation in cereals. FEBS Letters, 368(1), 121-124. ([Link])
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Rashotte, A. M., Carson, S. D., To, J. P., & Kieber, J. J. (2003). Expression profiling of cytokinin action in Arabidopsis. Plant Physiology, 132(4), 1998-2011. ([Link])
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Hošek, P., Žd'árská, M., Zatloukal, M., Novák, O., & Spíchal, L. (2020). Distinct metabolism of N‐glucosides of isopentenyladenine and trans‐zeatin determines cytokinin metabolic spectrum in Arabidopsis. New Phytologist, 225(6), 2423-2438. ([Link])
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Eklund, D. M., Ståldal, V., Vayssières, A., & Elo, A. (2015). Tissue- and cell-specific cytokinin activity in Populus× canescens monitored by ARR5:: GUS reporter lines in summer and winter. Frontiers in Plant Science, 6, 930. ([Link])
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Stirk, W. A., & Van Staden, J. (2014). Involvement of cis-zeatin, dihydrozeatin, and aromatic cytokinins in germination and seedling establishment of maize, oats, and lucerne. Plant Growth Regulation, 72(2), 147-156. ([Link])
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Kowalska, M., Galuszka, P., Frébortová, J., Šebela, M., Béres, T., Hluska, T., ... & Frébort, I. (2010). Biochemical characterization of cytokinin oxidase/dehydrogenase from wheat. Phytochemistry, 71(17-18), 1970-1978. ([Link])
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Romanov, G. A., Lomin, S. N., & Schmülling, T. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Journal of Experimental Botany, 66(7), 1851-1863. ([Link])
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Kopecny, D., Briozzo, P., Popelková, H., Skerlová, J., Spíchal, L., & Frébort, I. (2016). Kinetic and structural investigation of the cytokinin oxidase/dehydrogenase active site. The FEBS Journal, 283(21), 3902-3917. ([Link])
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Frébort, I., Šebela, M., Galuszka, P., Werner, T., Schmülling, T., & Pec, P. (2002). Cytokinin oxidase/cytokinin dehydrogenase assay: optimized procedures and applications. Analytical Biochemistry, 306(1), 1-7. ([Link])
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González-García, M. P., Cristobal-Lumbreras, S., & de la Fuente, J. I. (2022). Crosstalk of cytokinin with ethylene and auxin for cell elongation inhibition and boron transport in Arabidopsis primary root under boron deficiency. Plants, 11(9), 1229. ([Link])
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Marhavý, P., Bielach, A., Abas, L., Abu-Abied, M., Cifrová, P., Friml, J., ... & Benková, E. (2011). Cytokinin acts through the auxin influx carrier AUX1 to regulate cell elongation in the root. Development, 138(14), 2961-2971. ([Link])
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Werner, T., Nehnevajova, E., Köllmer, I., Novák, O., Strnad, M., Krämer, U., & Schmülling, T. (2010). Root-specific reduction of cytokinin causes enhanced root growth, drought tolerance, and leaf mineral enrichment in Arabidopsis and tobacco. The Plant Cell, 22(12), 3905-3920. ([Link])
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A Senior Application Scientist’s Guide to Validating Anti-N6-isopentenyladenine (iP6A) Antibody Specificity
Introduction: The Challenge of "Seeing" a Single Modification
N6-isopentenyladenine (iP6A) is a hypermodified nucleoside found at position 37 of the anticodon loop in certain tRNAs across bacteria and eukaryotes.[1][2] This modification is crucial for maintaining translational fidelity and efficiency.[1] Given its role in fundamental biological processes and its potential as a biomarker, the ability to specifically detect and quantify iP6A is of paramount importance to researchers.
This guide provides a comprehensive framework for rigorously validating the specificity of anti-iP6A antibodies. We will move beyond simple binding assays to build a multi-faceted, self-validating experimental system that provides unequivocal confidence in your results. The core principle is simple: a truly specific antibody must recognize its target with high affinity while demonstrably ignoring a panel of structurally related molecules.
The Validation Gauntlet: A Multi-Pronged Approach
No single experiment can definitively validate an antibody.[3] True confidence is built by accumulating evidence from several orthogonal methods. We will focus on the most informative and rigorous techniques for a small molecule target like iP6A.
Caption: A multi-tiered workflow for validating anti-iP6A antibody specificity.
Method 1: Competitive ELISA - Quantifying Specificity
The competitive enzyme-linked immunosorbent assay (ELISA) is the cornerstone for quantifying the affinity and specificity of an antibody against a small-molecule antigen. Its power lies in using competition to determine how well other molecules can inhibit the binding of the antibody to its intended target.
Causality Behind the Method: This assay leverages the principle of competitive binding.[4] A known amount of labeled iP6A (the "tracer") competes with unlabeled iP6A (either from a standard or a sample) for a limited number of antibody binding sites pre-coated on a microplate. The more unlabeled iP6A present, the less tracer will bind, resulting in a weaker signal. By introducing potential cross-reactants instead of iP6A, we can quantify their ability to displace the tracer, thereby measuring their cross-reactivity.
Experimental Protocol: Competitive ELISA for iP6A
Materials:
-
High-binding 96-well microplate
-
Anti-iP6A antibody
-
iP6A-HRP conjugate (or other enzyme-linked tracer)
-
N6-isopentenyladenine (iP6A) standard
-
Cross-Reactivity Panel: Adenosine (A), Adenine, N6-methyladenosine (m6A), 2-methylthio-N6-isopentenyladenosine (ms2i6A), Zeatin.
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Antibody Coating: Dilute the anti-iP6A antibody in Coating Buffer to an optimal concentration (determined by titration). Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature. This step is critical to prevent non-specific binding of reagents to the plate surface.
-
Washing: Repeat the wash step as in step 2.
-
Competition Reaction:
-
Prepare serial dilutions of the iP6A standard and each compound from the cross-reactivity panel in Blocking Buffer.
-
In separate wells, add 50 µL of each dilution.
-
Add 50 µL of the iP6A-HRP tracer (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the wash step, but increase to 5 times to ensure removal of all unbound reagents.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm within 15 minutes.
Data Interpretation & Trustworthiness
The output is a sigmoidal dose-response curve where the signal is inversely proportional to the concentration of the competitor. The key metric is the IC50 value —the concentration of the competitor required to inhibit 50% of the maximal signal.
-
Specificity: A highly specific antibody will have a very low IC50 for iP6A and a significantly higher (ideally, immeasurable) IC50 for all other compounds.
-
Cross-Reactivity Calculation: % Cross-Reactivity = (IC50 of iP6A / IC50 of Competitor) * 100
Table 1: Sample Competitive ELISA Validation Data
| Compound Tested | IC50 (nM) | % Cross-Reactivity | Interpretation |
| N6-isopentenyladenine (iP6A) | 5 | 100% | Target Antigen: High affinity binding. |
| Adenosine (A) | >100,000 | <0.005% | Excellent: No significant binding to the unmodified nucleoside. |
| N6-methyladenosine (m6A) | >50,000 | <0.01% | Excellent: No significant binding to another common N6-modified adenine. |
| ms2i6A | 850 | 0.59% | Acceptable: Minor cross-reactivity with a closely related structure. |
| Zeatin | 2,500 | 0.2% | Good: Low cross-reactivity with another cytokinin. |
This quantitative data provides a trustworthiness checkpoint. An antibody with >5% cross-reactivity to adenosine, for example, would be unsuitable for most applications and should be rejected.
Caption: Mechanism of competitive ELISA for iP6A detection.
Method 2: Dot Blot Array - Visualizing Specificity
While ELISA provides quantitative data, a dot blot offers a rapid, visual, and semi-quantitative assessment of an antibody's binding profile against a panel of immobilized antigens. It's an essential check for off-target binding that might be missed in a liquid-phase assay.
Causality Behind the Method: This technique directly tests the antibody's ability to bind to various nucleosides (or nucleoside-conjugates) immobilized on a solid support (e.g., nitrocellulose membrane).[5] By spotting the target (iP6A), unmodified nucleosides (A, G, C, U), and other modified nucleosides, we can visually determine if the antibody binds exclusively to its intended target. The intensity of the resulting spot is proportional to the binding affinity.
Experimental Protocol: Dot Blot for iP6A Specificity
Materials:
-
Nitrocellulose or PVDF membrane
-
iP6A, Adenosine, Guanine, Cytidine, Uridine, m6A, ms2i6A (as free nucleosides or, preferably, conjugated to a carrier protein like BSA).
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Anti-iP6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Antigen Spotting:
-
Prepare solutions of each nucleoside-BSA conjugate (or free nucleoside) at various concentrations (e.g., 100 pmol, 10 pmol, 1 pmol).
-
Carefully spot 1-2 µL of each solution onto the nitrocellulose membrane. Mark the locations faintly with a pencil.
-
Allow the spots to dry completely for 30-60 minutes.
-
-
Blocking: Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation. This minimizes background by blocking non-specific sites on the membrane.
-
Primary Antibody Incubation: Dilute the anti-iP6A antibody in Blocking Buffer to its optimal working concentration. Discard the blocking solution and incubate the membrane with the primary antibody solution overnight at 4°C.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
Data Interpretation & Trustworthiness
The ideal result is a strong signal exclusively at the spots corresponding to iP6A, with no signal from adenosine or any other tested molecule, even at the highest concentration.
Table 2: Sample Dot Blot Validation Data
| Antigen Spotted (10 pmol) | Signal Intensity (Arbitrary Units) | Interpretation |
| iP6A-BSA | 95,000 | Strong, specific binding to the target. |
| Adenosine-BSA | 150 | Excellent: Signal is at background level. |
| m6A-BSA | 210 | Excellent: No cross-reactivity detected. |
| ms2i6A-BSA | 1,200 | Good: Very faint signal, confirming minor cross-reactivity. |
| BSA (Carrier only) | 120 | Negative Control: Confirms no binding to the carrier protein. |
A dot blot provides a clear, visual self-validating system. The inclusion of the carrier protein (BSA) alone is a critical negative control to ensure the antibody is not simply binding to the carrier.
The Gold Standard: Immunoprecipitation followed by Mass Spectrometry (IP-MS)
For the highest level of confidence, IP-MS provides definitive proof of an antibody's specificity in a complex biological matrix. This method confirms that the antibody can isolate its target from a sea of other molecules.
Causality Behind the Method: The anti-iP6A antibody is used to enrich (or "pull down") RNA molecules that contain the iP6A modification from a total RNA extract. The enriched RNA is then enzymatically digested into individual nucleosides and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] By comparing the abundance of iP6A in the immunoprecipitated sample versus the input, we can confirm the antibody's ability to specifically enrich for its target.
This technique is complex and requires specialized equipment, but it is the ultimate arbiter of specificity. A successful IP-MS experiment demonstrates that the antibody works for its intended downstream application and specifically recognizes iP6A in its native context within an RNA molecule. Due to its complexity, a detailed protocol is beyond the scope of this guide, but the principle serves as the final validation pillar.
Summary and Recommendations
Validating an antibody for a modified nucleoside like iP6A requires a higher standard of evidence than for a typical protein target. No single piece of data is sufficient.
Table 3: Comparison of Validation Methodologies
| Method | Principle | Information Gained | Pros | Cons |
| Competitive ELISA | Liquid-phase competitive binding assay | Quantitative affinity (IC50) and cross-reactivity | Highly quantitative, high-throughput, determines relative affinities | Indirect assay, may not reflect binding to immobilized targets |
| Dot Blot Array | Solid-phase direct binding assay | Visual, semi-quantitative specificity and cross-reactivity | Rapid, visual, tests against multiple targets simultaneously | Semi-quantitative, potential for antigen denaturation on membrane |
| IP-MS | Enrichment from biological sample + mass analysis | Definitive specificity in a native biological context | Gold standard, confirms utility for IP, highest confidence level | Technically demanding, expensive, requires specialized equipment |
Final Recommendation:
-
Use the Competitive ELISA to generate quantitative cross-reactivity data against adenosine and other structurally similar modified nucleosides. Reject any antibody with significant cross-reactivity (>1%) to highly abundant, related molecules.
-
Use the Dot Blot Array to visually confirm that the antibody does not bind to unmodified nucleosides or the carrier protein.
For applications such as MeRIP-seq (RNA immunoprecipitation sequencing), prior validation with IP-MS is strongly advised to ensure that the enriched RNA is indeed rich in iP6A and not a result of off-target binding. By employing this rigorous, multi-faceted approach, you can proceed with your experiments, confident that your antibody is a specific and reliable tool for interrogating the biology of N6-isopentenyladenine.
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Persson, B., et al. (2018). The modified base isopentenyladenosine and its derivatives in tRNA. PMC, National Institutes of Health. [Link]
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Agrisera. (n.d.). N6-isopentenyladenosine | Cytokinin ELISA quantitation kit. Agrisera Antibodies. [Link]
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Miyauchi, K., et al. (2022). Extracellular N6-isopentenyladenosine (i6A) addition induces cotranscriptional i6A incorporation into ribosomal RNAs. PMC, National Institutes of Health. [Link]
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A Researcher's Guide to Comparative Metabolomics of Plant Tissues Treated with Different Cytokinins
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to dissect the nuanced metabolic responses of plant tissues to various cytokinin treatments. We move beyond simplistic protocol lists to explain the causality behind experimental choices, ensuring a robust and insightful investigation into how these pivotal phytohormones modulate plant metabolism.
Introduction: Cytokinins and the Metabolome
Cytokinins (CKs) are a class of N6-substituted adenine derivatives that function as master regulators of plant growth and development.[1] Their influence is vast, encompassing fundamental processes like cell division, shoot and root differentiation, nutrient mobilization, and the delay of senescence.[1][2] The diverse family of cytokinins includes naturally occurring isoprenoid types, such as the highly active trans-zeatin (tZ) and isopentenyladenine (iP), as well as aromatic and synthetic variants like 6-Benzylaminopurine (BAP).[1][3]
While the signaling pathways of cytokinins are well-studied, their downstream effects on the entirety of cellular chemistry—the metabolome—are complex and highly dependent on the specific cytokinin structure, tissue type, and plant species. Metabolomics, the comprehensive analysis of all small molecules in a biological system, offers a powerful lens to capture these intricate metabolic shifts.[4][5] This guide details the principles and practices for designing and executing a comparative metabolomics study to elucidate the distinct and overlapping metabolic reprogramming induced by different cytokinins.
The 'Why': Cytokinin Signaling and Metabolism
Understanding the foundational biochemistry of cytokinin action is critical for interpreting metabolomic data. The cellular response to a cytokinin is not a simple switch but a finely tuned process governed by signaling, transport, and metabolic conversion.
The Canonical Signaling Pathway
Cytokinin signaling in plants primarily follows a two-component phosphorelay system, reminiscent of bacterial signaling.[6][7] The signal is initiated when a cytokinin molecule binds to a hybrid histidine kinase (AHK) receptor, often located in the endoplasmic reticulum.[6][8] This triggers a phosphorylation cascade, transferring the signal via histidine phosphotransfer proteins (AHPs) to the nucleus. There, the signal activates Type-B response regulators (ARRs), which are transcription factors that initiate the expression of cytokinin-responsive genes.[6] This pathway ultimately orchestrates the broad physiological changes associated with cytokinin action.
Caption: Canonical cytokinin signaling pathway in plants.
Cytokinin Metabolism: Activation, Inactivation, and Conjugation
The bioactivity of a cytokinin is tightly controlled by its metabolic fate. The primary enzyme for irreversible degradation is cytokinin oxidase/dehydrogenase (CKX) , which cleaves the N6-side chain.[2] Conversely, cytokinins can be stored in inactive forms through conjugation, most commonly by glucosylation to form O-glucosides or N-glucosides.[9] These conjugates can be reactivated by specific enzymes. The balance between synthesis, degradation, and conjugation dictates the level of active cytokinin available to interact with receptors and is a key reason why different applied cytokinins will yield distinct metabolic outcomes.
Experimental Design: A Self-Validating System
A successful comparative metabolomics experiment is built on a foundation of careful planning. Every choice must be deliberate and aimed at producing statistically sound and interpretable data.
A. Cytokinin Selection: The Rationale The choice of which cytokinins to compare is the central question. Comparisons should be designed to test specific hypotheses:
-
Structure-Activity Relationships: Compare cytokinins with saturated vs. unsaturated side chains (e.g., dihydrozeatin vs. trans-zeatin). Studies have shown that the presence of the double bond significantly impacts activity and metabolism, with some plant genotypes rapidly degrading unsaturated forms.[10][11]
-
Natural vs. Synthetic: Compare a naturally occurring cytokinin like trans-zeatin with a synthetic one like BAP to uncover differences in metabolic processing and downstream effects.
-
Activity Levels: Include a known highly active cytokinin, a less active one (like cis-zeatin in many species), and an inactive conjugate as a negative control to parse out specific from non-specific metabolic changes.[1]
B. System Selection and Treatment Conditions
-
Plant Material: The choice of species (Arabidopsis thaliana, maize, rice, etc.) and tissue (undifferentiated callus, leaf, root) is critical. Callus cultures offer a homogenous system, minimizing variability, while differentiated tissues provide insight into organ-specific responses.[10][12]
-
Dose-Response & Time-Course: A single concentration and time point is insufficient. Run a pilot dose-response experiment to identify a concentration that elicits a clear physiological response without causing toxicity. A time-course experiment (e.g., 0, 1, 6, 24, 48 hours) is essential to distinguish primary metabolic shifts from secondary, long-term developmental changes.[2]
-
Controls & Replication: The inclusion of a mock-treated control (vehicle solvent only) is non-negotiable. A minimum of 5-6 biological replicates per treatment group is recommended to achieve the statistical power needed to detect subtle metabolic changes.
Detailed Methodologies: From Tissue to Data
This section provides a validated workflow for a comparative metabolomics experiment. Following these steps ensures reproducibility and high-quality data.
Caption: Experimental workflow for comparative metabolomics.
Protocol 1: Sample Preparation and Metabolite Extraction
Causality: The goal is to instantaneously halt all enzymatic activity (quenching) and efficiently extract a broad range of metabolites while minimizing degradation. The choice of a cold, acidified solvent system like a modified Bieleski's solution is effective for extracting polar and semi-polar compounds, including phytohormones and primary metabolites.[13]
-
Harvesting: At each designated time point, remove plant tissue from the culture medium. Quickly blot dry to remove excess liquid.
-
Quenching: Immediately flash-freeze the tissue in liquid nitrogen. This step is critical to stop metabolism. Store samples at -80°C until extraction.
-
Homogenization: Weigh the frozen tissue (typically 50-100 mg fresh weight). Keep the sample frozen by adding liquid nitrogen during grinding with a mortar and pestle or a bead beater to obtain a fine powder.
-
Extraction: Add 1 mL of pre-chilled (-20°C) extraction solvent (e.g., methanol/formic acid/water, 15:1:4, v/v/v) to the frozen powder. Vortex vigorously for 1 minute.
-
Incubation: Place the sample on a shaker at 4°C in the dark for 1 hour.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant to a new microfuge tube. This is your crude metabolite extract. For cleaner samples, a solid-phase extraction (SPE) step can be incorporated here.[13]
-
Drying & Reconstitution: Dry the extract using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried pellet in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS analysis.
Protocol 2: Analytical Platform - UPLC-MS/MS
Causality: Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for metabolomics due to its superior sensitivity, selectivity, and speed.[14][15][16] It allows for the separation of complex mixtures and the confident identification and quantification of metabolites at very low concentrations.[17][18]
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase column (e.g., C18). Use a gradient elution with two mobile phases (A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) to separate metabolites based on their polarity.
-
Mass Spectrometry Detection:
-
Untargeted Analysis (Discovery): Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. This collects fragmentation spectra (MS/MS) for as many ions as possible, allowing for the identification of a wide range of compounds that differ between treatments.
-
Targeted Analysis (Quantification): For quantifying known cytokinin species and key metabolites, use a method like Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM).[17] This involves pre-defining the precursor and product ions for each target compound, providing exceptional sensitivity and accuracy.
-
-
Quality Control: Inject a pooled QC sample (a mix of all experimental samples) periodically throughout the analytical run to monitor instrument stability and aid in data normalization.
Data Analysis and Biological Interpretation
Raw data from the mass spectrometer is a complex matrix of features defined by mass-to-charge ratio (m/z), retention time, and intensity. Transforming this data into biological knowledge requires a robust bioinformatics pipeline.
-
Pre-processing: Use software like XCMS, MS-DIAL, or vendor-specific platforms for peak detection, alignment across samples, and initial filtering.
-
Multivariate Statistical Analysis:
-
Principal Component Analysis (PCA): An unsupervised method used as an initial quality check to visualize the overall structure in the data. Replicates from the same treatment group should cluster together.[19]
-
OPLS-DA (Orthogonal Partial Least Squares Discriminant Analysis): A supervised method that maximizes the separation between pre-defined groups (e.g., mock vs. tZ-treated). This helps identify the metabolites most responsible for the differences between treatments.[20]
-
-
Identifying Significant Metabolites: Use statistical tests (e.g., t-test or ANOVA) corrected for multiple comparisons (FDR) to generate a list of metabolites that are significantly up- or down-regulated by each cytokinin treatment. A volcano plot is a common way to visualize these changes.[21]
-
Pathway Analysis: Input the list of significantly altered metabolites into pathway analysis tools (e.g., MetaboAnalyst, which utilizes databases like KEGG).[20][21] This contextualizes the individual metabolic changes, revealing which biochemical pathways—such as amino acid synthesis, carbohydrate metabolism, or secondary metabolite production—are most affected.
Comparative Data Insights: What to Expect
Studies comparing plants with up-regulated and down-regulated cytokinin levels have provided a roadmap for the types of metabolic shifts to expect.
A study on Arabidopsis using inducible constructs to either increase cytokinin levels (ipt overexpression) or decrease them (CKX overexpression) found significant changes in central metabolism.[2][22][23] The table below summarizes these and other common findings.
| Metabolic Class | Typical Response to Increased Cytokinin Activity | Rationale & Causality |
| Amino Acids | Decrease in many amino acids | Cytokinins promote protein synthesis and cell division, consuming amino acid pools as building blocks.[2][22] |
| Carbohydrates | Decrease in sugars (glucose, fructose), increase in starch | Sugars are consumed to provide energy (glycolysis) and carbon skeletons for growth. Increased sink strength can promote starch accumulation.[2][22] |
| Organic Acids | Changes in TCA cycle intermediates | Reflects altered energy metabolism to support cytokinin-induced growth. |
| Secondary Metabolites | Often an increase in flavonoids, phenylpropanoids | Cytokinins can induce stress-related and developmental pathways, leading to the accumulation of protective and signaling compounds.[21] |
| Cytokinin Metabolites | Increase in inactive forms (e.g., N7-glucosides) | A homeostatic mechanism to buffer the levels of active cytokinins and prevent over-activity.[2] |
Interestingly, both cytokinin-deficient and cytokinin-overproducing plants can show surprising overlaps in their metabolic and proteomic profiles.[2][22] This suggests that the plant's homeostatic machinery works to counteract both extremes, leading to some common stress-like responses. This is a key insight that can only be revealed through a comparative approach.
Conclusion: Integrating Multi-Omics for a Holistic View
Comparative metabolomics is an indispensable tool for deciphering the specific roles of different cytokinins in plant physiology. By carefully designing experiments with self-validating controls and leveraging the power of high-resolution mass spectrometry, researchers can move beyond generalities to understand precise structure-activity relationships at the metabolic level.
The future of this field lies in the integration of metabolomics with other omics datasets.[21][22] Combining metabolomic data with transcriptomic and proteomic profiles from the same samples allows for a multi-layered understanding of how cytokinin signals are translated from gene expression to protein function and, ultimately, to the dynamic chemical phenotype of the cell.
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Černý, M., Kuklová, A., Hoehenwarter, W., Fragner, L., Novák, O., Rotková, G., Jedelský, P. L., Žáková, K., Šmehilová, M., Špundová, M., Weckwerth, W., & Brzobohatý, B. (2013). Proteome and metabolome profiling of cytokinin action in Arabidopsis identifying both distinct and similar responses to cytokinin down- and up-regulation. Journal of Experimental Botany, 64(14), 4193–4206. Retrieved from [Link]
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Sarkar, T., et al. (2023). Reprogramming of Plant Central Metabolism in Response to Abiotic Stresses: A Metabolomics View. MDPI. Retrieved from [Link]
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Ndlovu, N. P., Faya, M., & Tugizimana, F. (2022). Metabolomics-Guided Elucidation of Plant Abiotic Stress Responses in the 4IR Era: An Overview. International Journal of Molecular Sciences, 23(21), 13531. Retrieved from [Link]
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Dobrev, P. I., & Vankova, R. (2017). Analytical Determination of Auxins and Cytokinins. Methods in Molecular Biology, 1568, 19–30. Retrieved from [Link]
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Dobrev, P. I., & Vankova, R. (2017). Analytical Determination of Auxins and Cytokinins. Springer Nature Experiments. Retrieved from [Link]
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Li, Y., et al. (2023). Multi-omics integrated analysis reveals the impact of cytokinin on sex differentiation in industrial hemp. AoB PLANTS, 15(5). Retrieved from [Link]
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Černý, M., Kuklová, A., Hoehenwarter, W., Fragner, L., Novák, O., Rotková, G., Jedelský, P. L., Žáková, K., Šmehilová, M., Špundová, M., Weckwerth, W., & Brzobohatý, B. (2013). Proteome and metabolome profiling of cytokinin action in Arabidopsis identifying both distinct and similar responses to cytokinin down- and up-regulation. PubMed. Retrieved from [Link]
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Pavlů, J., Novák, J., Koukalová, Š., & Brzobohatý, B. (2018). Cytokinin at the Crossroads of Abiotic Stress Signalling Pathways. International Journal of Molecular Sciences, 19(8), 2450. Retrieved from [Link]
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O'Brien, J. A., & Benková, E. (2013). Cytokinin and abiotic stress tolerance -What has been accomplished and the way forward?. Frontiers in Plant Science, 12, 1099554. Retrieved from [Link]
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Zhang, Y., et al. (2024). Metabolomic Analysis of Plant Hormone-Related Metabolites in Medicago sativa Under Low-Temperature Stress. MDPI. Retrieved from [Link]
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Xu, Y., et al. (2023). Cytokinin and Metabolites Affect Rhizome Growth and Development in Kentucky Bluegrass (Poa pratensis). MDPI. Retrieved from [Link]
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Slaymaker, D. H., et al. (2019). Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM). Analytical Chemistry, 91(23), 14945–14954. Retrieved from [Link]
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Mok, M. C., Mok, D. W. S., Dixon, S. C., Armstrong, D. J., & Shaw, G. (1982). Cytokinin Structure-Activity Relationships and the Metabolism of N6-(Δ2-Isopentenyl)Adenosine-8-14C in Phaseolus Callus Tissues. Plant Physiology, 70(1), 173–178. Retrieved from [Link]
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Shcherbatiuk, М. М., Voytenko, L.V., Kharkhota, М. A., & Коsakivska, І. V. (2018). Profiling of cytokinins in plant tissues: sampling, qualitative and quantitative analysis. Physiology and genetics of cultivated plants. Retrieved from [Link]
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Mok, M. C., Mok, D. W., & Armstrong, D. J. (1978). Differential cytokinin structure-activity relationships in phaseolus. Plant Physiology, 61(1), 72–75. Retrieved from [Link]
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Hwang, I., Sheen, J., & Müller, B. (2002). Cytokinin signaling pathway. Connections. Retrieved from [Link]
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Powell, G. K., & Heyl, A. (2023). Number of key cytokinin metabolic and signaling genes in different plant species. ResearchGate. Retrieved from [Link]
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Comparative Guide to Isopentenyladenine (iP) Activity: Actinidia arguta vs. Arabidopsis thaliana
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: Decoding the Signal of a Master Growth Regulator
In the intricate world of plant biology, cytokinins stand out as a pivotal class of phytohormones governing cell division, growth, and differentiation.[1] Among them, N6-(Δ2-isopentenyl)adenine (iP) serves as a fundamental precursor and an active signaling molecule in its own right.[2] Understanding the nuances of iP activity is critical for advancements in agriculture and plant biotechnology. This guide provides a comparative analysis of iP biosynthesis, signaling, and physiological activity in two evolutionarily distant species: the well-established model organism Arabidopsis thaliana and the commercially significant, hardy kiwifruit, Actinidia arguta (kiwiberry). By juxtaposing the extensively characterized pathways in Arabidopsis with the targeted functional data from Actinidia, we can illuminate both conserved mechanisms and species-specific adaptations, offering a robust framework for future research and application.
Part 1: The Biosynthesis and Metabolic Fate of Isopentenyladenine
The creation and regulation of iP pools are the first critical control points of its activity. While the fundamental enzymatic steps are conserved, the specific gene families and their expression patterns can lead to significant differences between species.
The Arabidopsis thaliana Model: A Well-Defined Pathway
In Arabidopsis, the de novo biosynthesis of iP-type cytokinins is meticulously characterized. The rate-limiting step is catalyzed by a family of adenosine phosphate-isopentenyltransferases (IPTs) .[3] These enzymes transfer an isopentenyl group from dimethylallyl diphosphate (DMAPP) to an adenine nucleotide (AMP, ADP, or ATP).[2][4]
-
ATP/ADP Isopentenyltransferases (AtIPT1, 3, 4-8): This group is responsible for the bulk synthesis of iP and trans-zeatin (tZ) type cytokinins.[5][6] Their expression in various tissues, including the root and shoot, allows the plant to synthesize cytokinins locally, independent of long-range transport.[4][7]
-
tRNA Isopentenyltransferases (AtIPT2, 9): This second class modifies tRNA molecules. The subsequent breakdown of these tRNAs releases cis-zeatin (cZ) type cytokinins, a pathway distinct from the primary de novo synthesis of iP and tZ.[5][8]
Once synthesized, isopentenyladenosine 5'-monophosphate (iPMP) is rapidly converted to the active free-base form, iP, by LONELY GUY (LOG) enzymes.[9] The activity of iP is then tightly regulated through several metabolic routes:
-
Hydroxylation: CYP735A enzymes convert iP-type cytokinins to the highly active tZ-type.[8]
-
Degradation: CYTOKININ OXIDASE/DEHYDROGENASE (CKX) enzymes irreversibly cleave the N6-side chain, inactivating the molecule.[10]
-
Conjugation: Inactive storage forms, such as N-glucosides (e.g., iP7G, iP9G), are created. While historically considered inactive, recent evidence suggests some conjugates like iP9G may have activity in specific processes like senescence.[11][12]
Caption: Demonstrated conversion of iP precursor to Zeatin in Actinidia arguta.
Part 2: Isopentenyladenine Signaling Cascade
The perception and transduction of the iP signal are handled by a multi-step phosphorelay system, which is highly conserved across higher plants.
The Arabidopsis Signaling Paradigm
The cytokinin signaling pathway in Arabidopsis is a canonical two-component system initiated at the cell membrane. [13]1. Perception: iP binds to the CHASE domain of ARABIDOPSIS HISTIDINE KINASE (AHK) receptors (AHK2, AHK3, and CRE1/AHK4). [13]Studies have shown these receptors have high, low-nanomolar affinities for iP and tZ. [13]2. Phosphorelay: Ligand binding triggers autophosphorylation of the receptor. This phosphate group is then transferred to HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs) , which shuttle the phosphate from the cytoplasm to the nucleus. 3. Response Regulation: In the nucleus, AHPs phosphorylate TYPE-B ARABIDOPSIS RESPONSE REGULATORS (ARRs) . Phosphorylated Type-B ARRs are active transcription factors that bind to the promoters of cytokinin-responsive genes, initiating a transcriptional wave. [14]4. Negative Feedback: Among the genes activated by Type-B ARRs are TYPE-A ARRs . These proteins act as negative regulators of the pathway by competing with Type-B ARRs for phosphorylation, thus dampening the signal. [14]
Caption: The conserved two-component cytokinin signaling pathway in plants.
Signaling in Actinidia arguta
While specific AHK and ARR homologs in A. arguta have not been as deeply characterized as in Arabidopsis, the conservation of this pathway across the plant kingdom strongly suggests a similar mechanism is at play. Transcriptomic studies in related species like grape (Vitis vinifera) during fruit development show differential expression of cytokinin signaling and metabolism genes, which correlates with changes in iP levels. [15]This indicates that the core components of the signaling pathway are not only present but are actively regulated to control developmental processes like fruit ripening. Further genomic and functional studies are needed to identify and characterize the specific receptor affinities and response regulator targets in A. arguta.
Part 3: Comparative Analysis of Physiological Activity
The ultimate output of iP biosynthesis and signaling is a physiological response. Here, we see both conserved functions and specialized roles reflecting the different life histories of an annual weed versus a perennial fruit vine.
| Physiological Process | Arabidopsis thaliana (Model Annual) | Actinidia arguta (Perennial Vine) |
| Cell Division & Growth | Promotes shoot regeneration, inhibits primary root growth, and increases leaf cell proliferation. [11][12][16] | A primary driver of fruit set and growth. [17][18]Exogenous cytokinin application significantly increases fruit size. [10] |
| Senescence | Delays dark-induced senescence in detached leaves by upregulating photosynthetic genes and downregulating catabolic genes. [11][12] | Cytokinins are generally known to delay senescence, a crucial factor for maintaining a healthy canopy and fruit quality in a perennial crop. [19] |
| Apical Dominance | Interacts with auxin to regulate apical dominance and shoot branching. | This interaction is fundamental to vine architecture, training, and pruning strategies in horticulture. |
| Fruit/Seed Development | Influences ovule formation and silique size. [16] | Critically involved in early fruit development and ripening. [17][20]A ripening-related increase in iP has been observed in other fruits like grapes, suggesting a conserved role. [15] |
| Stress Response | Endogenous cytokinin levels are modulated in response to abiotic stresses like drought and salinity. [21][22] | As a hardy species, its inherent stress tolerance mechanisms are likely modulated by cytokinin signaling networks. [23][24] |
Part 4: Experimental Protocols for Isopentenyladenine Analysis
To empower researchers, this section provides validated, step-by-step methodologies for quantifying iP and assessing its biological activity.
Protocol 1: Quantification of Endogenous iP by LC-MS/MS
This protocol describes the gold-standard method for accurately measuring phytohormone levels in plant tissues.
Objective: To extract and quantify isopentenyladenine and its related metabolites from plant tissue.
Methodology:
-
Sample Collection & Preparation:
-
Harvest 50-100 mg of fresh plant tissue (e.g., root tips, young leaves, developing fruit).
-
Immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Lyophilize the tissue to dryness and record the dry weight.
-
Homogenize the dried tissue into a fine powder using a bead beater.
-
-
Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., methanol/water/formic acid, 15:4:1, v/v/v) to the powdered tissue.
-
Add a known amount of isotopically labeled internal standards (e.g., D6-iP) to each sample for absolute quantification.
-
Incubate at -20°C for 1 hour with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Re-extract the pellet with 0.5 mL of extraction solvent, centrifuge again, and pool the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporate the pooled supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the residue in 1 mL of 1 M formic acid.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1 M formic acid.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 1 M formic acid to remove interfering polar compounds.
-
Elute the cytokinins with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Inject the sample onto a reverse-phase C18 HPLC column coupled to a triple quadrupole mass spectrometer.
-
Use a gradient elution program to separate the different cytokinin species.
-
Perform detection using Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the native (e.g., iP) and labeled internal standard (e.g., D6-iP).
-
Quantify the amount of endogenous iP by comparing the peak area ratio of the native compound to its corresponding labeled internal standard against a standard curve.
-
Caption: Workflow for Isopentenyladenine quantification via LC-MS/MS.
Protocol 2: Detached Leaf Senescence Bioassay
This classic bioassay provides a simple, effective way to measure the biological activity of iP in delaying senescence.
Objective: To determine the ability of exogenously applied iP to delay chlorophyll degradation in detached leaves.
Methodology:
-
Plant Material:
-
Use fully expanded rosette leaves from 3-4 week old Arabidopsis thaliana plants or young, fully expanded leaves from Actinidia arguta.
-
Excise leaves at the petiole base with a sharp scalpel.
-
-
Incubation:
-
Prepare a series of petri dishes containing filter paper moistened with a buffer solution (e.g., 3 mM MES, pH 5.7).
-
Prepare treatment solutions in the buffer: a solvent control (e.g., 0.01% DMSO) and a range of iP concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Place the leaves abaxial side down on the moistened filter paper, with 3-5 leaves per dish (biological replicates).
-
Wrap the petri dishes in aluminum foil to induce dark-induced senescence.
-
Incubate at room temperature (22-24°C) for 4-6 days.
-
-
Data Collection (Chlorophyll Quantification):
-
After the incubation period, record the fresh weight of each leaf.
-
Place each leaf in a tube containing a known volume of 80% acetone (e.g., 1 mL).
-
Incubate in the dark at 4°C for 24-48 hours, or until the leaf tissue is white.
-
Measure the absorbance of the acetone extract at 663 nm and 645 nm using a spectrophotometer.
-
-
Calculation and Analysis:
-
Calculate the total chlorophyll concentration using the following formula (Arnon's equation): Total Chlorophyll (mg/g FW) = [(8.02 * A663) + (20.21 * A645)] * V / FW where V is the volume of acetone (mL) and FW is the fresh weight of the leaf (g).
-
Compare the chlorophyll content of the iP-treated leaves to the solvent control. A higher chlorophyll content indicates a delay in senescence and thus, biological activity of iP.
-
Conclusion and Future Directions
The comparative analysis of Arabidopsis thaliana and Actinidia arguta reveals a fascinating duality in the function of isopentenyladenine. The core molecular machinery for iP biosynthesis, metabolism, and signaling is fundamentally conserved, underscoring the universal importance of this phytohormone. The detailed molecular blueprint from Arabidopsis provides an invaluable roadmap for investigating these pathways in less-characterized species.
However, the physiological outputs are tailored to the unique biology of each plant. In A. arguta, the role of iP and its metabolic products is prominently specialized towards the regulation of perennial growth cycles and, most critically, the development of its economically important fruit. The high metabolic activity in roots and stems highlights the potential for whole-plant signaling networks that coordinate vegetative growth with reproductive development.
Future research should focus on:
-
Genomic Characterization: Identifying and cloning the full complement of IPT, LOG, CKX, and AHK gene families in A. arguta to enable targeted functional genomics.
-
Spatio-temporal Mapping: Detailed transcriptomic and metabolomic analyses of different tissues throughout the developmental cycle of A. arguta will reveal how iP homeostasis is precisely controlled.
-
Hormonal Crosstalk: Investigating the interaction between iP and other hormones like auxin and gibberellins, particularly during fruit set and ripening in kiwiberry.
By bridging the foundational knowledge from model systems with targeted studies in horticultural crops, we can unlock new strategies for improving fruit yield, quality, and stress resilience.
References
-
Einset, J. W. (1986). Biosynthesis of zeatin from N6-(Δ2-isopentenyl)adenine in Actinidia: Sites and seasonal changes in activity. PNAS. [Link]
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Nordström, A., Tarkowski, P., Tarkowska, D., Norbaek, R., Åstot, C., Dolezal, K., & Sandberg, G. (2004). Auxin regulation of cytokinin biosynthesis in Arabidopsis thaliana: A factor of potential importance for auxin–cytokinin-regulated development. PNAS. [Link]
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Lund, S. T. (2002). Cytokinins in Arabidopsis, Tools, Pathways and Interaction with Auxin. Doctoral Thesis, Swedish University of Agricultural Sciences. [Link]
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Farrow, S. C., & Emery, R. J. N. (2012). Concurrent profiling of indole-3-acetic acid, abscisic acid, and cytokinins and structurally related purines by high-performance-liquid-chromatography tandem electrospray mass spectrometry. ResearchGate. [Link]
-
Pozo, J. C., Diaz-Conde, E., & Azcon-Bieto, J. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. Physiologia Plantarum. [Link]
-
Martin, R. C., Mok, M. C., & Mok, D. W. (1987). Hydroxylation of N-(Delta-Isopentenyl)adenine to Zeatin: Relative Activities of Organ Systems from Actinidia arguta. Plant Physiology. [Link]
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Kiba, T., & Sakakibara, H. (2023). Five unaddressed questions about cytokinin biosynthesis. Journal of Experimental Botany. [Link]
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García, M. J., Lucero, L. E., & Ciruelos, A. (2022). IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth. Frontiers in Plant Science. [Link]
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Reyes-García, C., & García-Ponce, B. (2024). From Cell Division to Stress Tolerance: The Versatile Roles of Cytokinins in Plants. Plants. [Link]
-
Pozo, J. C., Diaz-Conde, E., & Azcon-Bieto, J. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. ResearchGate. [Link]
-
D'Angeli, S., & Altamura, M. M. (2016). Plants under Stress: Involvement of Auxin and Cytokinin. MDPI. [Link]
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Prerostova, S., & Spíchal, L. (2022). Cytokinin and abiotic stress tolerance - What has been accomplished and the way forward?. Frontiers in Plant Science. [Link]
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Miyawaki, K., Tarkowski, P., Matsumoto-Kitano, M., Kato, T., Sato, S., Tarkowska, D., ... & Kakimoto, T. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. PNAS. [Link]
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Kumar, R., & Khurana, A. (2024). ‘Bud to fruit’—hormonal interactions governing early fruit development. Journal of Experimental Botany. [Link]
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Miyawaki, K., Tarkowski, P., Matsumoto-Kitano, M., Kato, T., Sato, S., Tarkowska, D., ... & Kakimoto, T. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. ResearchGate. [Link]
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Giribaldi, M., Gény, L., Delrot, S., & Schubert, A. (2015). Changes in transcription of cytokinin metabolism and signalling genes in grape (Vitis vinifera L.) berries are associated with the ripening-related increase in isopentenyladenine. ResearchGate. [Link]
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Takei, K., Sakakibara, H., & Sugiyama, T. (2001). Identification of genes encoding adenylate isopentenyltransferase, a cytokinin biosynthesis enzyme, in Arabidopsis thaliana. Journal of Biological Chemistry. [Link]
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Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors. The Plant Journal. [Link]
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Liu, Y., Li, D., & Zhang, D. (2022). Cytokinin content and regulation of cytokinin metabolism and signaling pathways in kiwifruit. ResearchGate. [Link]
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Aremu, A. O., & Van Staden, J. (2021). Applications of Cytokinins in Horticultural Fruit Crops: Trends and Future Prospects. Horticulturae. [Link]
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Trueman, S. J. (2013). Endogenous cytokinin levels during early fruit development of macadamia. ResearchGate. [Link]
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Brenner, W. G., Romanov, G. A., Köllmer, I., Bürkle, L., & Schmülling, T. (2005). Transcript profiling of cytokinin action in Arabidopsis roots and shoots discovers largely similar but also organ-specific responses. BMC Plant Biology. [Link]
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Eklund, D. M., Ståldal, V., Vågberg, J., & Sundberg, E. (2021). The Cytokinin Status of the Epidermis Regulates Aspects of Vegetative and Reproductive Development in Arabidopsis thaliana. Frontiers in Plant Science. [Link]
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Pernisová, M., & Hejátko, J. (2023). Cytokinins – regulators of de novo shoot organogenesis. Frontiers in Plant Science. [Link]
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Kim, H. J., & Kim, J. H. (2023). Antioxidant Activity Analysis of Native Actinidia arguta Cultivars. MDPI. [Link]
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Latocha, P. (2021). Actinidia arguta: Biological and Health Promoting Properties—Analysis of Bioactive Components. MDPI. [Link]
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Mighty Plant. (2024). The Role of Plant Hormones in Fruit Development. Mighty Plant. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine (2iP)
This guide provides essential safety protocols and detailed procedural steps for the proper disposal of N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine, a synthetic cytokinin commonly known in research and development as N6-isopentenyladenine or 2iP. As a biologically active compound used to regulate plant cell division and development, its handling and disposal demand a rigorous approach to ensure personnel safety and environmental protection.[1][2] This document synthesizes regulatory standards and field-proven best practices to establish a self-validating system for managing 2iP waste streams in a laboratory setting.
Hazard Assessment and Waste Classification: The Precautionary Principle
The foundational step in any disposal protocol is a thorough understanding of the material's hazards. Safety Data Sheets (SDS) for 2iP present varied, and at times conflicting, hazard information. Some sources may suggest that small quantities can be disposed of as household waste, while others classify it as hazardous chemical waste that must not enter terrestrial or aquatic environments.[3]
In the face of ambiguity, this guide invokes the precautionary principle , a cornerstone of laboratory safety. It is imperative to manage all chemical waste as hazardous unless it is definitively known to be non-hazardous.[4] Therefore, all forms of 2iP waste—including pure compound, solutions, contaminated materials, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste .[3]
Table 1: Chemical and Hazard Profile of this compound
| Property | Identifier |
| Chemical Name | This compound |
| Common Synonyms | N6-Isopentenyladenine, 2iP, Isopentenyladenine |
| CAS Number | 2365-40-4 |
| Molecular Formula | C₁₀H₁₃N₅ |
| Primary Use | Plant Growth Regulator (Cytokinin) |
| Disposal Classification | Hazardous Chemical Waste. Must not be disposed of in general waste or poured down the drain.[3] |
| Primary Hazards | While specific GHS classifications vary, similar compounds can be toxic to aquatic life. Skin, eye, and respiratory irritation are potential risks.[5] |
Required Personal Protective Equipment (PPE)
Before handling 2iP in any form, personnel must be equipped with appropriate PPE to prevent exposure through inhalation, ingestion, or direct contact. The causality is clear: effective PPE creates a necessary barrier between the researcher and the potent biological and chemical properties of the compound.
-
Eye and Face Protection: Use safety glasses with side shields or a face shield tested and approved under government standards like NIOSH (US) or EN 166 (EU).[5]
-
Hand Protection: Wear chemically resistant, impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[5]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, a chemical-resistant apron or a full protective suit should be worn.[5]
-
Respiratory Protection: If handling the solid compound and dust formation is likely, a particle respirator (e.g., N95 or P95) is necessary to prevent inhalation.[5]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure the waste stream is correctly profiled for final disposal.[3]
Step 1: Identify and Segregate All Waste Forms Isolate all materials that have come into contact with 2iP. This includes:
-
Unused or Expired Solid Compound: The pure chemical.
-
Liquid Waste: Solutions containing 2iP.
-
Contaminated Labware: Pipette tips, flasks, beakers, and other disposable items.
-
Contaminated PPE: Used gloves, bench paper, and disposable coats.
Step 2: Utilize Designated, Compatible Waste Containers The integrity of the waste containment system is paramount.
-
For Solid Waste (Pure 2iP, Contaminated Debris): Use a sturdy, leak-proof container with a secure lid. A high-density polyethylene (HDPE) bucket or drum is a suitable choice.[3][6] The container should be lined with a robust plastic bag.[7]
-
For Liquid Waste (2iP Solutions): Use a chemically compatible, shatter-resistant container with a screw-top cap to prevent leaks and evaporation. Glass or HDPE bottles are appropriate.[3][8] Never use food-grade containers like milk jugs.[4]
-
For Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated, puncture-proof sharps container.[6][9]
Step 3: Label Containers Correctly and Immediately Proper labeling is a non-negotiable regulatory and safety requirement.[4][10]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.
-
Include the name of the Principal Investigator (PI) or laboratory.
-
Mark the date when waste was first added to the container.
On-Site Storage and Handling
Designated waste storage locations, often called Satellite Accumulation Areas (SAAs), must adhere to strict guidelines to ensure safety and compliance.[10]
-
Location: Store waste containers at or near the point of generation and under the control of the laboratory personnel.[10]
-
Segregation: Keep 2iP waste segregated from other incompatible waste streams (e.g., strong acids, bases, or oxidizers).[4]
-
Containment: Place liquid waste containers in a secondary containment tray or bin that can hold the entire volume of the largest container plus 10% of the total volume stored.[3][7]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[8][10] Do not leave funnels in the container opening.
Spill and Decontamination Procedures
Accidents require a prepared response to mitigate exposure and environmental release.
-
Minor Spills (Solid):
-
Ensure proper PPE is worn.
-
Avoid creating dust. Gently cover the spill with a damp paper towel to prevent aerosolization.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[5]
-
-
Minor Spills (Liquid):
-
Ensure proper PPE is worn.
-
Contain the spill using absorbent pads or materials (e.g., vermiculite or sand).
-
Collect the absorbent material and place it in the solid hazardous waste container.[11]
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All cleaning materials (wipes, towels) must be disposed of as hazardous waste.
-
Final Disposal Pathway: A Decision Workflow
Under no circumstances should 2iP waste be disposed of via standard trash or sewer systems.[3] The only acceptable method is through a licensed and certified hazardous waste management contractor.[3][12] The preferred final treatment method is high-temperature incineration, which ensures the complete destruction of the chemical compound.[3]
The following diagram illustrates the required workflow from waste generation to its final, safe disposition.
Caption: Figure 1: Disposal Workflow for 2iP Waste
Regulatory and Compliance Overview
The procedures outlined in this guide are designed to comply with the foundational regulations set forth by major governing bodies. In the United States, the Environmental Protection Agency (EPA) , under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from "cradle to grave."[8][13] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe working conditions, including proper training, PPE, and hazard communication for personnel handling such chemicals.[14][15] Adherence to these institutional protocols ensures alignment with federal and state law, protecting both the individual and the institution.
By integrating these expert-validated procedures into your laboratory's standard operating protocols, you build a robust and trustworthy system for chemical safety, ensuring that your vital research does not come at the cost of personal or environmental health.
References
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Daniels Health. (2024, May 16). OSHA and Biohazard Waste Disposal Guidelines. Retrieved from [Link]
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National Institutes of Health (NIH). (2022, September 26). In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. Retrieved from [Link]
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Comprehensive Safety Protocol: Personal Protective Equipment for Handling N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine (2iP)
As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide provides a detailed operational plan for the safe handling of N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine, a cytokinin commonly known as N6-(2-Isopentenyl)adenine or 2iP. The principles outlined here are designed to create a self-validating system of safety, grounding procedural steps in established scientific and safety rationale.
Hazard Assessment: Understanding the Compound
This compound is a synthetic cytokinin used extensively in plant tissue culture to promote cell division and shoot proliferation.[1][2] It is typically supplied as a white to light-yellow crystalline powder.[3] A thorough review of available Safety Data Sheets (SDS) reveals some inconsistencies in the reported hazard levels. While some sources indicate minimal irritation, others advise more stringent precautions, citing potential for skin and serious eye irritation.[4][5][6] One source correctly notes that the absence of a formal GHS/CLP classification does not confirm a substance is non-hazardous.[7]
Given this variability, we must operate under the Precautionary Principle . This principle dictates that in the face of incomplete or conflicting scientific certainty, a conservative approach to safety is the most responsible course of action. Therefore, this guide is based on the assumption that 2iP poses a potential risk of skin and eye irritation, and that inhalation of the powdered form should be minimized.
| Potential Hazard | Description | Primary Exposure Route | Rationale for Precaution |
| Eye Irritation | May cause serious eye irritation upon contact.[4][6] | Direct contact with powder or splashes from solutions. | The mucous membranes of the eyes are highly sensitive and absorbent. Chemical irritation can lead to significant discomfort, inflammation, and potential long-term damage. |
| Skin Irritation | May cause skin irritation upon contact.[4][6] | Direct contact with powder or solutions. | Prolonged or repeated contact can lead to localized redness, itching, or dermatitis. Intact skin provides a barrier, but this can be compromised by abrasions or the chemical's properties. |
| Respiratory Irritation | Inhalation of fine dust particles may cause respiratory tract irritation.[6] | Inhalation of airborne powder, especially during weighing or transfer. | Fine particulates can be inhaled deep into the respiratory tract, causing irritation. While one SDS states breathing equipment is not required, this likely assumes handling with adequate engineering controls. |
| Harmful if Swallowed | May be harmful if ingested.[5][6] | Ingestion via contaminated hands or surfaces. | Accidental ingestion can lead to systemic effects. Standard laboratory hygiene practices are essential to prevent this.[4] |
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is maximized when integrated into a broader safety framework known as the hierarchy of controls.
Caption: Workflow for implementing safety controls for handling 2iP.
-
Engineering Controls: This is the most critical layer. Handling powdered 2iP should always occur within a certified chemical fume hood or a ventilated balance enclosure. This physically removes airborne particles from the user's breathing zone.[8]
-
Administrative Controls: Your institution's Standard Operating Procedures (SOPs), proper chemical inventory management, and thorough training constitute this layer. This includes washing hands immediately after handling the product.[4]
-
Personal Protective Equipment (PPE): This is the equipment you wear to protect yourself from residual risks. The remainder of this guide will focus on the correct selection, use, and disposal of PPE.
Operational Protocol: Step-by-Step PPE Plan
The specific PPE required depends on the task being performed. The following table outlines the minimum requirements for common laboratory procedures involving 2iP.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Tightly fitting safety goggles with side-shields.[4][8] | Nitrile gloves (inspect before use). | Long-sleeved lab coat. | Not required if performed within a certified chemical fume hood or ventilated enclosure. |
| Preparing Stock Solutions | Tightly fitting safety goggles with side-shields.[4][8] | Nitrile gloves. | Long-sleeved lab coat. | Not required. |
| Adding Solution to Media | Safety glasses with side-shields. | Nitrile gloves. | Long-sleeved lab coat. | Not required. |
| Handling Spills | Chemical splash goggles and face shield.[4] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | An appropriate particulate respirator (e.g., N95) may be required for large spills of powder outside of a fume hood.[6] |
Detailed PPE Procedures
A. Eye and Face Protection:
-
Rationale: To prevent airborne powder or solution splashes from contacting the eyes.[6]
-
Protocol:
-
Always wear ANSI Z87.1-compliant (or equivalent standard) safety goggles when weighing the powder or preparing concentrated solutions.[4]
-
A face shield provides an additional layer of protection and is recommended when handling larger quantities or during tasks with a higher splash potential.[4]
-
Regular safety glasses may be sufficient for handling dilute, non-volatile solutions.
-
B. Hand Protection:
-
Rationale: To prevent direct skin contact with the chemical.
-
Protocol:
-
Use chemically resistant, disposable gloves, such as nitrile gloves.[6]
-
Inspect gloves for any signs of damage (e.g., tears, pinholes) before each use.
-
If contact with the chemical occurs, remove the glove immediately using the proper technique (see section 4), wash your hands thoroughly with soap and water, and don a new glove.[4]
-
Never wear gloves outside of the laboratory or use them to touch common surfaces like doorknobs, phones, or keyboards.
-
C. Body Protection:
-
Rationale: To protect skin and personal clothing from contamination.
-
Protocol:
-
A clean, long-sleeved lab coat must be worn and fully fastened at all times in the laboratory.[6]
-
Ensure the lab coat is made of a suitable material (e.g., cotton or a polyester/cotton blend).
-
Remove the lab coat immediately if it becomes significantly contaminated.
-
Disposal Plan for Contaminated PPE and Materials
Proper removal and disposal of contaminated PPE are critical to prevent cross-contamination.
Caption: The correct sequence for removing and disposing of contaminated PPE.
-
Gloves:
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel it off, turning it inside out.
-
Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove.
-
Peel it off over the first glove, creating a small bag containing both gloves.
-
Dispose of the gloves in a designated hazardous waste container.[6][9]
-
-
Contaminated Materials: All disposable materials that have come into contact with 2iP, such as weigh boats, paper towels, and pipette tips, must be collected in a clearly labeled, sealed container for hazardous waste disposal.[9] Do not dispose of these materials in the regular trash.
-
Empty Product Containers: Empty containers that held 2iP should also be disposed of as hazardous waste and not be reused or placed in regular recycling.[9]
Emergency Procedures
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Consult a physician.[4][6]
-
Eye Contact: Immediately and thoroughly rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[4][8]
By adhering to these protocols, you establish a robust safety system that protects you, your colleagues, and the integrity of your research.
References
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Airgas. (2018). Safety Data Sheet: 3-Methyl-1-Butene. [Link]
-
PhytoTech Labs. (n.d.). D217 6-(γ,γ-Dimethylallylamino)purine (2iP) Solution (1 mg/mL). [Link]
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phygenera. (n.d.). 2iP | N6-(2-Isopentenyl)adenine. [Link]
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Hart, D. S., et al. (2016). Stability of Adenine-based Cytokinins in Aqueous Solution. In Vitro Cellular & Developmental Biology-Plant, 52(1), 1-9. [Link]
-
Angene Chemical. (2023). Safety Data Sheet: 3-Methyl-2-nitroaniline. [Link]
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Hart, D. S., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. PubMed. [Link]
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University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [Link]
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Duke University Safety. (2023). Safe Handling of Hazardous Drugs. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
